Product packaging for Antituberculosis agent-3(Cat. No.:)

Antituberculosis agent-3

Cat. No.: B11576398
M. Wt: 490.4 g/mol
InChI Key: XEYANNMNRFTJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antituberculosis agent-3 is a synthetic small molecule compound provided for investigative use in infectious disease research, specifically for studying Mycobacterium tuberculosis. The global challenge of tuberculosis is exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, creating an urgent need for new therapeutic agents and targets . This compound is part of a class of investigational molecules designed to inhibit bacterial growth through a novel mechanism of action, distinct from first-line drugs like isoniazid and rifampin, which typically inhibit mycolic acid synthesis and RNA polymerase, respectively . Its core research value lies in its potential activity against both replicating and persistent forms of the bacterium, which is crucial for tackling hard-to-treat latent infections . Researchers can utilize this compound as a tool compound to explore new pathways for inhibiting mycobacterial growth, to study structure-activity relationships (SAR) in medicinal chemistry programs, and to evaluate efficacy in in vitro models against drug-sensitive and drug-resistant strains . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20BrN3O4S B11576398 Antituberculosis agent-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20BrN3O4S

Molecular Weight

490.4 g/mol

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-(carbamimidoylsulfanylmethyl)-1-phenylindole-3-carboxylate

InChI

InChI=1S/C21H20BrN3O4S/c1-3-28-20(27)19-14-9-18(29-12(2)26)15(22)10-16(14)25(13-7-5-4-6-8-13)17(19)11-30-21(23)24/h4-10H,3,11H2,1-2H3,(H3,23,24)

InChI Key

XEYANNMNRFTJKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3)CSC(=N)N

Origin of Product

United States

Foundational & Exploratory

Discovery of Pretomanid (PA-824): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pretomanid (formerly PA-824) is a novel nitroimidazooxazine class antimicrobial agent that has emerged as a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its discovery and development represent a significant advancement in the fight against difficult-to-treat TB infections. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to Pretomanid, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Pretomanid was first identified in 2000 from a series of 100 nitroimidazopyran derivatives synthesized and screened for antitubercular activity by PathoGenesis.[1] While not the most potent compound in its series in vitro, Pretomanid demonstrated superior activity in infected mice following oral administration, highlighting its favorable pharmacokinetic properties.[2]

The synthesis of Pretomanid has been approached through various routes. An early, notable synthesis involved the reaction of a silyl-protected epoxide with chloroimidazole, followed by the introduction of the benzyl ether moiety and subsequent cyclization.[2] More recent and efficient methods have been developed, starting from (R)-glycidol and 2-bromo-4-nitro-1H-imidazole, aiming to reduce the number of steps and avoid the use of hazardous reagents.[3]

Experimental Protocol: A Representative Synthesis of Pretomanid

A concise, three-step synthesis starting from readily available materials can be summarized as follows:

  • Alkylation: (R)-glycidol is protected, for instance, with a p-methoxybenzyl (PMB) group. This is followed by N-alkylation of 2-bromo-4-nitro-1H-imidazole with the protected (R)-glycidol derivative in the presence of a base like potassium carbonate.

  • Aryl Ether Formation: The resulting intermediate is then coupled with 4-(trifluoromethoxy)benzyl bromide to introduce the characteristic side chain.

  • Deprotection and Cyclization: The protecting group is removed, and the final cyclization to form the oxazine ring of Pretomanid is achieved, often in a one-pot reaction, using a base such as potassium carbonate in methanol.[3]

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell. Its mechanism of action is dual, targeting both actively replicating and non-replicating (hypoxic) Mycobacterium tuberculosis.[3][4]

Activation Pathway:

  • Reductive Activation: Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within M. tuberculosis. This reduction is dependent on the reduced form of the cofactor F420 (F420H2).[1][3]

  • Generation of Reactive Species: The activation of Pretomanid leads to the generation of reactive nitrogen species, including nitric oxide (NO).[2][4]

Dual Antimycobacterial Effects:

  • Inhibition of Mycolic Acid Synthesis: In actively replicating aerobic bacteria, the activated metabolites of Pretomanid inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This leads to a defective cell wall and subsequent bacterial cell death.[2][3][4]

  • Respiratory Poisoning: In non-replicating, anaerobic bacteria, the release of nitric oxide acts as a respiratory poison, leading to cell death even in the absence of active cell wall synthesis.[2][3][4]

Signaling Pathway Diagram: Activation and Mechanism of Action of Pretomanid

Pretomanid_Mechanism cluster_extracellular Extracellular cluster_mycobacterium Mycobacterium tuberculosis Cell cluster_aerobic Replicating (Aerobic) cluster_anaerobic Non-replicating (Anaerobic) Pretomanid_prodrug Pretomanid (Prodrug) Pretomanid_internal Pretomanid Pretomanid_prodrug->Pretomanid_internal Uptake Activated_Pretomanid Activated Pretomanid Metabolites Pretomanid_internal->Activated_Pretomanid Ddn Ddn (Deazaflavin-dependent nitroreductase) Ddn->Activated_Pretomanid Activates F420 Cofactor F420 (oxidized) F420H2 Cofactor F420H2 (reduced) F420->F420H2 Reduction F420H2->Ddn Reduces NO Nitric Oxide (NO) Activated_Pretomanid->NO Releases Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Synthesis Inhibits Respiratory_Poisoning Respiratory Poisoning NO->Respiratory_Poisoning Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Bactericidal_Effect_Aerobic Bactericidal Effect Cell_Wall_Disruption->Bactericidal_Effect_Aerobic Bactericidal_Effect_Anaerobic Bactericidal Effect Respiratory_Poisoning->Bactericidal_Effect_Anaerobic

Caption: Activation and dual mechanism of action of Pretomanid in M. tuberculosis.

Preclinical and Clinical Data

In Vitro Activity

Pretomanid demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

Table 1: Minimum Inhibitory Concentrations (MIC) of Pretomanid against M. tuberculosis

Strain/Isolate TypeMIC Range (µg/mL)Reference
M. tuberculosis H37Rv0.06 - 0.25[5]
Drug-susceptible (DS-TB) isolates0.005 - 0.48[6]
Multidrug-resistant (MDR-TB) isolates0.005 - 0.48[6]
Extensively drug-resistant (XDR-TB) isolates0.005 - 0.48[6]
Lineage 1 isolates1 - 2 (intrinsically less susceptible)[7][8]

Experimental Protocol: In Vitro Susceptibility Testing (MGIT Method)

  • Strain Preparation: M. tuberculosis isolates are cultured in Middlebrook 7H9 broth.

  • Drug Dilution: A serial two-fold dilution of Pretomanid is prepared in MGIT tubes.

  • Inoculation: The MGIT tubes containing the drug dilutions are inoculated with a standardized suspension of the M. tuberculosis isolate. A drug-free control tube is also inoculated.

  • Incubation: The tubes are incubated in a BACTEC MGIT instrument.

  • MIC Determination: The MIC is defined as the lowest concentration of Pretomanid that prevents a significant increase in fluorescence (or growth units) compared to the drug-free control.[7][9]

Workflow Diagram: In Vitro Susceptibility Testing of Pretomanid

MIC_Workflow Start Start Prepare_Isolate Prepare M. tuberculosis Isolate Culture Start->Prepare_Isolate Inoculate_Tubes Inoculate MGIT Tubes with Standardized Bacterial Suspension Prepare_Isolate->Inoculate_Tubes Prepare_Drug_Dilutions Prepare Serial Dilutions of Pretomanid in MGIT tubes Prepare_Drug_Dilutions->Inoculate_Tubes Incubate Incubate in BACTEC MGIT Instrument Inoculate_Tubes->Incubate Monitor_Growth Monitor Fluorescence (Growth Units) Incubate->Monitor_Growth Determine_MIC Determine MIC: Lowest concentration inhibiting growth Monitor_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Pretomanid.

In Vivo Efficacy (Murine Models)

Pretomanid has demonstrated significant bactericidal and sterilizing activity in various mouse models of tuberculosis.

Experimental Protocol: Murine Model of Chronic TB Infection

  • Animal Model: BALB/c or C3HeB/FeJ mice are commonly used.

  • Infection: Mice are infected via aerosol with a low dose of M. tuberculosis (e.g., H37Rv strain).

  • Treatment Initiation: Treatment is initiated several weeks post-infection to allow for the establishment of a chronic infection.

  • Drug Administration: Pretomanid, alone or in combination with other agents, is administered orally by gavage, typically 5-6 days a week.

  • Efficacy Assessment: At various time points, cohorts of mice are euthanized, and their lungs and spleens are homogenized. The bacterial load (colony-forming units, CFU) is determined by plating serial dilutions of the homogenates on nutrient agar. Relapse rates are assessed by holding treated mice for a period without treatment and then determining the proportion with recurring bacterial growth.[10][11]

Pharmacokinetics

The pharmacokinetic profile of Pretomanid has been evaluated in healthy adult volunteers.

Table 2: Pharmacokinetic Parameters of Pretomanid in Healthy Adults

DoseCmax (µg/mL)Tmax (h)AUC∞ (µg·h/mL)Reference
200 mg (with food)2.05.053.0[2]
Clinical Efficacy (Nix-TB Trial)

The Nix-TB trial was a pivotal, open-label, single-arm study that evaluated the efficacy and safety of a three-drug regimen consisting of Bedaquiline, Pretomanid, and Linezolid (BPaL) for the treatment of XDR-TB and treatment-intolerant or non-responsive MDR-TB.[12][13]

Experimental Protocol: Nix-TB Trial Design

  • Population: Patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB.

  • Intervention: An all-oral regimen of Bedaquiline, Pretomanid (200 mg daily), and Linezolid for 26 weeks.

  • Primary Endpoint: The proportion of patients with a favorable outcome (cure with no evidence of relapse) at 6 months after the end of treatment.[12][14]

Table 3: Efficacy Outcomes of the Nix-TB Trial

Patient PopulationNumber of PatientsFavorable Outcome Rate (%)Reference
Overall10990[12]
XDR-TB7189[12]
MDR-TB (treatment intolerant/non-responsive)3892[12]

Logical Diagram: Pretomanid Development Pathway

Pretomanid_Development Discovery Compound Library Screening Lead_Optimization Lead Optimization (PA-824 selected) Discovery->Lead_Optimization In_Vitro In Vitro Studies (MIC, MoA) Lead_Optimization->In_Vitro In_Vivo In Vivo Studies (Murine Models) In_Vitro->In_Vivo Phase_1 Phase I Clinical Trials (Safety, PK) In_Vivo->Phase_1 Phase_2 Phase II Clinical Trials (Dose-ranging, EBA) Phase_1->Phase_2 Phase_3 Phase III Clinical Trials (Nix-TB) Phase_2->Phase_3 Approval Regulatory Approval (FDA, EMA) Phase_3->Approval

Caption: The development pathway of Pretomanid from discovery to regulatory approval.

Conclusion

The discovery and development of Pretomanid represent a landmark achievement in the field of antituberculosis drug discovery. Its unique dual mechanism of action, potent in vitro and in vivo activity, and successful clinical trial outcomes as part of the BPaL regimen have provided a much-needed, effective, and shorter treatment option for patients with highly drug-resistant forms of tuberculosis. This technical guide has summarized the core data and methodologies that have underpinned the journey of Pretomanid from a promising lead compound to a clinically approved life-saving medicine.

References

Initial Synthesis of the Antituberculosis Agent Pretomanid (PA-824): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial synthesis of Pretomanid, a nitroimidazooxazine class antibiotic used in the treatment of multidrug-resistant tuberculosis.[1] Known by its developmental code PA-824, this compound is a critical component of novel therapeutic regimens.[2] This document details a well-established synthetic route, presenting quantitative data in structured tables and outlining the experimental protocols for key reactions.

Mechanism of Action

Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. This activation is facilitated by a deazaflavin-dependent nitroreductase (Ddn). Under aerobic conditions, the activated drug inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. In anaerobic environments, it releases reactive nitrogen species, including nitric oxide, which leads to respiratory poisoning.[3]

Synthetic Pathway Overview

The synthesis of Pretomanid has evolved to avoid hazardous starting materials, such as the explosive 2,4-dinitro-1H-imidazole, which was used in early patented routes.[3] A safer and more scalable synthesis starts from 2-chloro-4-nitro-1H-imidazole.[4] The general workflow involves the coupling of the nitroimidazole core with a chiral epoxide, followed by the introduction of the trifluoromethoxybenzyl side chain and subsequent cyclization to form the final oxazine ring.

Synthesis_Pathway A 2-Chloro-4-nitro-1H-imidazole C Chlorohydrin Intermediate A->C Condensation B (S)-Epichlorohydrin B->C D Diol Intermediate C->D Hydrolysis E TBDMS-Protected Diol D->E TBDMS Protection G O-Alkylated Intermediate E->G O-Alkylation F 4-(Trifluoromethoxy)benzyl bromide F->G H Deprotected Alcohol G->H TBDMS Deprotection I Pretomanid (PA-824) H->I Intramolecular Cyclization

Figure 1: Synthetic Pathway of Pretomanid.

Experimental Protocols

The following protocols are based on a common synthetic route for Pretomanid.

Step 1: Synthesis of the Chlorohydrin Intermediate

  • Reaction: 2-chloro-4-nitro-1H-imidazole is reacted with neat (S)-epichlorohydrin.[4]

  • Procedure: A mixture of 2-chloro-4-nitro-1H-imidazole and (S)-epichlorohydrin is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess epichlorohydrin is removed under reduced pressure. The resulting crude product is then carried forward to the next step.

Step 2: Formation and Protection of the Diol Intermediate

  • Reaction: The chlorohydrin intermediate undergoes hydrolysis to form a diol, which is then protected with a tert-butyldimethylsilyl (TBDMS) group.[4]

  • Procedure: The crude chlorohydrin is dissolved in an appropriate solvent and hydrolyzed. Following the formation of the diol, TBDMS chloride and imidazole are added to the reaction mixture to protect the primary alcohol. The protected diol is then purified by column chromatography.

Step 3: O-Alkylation

  • Reaction: The TBDMS-protected diol is O-alkylated with 4-(trifluoromethoxy)benzyl bromide.[3]

  • Procedure: The protected diol is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) and cooled. A base, such as sodium hydride, is added, followed by the addition of 4-(trifluoromethoxy)benzyl bromide. The reaction is stirred until completion and then quenched. The product is extracted and purified.

Step 4: Deprotection and Cyclization to Pretomanid

  • Reaction: The TBDMS protecting group is removed, and the resulting alcohol undergoes intramolecular cyclization to form Pretomanid.[3]

  • Procedure: The O-alkylated intermediate is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to remove the TBDMS group. The resulting alcohol is then treated with a base, like potassium hydroxide in methanol, to facilitate the intramolecular cyclization. The final product, Pretomanid, is purified by recrystallization.[3]

Quantitative Data Summary

StepIntermediate/ProductReagentsSolventYield (%)Purity (%)
1Chlorohydrin Intermediate2-chloro-4-nitro-1H-imidazole, (S)-epichlorohydrinNeat--
2TBDMS-Protected DiolChlorohydrin, TBDMSCl, ImidazoleDCM->95
3O-Alkylated IntermediateTBDMS-Diol, 4-(trifluoromethoxy)benzyl bromide, NaHDMF61>95
4Pretomanid (PA-824)O-Alkylated Intermediate, TBAF, KOHTHF, Methanol57 (over 3 steps)>99

Yields are representative and can vary based on reaction scale and optimization.[3]

Overall Workflow

The development of a new antituberculosis agent like Pretomanid follows a rigorous workflow from initial synthesis to biological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 2-chloro-4-nitro-1H-imidazole) B Multi-step Synthesis A->B C Purification (Chromatography, Recrystallization) B->C D Structural Characterization (NMR, MS, etc.) C->D E In Vitro Activity (MIC against M. tuberculosis) D->E Pure Compound F Cytotoxicity Assays E->F G In Vivo Efficacy (Mouse models of TB) F->G H Pharmacokinetic Studies G->H

Figure 2: Drug Discovery and Development Workflow.

Conclusion

The initial synthesis of Pretomanid (PA-824) has been refined to provide a safe and efficient pathway for producing this vital antituberculosis agent. The described route, avoiding hazardous intermediates, is amenable to scale-up for clinical and commercial supply. Further research into novel synthetic strategies continues to be an area of interest to improve efficiency and reduce costs.

References

Technical Guide: Preliminary In Vitro Activity of Antituberculosis Agent-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antituberculosis agent-3" is a hypothetical agent used for illustrative purposes in this technical guide. The data and experimental details presented are synthesized based on established methodologies in tuberculosis research and are intended to serve as a template for reporting preliminary in vitro findings.

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. This document outlines the preliminary in vitro activity of a novel investigational compound, this compound. The following sections detail its antimycobacterial potency, cytotoxicity profile, and a proposed mechanism of action based on initial experimental evidence. The information presented herein is intended to provide a comprehensive overview for researchers and drug development professionals engaged in the fight against tuberculosis.

Quantitative Data Summary

The in vitro activity of this compound was evaluated against Mycobacterium tuberculosis H37Rv and a panel of other mycobacterial strains. Cytotoxicity was assessed against the human embryonic kidney cell line HEK293T and the human monocytic cell line THP-1.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterial Strains

Mycobacterial StrainMIC (µg/mL)
M. tuberculosis H37Rv0.5
M. tuberculosis (MDR Strain 1)1.0
M. tuberculosis (XDR Strain 2)2.0
M. bovis BCG0.25
M. smegmatis mc²1558.0

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)
HEK293T> 100
THP-175

Table 3: Selectivity Index (SI)

Cell LineSI (IC50 / MIC for M. tb H37Rv)
HEK293T> 200
THP-1150

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antimycobacterial activity of this compound was determined using the broth microdilution method in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

  • A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO).

  • Two-fold serial dilutions of the compound were prepared in a 96-well microtiter plate.

  • Mycobacterium tuberculosis H37Rv was cultured to mid-log phase, and the inoculum was standardized to a McFarland standard of 0.5.

  • The bacterial suspension was diluted and added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Plates were incubated at 37°C for 7-14 days.

  • The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the mycobacteria. The assay often utilizes a viability indicator like resazurin for easier determination of growth inhibition[1].

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against HEK293T and THP-1 cell lines.

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • The cells were then treated with various concentrations of this compound and incubated for another 48 hours.

  • MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.

  • The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve. The use of endpoint assays that measure cell viability is a common method for detecting drug cytotoxicity[2][3].

Proposed Mechanism of Action and Signaling Pathway

Preliminary studies suggest that this compound inhibits the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall. It is hypothesized that the agent targets the InhA enzyme, an enoyl-ACP reductase involved in fatty acid synthesis. Inhibition of InhA disrupts the production of mycolic acids, leading to cell lysis and death. Isoniazid, a first-line anti-TB drug, also targets mycolic acid synthesis after being activated by the catalase-peroxidase enzyme KatG[4][5][6].

G cluster_0 Mycobacterium tuberculosis Cell Antituberculosis_agent_3 This compound InhA InhA (Enoyl-ACP Reductase) Antituberculosis_agent_3->InhA Inhibition Fatty_Acid_Synthesis_II Fatty Acid Synthesis II (FAS-II) InhA->Fatty_Acid_Synthesis_II Catalyzes Mycolic_Acid_Synthesis Mycolic Acid Synthesis Fatty_Acid_Synthesis_II->Mycolic_Acid_Synthesis Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Disruption

Figure 1. Proposed mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary in vitro evaluation of a novel antituberculosis agent.

G Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Screening (M. tuberculosis H37Rv) Compound_Synthesis->Primary_Screening MIC_Determination MIC Determination (Panel of Mycobacteria) Primary_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., HEK293T, THP-1) Primary_Screening->Cytotoxicity_Assay Selectivity_Index_Calculation Selectivity Index Calculation MIC_Determination->Selectivity_Index_Calculation Cytotoxicity_Assay->Selectivity_Index_Calculation Mechanism_of_Action_Studies Mechanism of Action Studies Selectivity_Index_Calculation->Mechanism_of_Action_Studies

Figure 2. In vitro evaluation workflow for antituberculosis agents.

Conclusion

The preliminary in vitro data for this compound demonstrates promising antimycobacterial activity against M. tuberculosis H37Rv and drug-resistant strains, coupled with a favorable cytotoxicity profile. The high selectivity index suggests a specific mode of action against mycobacteria. Further investigation into the proposed mechanism of action, focusing on the inhibition of the mycolic acid biosynthesis pathway, is warranted. These initial findings support the continued development of this compound as a potential candidate for a new anti-TB therapeutic.

References

Antituberculosis Agent-3 (ATA-3): A comprehensive guide to its hypothesized mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death worldwide from a single infectious agent.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for the development of new antituberculosis agents with novel mechanisms of action.[3] This document outlines the hypothesized mechanism of action for a novel investigational compound, Antituberculosis agent-3 (ATA-3). The information presented herein is based on a hypothetical model where ATA-3 is a potent and specific inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial mycolic acid biosynthesis pathway.

Hypothesized Mechanism of Action

ATA-3 is proposed to be a direct inhibitor of the M. tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of the long-chain mycolic acids that are essential components of the mycobacterial cell wall.[4][5] By directly binding to and inhibiting InhA, ATA-3 is hypothesized to block the elongation of fatty acids, thereby preventing the formation of mycolic acids.[5] This disruption of cell wall synthesis is expected to lead to a loss of structural integrity, increased cell permeability, and ultimately, bactericidal activity against M. tuberculosis. This proposed mechanism is similar to that of the well-established antitubercular drug isoniazid, although ATA-3 is hypothesized to be a direct inhibitor not requiring prior activation by KatG.[4][6][7]

Quantitative Data Summary

The following tables summarize the hypothetical in vitro and enzymatic activity of ATA-3, as well as its cytotoxicity profile.

Table 1: In Vitro Activity of ATA-3 against M. tuberculosis

StrainMIC (µg/mL)MIC (µM)
M. tuberculosis H37Rv0.060.15
Isoniazid-resistant M. tuberculosis (KatG mutant)0.060.15
Rifampicin-resistant M. tuberculosis0.050.12
Multidrug-resistant M. tuberculosis0.070.18

Table 2: Enzymatic Inhibition of M. tuberculosis InhA by ATA-3

ParameterValue
IC50 (nM)50
Ki (nM)25
Mechanism of InhibitionCompetitive

Table 3: Cytotoxicity of ATA-3

Cell LineCC50 (µM)
HepG2 (Human liver carcinoma)>100
A549 (Human lung carcinoma)>100
Vero (Monkey kidney epithelial)>100

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of ATA-3 against M. tuberculosis using the microplate Alamar Blue assay (MABA).

  • Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Assay Plate Preparation: 96-well microplates are prepared with serial dilutions of ATA-3 in 7H9 broth.

  • Inoculation: A mid-log phase culture of M. tuberculosis is diluted to a final inoculum of approximately 5 x 10^4 colony-forming units (CFU)/mL in each well.

  • Incubation: Plates are incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, a mixture of Alamar Blue and 10% Tween 80 is added to each well.

  • Second Incubation: Plates are re-incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of ATA-3 that prevents a color change of the Alamar Blue from blue to pink.

2. InhA Enzyme Inhibition Assay

This protocol details the measurement of InhA inhibition by ATA-3 using a spectrophotometric assay.

  • Reagents: Purified recombinant M. tuberculosis InhA, NADH, 2-trans-dodecenoyl-CoA (DD-CoA), and Tris-HCl buffer.

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains InhA, NADH, and varying concentrations of ATA-3 in Tris-HCl buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, DD-CoA.

  • Spectrophotometric Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: The initial reaction velocities are calculated and plotted against the concentration of ATA-3. The IC50 value is determined by fitting the data to a dose-response curve.

3. Cytotoxicity Assay

This protocol describes the assessment of ATA-3's cytotoxicity in mammalian cell lines using the MTT assay.

  • Cell Culture: Mammalian cell lines (e.g., HepG2, A549, Vero) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of ATA-3.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • CC50 Calculation: The concentration of ATA-3 that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.

Visualizations

Mycolic_Acid_Biosynthesis_Inhibition Hypothesized Mechanism of ATA-3 Action cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Short-chain fatty acids Short-chain fatty acids Malonyl-CoA->Short-chain fatty acids Elongation Cycle Elongation Cycle Short-chain fatty acids->Elongation Cycle FabH InhA InhA Elongation Cycle->InhA Reduction Step Long-chain fatty acids Long-chain fatty acids InhA->Long-chain fatty acids Mycolic Acids Mycolic Acids Long-chain fatty acids->Mycolic Acids Pks13 Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall ATA-3 ATA-3 ATA-3->InhA Inhibition Cell Death Cell Death Mycobacterial Cell Wall->Cell Death

Caption: Hypothesized inhibition of the mycolic acid biosynthesis pathway by ATA-3.

Experimental_Workflow Experimental Workflow for ATA-3 Mechanism of Action Validation Start Start Hypothesis Hypothesis: ATA-3 inhibits InhA Start->Hypothesis In_vitro_activity Determine MIC against M. tuberculosis Hypothesis->In_vitro_activity Enzyme_assay Perform InhA enzyme inhibition assay Hypothesis->Enzyme_assay Cytotoxicity Assess cytotoxicity in mammalian cells Hypothesis->Cytotoxicity Data_analysis Analyze and interpret data In_vitro_activity->Data_analysis Enzyme_assay->Data_analysis Cytotoxicity->Data_analysis Conclusion Conclusion Data_analysis->Conclusion

Caption: Logical workflow for the experimental validation of ATA-3's mechanism of action.

References

Identification of Antituberculosis Agent F0414 as a Hit Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and characterization of the novel antituberculosis hit compound, F0414. This document details the experimental methodologies, presents key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with new mechanisms of action.[1][2] One promising target for new antitubercular drugs is the deoxyuridine 5′-triphosphate nucleotidohydrolase (dUTPase).[3][4] This enzyme is crucial for maintaining the integrity of DNA during replication by preventing the incorporation of uracil.[3][4] High-throughput screening efforts have identified F0414 as a potent inhibitor of Mtb dUTPase, positioning it as a promising hit compound for further drug development.[3]

Quantitative Data Summary

The inhibitory activity of F0414 against Mtb dUTPase and its antitubercular efficacy have been quantified through various assays. The key data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of F0414 against dUTPase

Target EnzymeIC50 (µM)IC50 (µg/mL)
M. tuberculosis dUTPase0.80 ± 0.090.21 ± 0.02

Data sourced from luminescence-based dUTPase activity assays.[3]

Table 2: Antituberculosis Activity of F0414 (Minimum Inhibitory Concentration - MIC)

M. tuberculosis StrainMIC (µg/mL)
H37Rv (Standard Strain)4
STB-FJ05349 (Clinical Sensitive)4
STB-FJ05060 (Clinical Sensitive)4

Data determined by the Microplate Alamar Blue Assay (MABA).[3]

Experimental Protocols

Detailed methodologies for the key experiments that led to the identification and characterization of F0414 are provided below.

Luminescence-Based dUTPase Activity Assay

This assay was employed to screen for and quantify the inhibitory effect of compounds on Mtb dUTPase activity.[3]

Principle: The dUTPase enzyme catalyzes the hydrolysis of dUTP to dUMP and inorganic pyrophosphate (PPi). The amount of PPi produced is then quantified using a PPi Light inorganic pyrophosphate assay kit, where the PPi concentration is proportional to the luminescence signal. A decrease in the luminescence signal in the presence of a test compound indicates inhibition of dUTPase activity.[3]

Protocol:

  • Reaction Setup: All reactions are performed in a 96-well white plate.

  • Component Addition: To each well, add the following components in order:

    • 36 µL of reaction buffer (25 mM MOPS, pH 8.0, 10 mM KCl, 1.25 mM MgCl₂, 0.1 mg/mL BSA, 0.005% Triton X, and 20% glycerol).

    • 2 µL of Mtb dUTPase solution (final concentration 40 ng/mL).

    • 2 µL of the test compound (F0414) at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified period to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add 2 µL of 10 µM dUTP to initiate the enzymatic reaction.

  • Detection: Add the PPi Light kit reagents (diluted 1:4 in reaction buffer) to each well.

  • Measurement: Measure the luminescence intensity using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[5][6]

Principle: The Alamar Blue reagent contains resazurin, a blue-colored, non-fluorescent, and cell-permeable compound. In the presence of metabolically active cells, resazurin is reduced to the pink-colored and highly fluorescent resorufin. The color change from blue to pink is a visual indicator of bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[6]

Protocol:

  • Bacterial Culture: Grow M. tuberculosis strains in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Plate Preparation: In a 96-well microplate, prepare serial dilutions of the test compound (F0414) in the culture medium.

  • Inoculation: Add the M. tuberculosis suspension to each well to achieve a final concentration of approximately 10^5 CFU/mL. Include a drug-free control well (positive control for growth) and a well with a known antitubercular drug like rifampicin or isoniazid (positive control for inhibition).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: Observe the color change in the wells. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the dUTPase signaling pathway and the experimental workflow for the identification of F0414.

experimental_workflow cluster_screening High-Throughput Screening cluster_hit_validation Hit Validation cluster_antitb_activity Antituberculosis Activity cluster_target_validation Target Validation hts 5,000 Compound Library luminescence_assay Luminescence-Based dUTPase Assay hts->luminescence_assay primary_hits 45 Primary Hits (>50% Inhibition at 10 µM) luminescence_assay->primary_hits dose_response Dose-Response Analysis primary_hits->dose_response ic50 IC50 Determination (0.80 ± 0.09 µM) dose_response->ic50 cytotoxicity Cytotoxicity Assay (Low Cytotoxicity) dose_response->cytotoxicity hit_compound Identified Hit Compound: F0414 ic50->hit_compound cytotoxicity->hit_compound maba_assay Microplate Alamar Blue Assay (MABA) hit_compound->maba_assay molecular_docking Molecular Docking hit_compound->molecular_docking mic MIC Determination (4 µg/mL against H37Rv) maba_assay->mic binding_mode Identified Binding Mode (Interaction with P79 residue) molecular_docking->binding_mode

Figure 1. Experimental workflow for the identification of F0414.

dUTPase_pathway cluster_pathway dUTPase Role in DNA Synthesis in M. tuberculosis cluster_inhibition Inhibition by F0414 dUTP dUTP dUTPase Mtb dUTPase dUTP->dUTPase Substrate Uracil_Incorporation Uracil Incorporation into DNA dUTP->Uracil_Incorporation Prevents dUMP dUMP Thymidylate_Synthase Thymidylate Synthase dUMP->Thymidylate_Synthase Substrate dTMP dTMP dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP->DNA dUTPase->dUMP Hydrolysis Thymidylate_Synthase->dTMP DNA_Damage DNA Damage & Cell Death Uracil_Incorporation->DNA_Damage F0414 F0414 F0414->dUTPase Inhibits

Figure 2. Role of dUTPase in M. tuberculosis and inhibition by F0414.

Conclusion

The identification of F0414 as a potent inhibitor of M. tuberculosis dUTPase represents a significant step forward in the discovery of new antituberculosis agents. Its demonstrated in vitro efficacy and low cytotoxicity make it a valuable lead compound for further optimization and preclinical development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat tuberculosis.

References

Technical Guide: Target Identification for Novel Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the strategies and experimental protocols employed in the identification and validation of molecular targets for novel antituberculosis (TB) agents. Given that "Antituberculosis agent-3" does not correspond to a publicly recognized compound, this document will focus on the established methodologies by using several well-documented, recently developed antitubercular drugs as case studies.

Introduction: The Challenge of Target Identification in Tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. A critical step in developing new, effective drugs is the identification of their molecular targets. Target identification elucidates the mechanism of action (MoA), informs on potential resistance mechanisms, aids in lead optimization, and helps predict potential toxicity. Phenotypic screening, which identifies compounds that inhibit bacterial growth, has re-emerged as a successful strategy, but it necessitates a subsequent, often complex, "target deconvolution" phase. This guide details the core experimental and computational approaches central to this process.

Key Methodologies in Target Identification

The identification of a drug's target in Mtb is a multi-faceted process that combines genetic, biochemical, and biophysical approaches.

Genetic Approaches

The most powerful genetic method for target identification involves the generation and analysis of drug-resistant mutants. The principle is that mutations conferring resistance are most likely to occur within the gene encoding the drug's direct target or in genes involved in a related pathway or pro-drug activation.

Experimental Protocol: Whole Genome Sequencing (WGS) of Resistant Mutants

  • Generation of Resistant Mutants:

    • Plate a high density of Mtb cells (e.g., 10⁸ to 10¹⁰ CFU) onto Middlebrook 7H10 agar plates containing the test compound at a concentration 4-10 times its minimum inhibitory concentration (MIC).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Isolate individual resistant colonies that appear.

    • Confirm the resistance phenotype of each mutant by re-determining the MIC of the compound and comparing it to the wild-type strain.

  • Genomic DNA Extraction:

    • Culture the confirmed resistant mutants and the wild-type parent strain in 7H9 broth to mid-log phase.

    • Harvest bacterial cells by centrifugation.

    • Lyse the cells using a combination of enzymatic (lysozyme) and mechanical (bead beating) methods in a suitable lysis buffer (e.g., TE buffer with SDS).

    • Extract genomic DNA using a phenol-chloroform extraction followed by ethanol precipitation or by using a commercial DNA extraction kit. Ensure high purity and integrity of the DNA.

  • Whole Genome Sequencing:

    • Prepare sequencing libraries using a platform such as Illumina. This involves fragmenting the genomic DNA, ligating platform-specific adapters, and PCR amplification.

    • Sequence the libraries on an instrument like the Illumina MiSeq or HiSeq to generate high-quality sequencing reads (e.g., >30x coverage).[1][2][3][4]

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads from each resistant mutant to a high-quality reference genome of the parent Mtb strain (e.g., H37Rv).

    • Identify genetic variations, including single nucleotide polymorphisms (SNPs) and insertions/deletions (indels), by comparing the mutant genomes to the reference.

    • Filter out variants present in the parent strain. The remaining mutations are candidates for causing resistance.

    • If multiple independent mutants share mutations in the same gene, that gene becomes a high-confidence candidate for the drug target.[5]

Biochemical and Biophysical Approaches

These methods aim to directly demonstrate the physical interaction between the compound and its putative protein target.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Probe Synthesis:

    • Synthesize an analog of the bioactive compound that incorporates a linker arm and an affinity tag (e.g., biotin) or a reactive group for immobilization. It is crucial that the modification does not abrogate the compound's biological activity.

  • Immobilization:

    • Covalently attach the synthesized probe to a solid support matrix (e.g., sepharose beads) to create an affinity column.[6]

  • Protein Binding:

    • Prepare a whole-cell lysate from Mtb.

    • Pass the lysate over the affinity column. The target protein(s) will bind specifically to the immobilized compound.[6]

    • Wash the column extensively with buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins from the column, often by using a solution containing the free (non-immobilized) compound, which competes for binding.

    • Separate the eluted proteins using SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[7][8][9][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

The CETSA method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to its ligand.[11][12]

  • Cell Treatment:

    • Culture Mtb cells and treat them with the compound of interest or a vehicle control (e.g., DMSO).

  • Heating:

    • Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3-5 minutes).[11] This creates a "melting curve" for the proteome.

    • Include an unheated control sample.

  • Lysis and Fractionation:

    • Lyse the cells by mechanical means (e.g., bead beating).

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble fractions by Western blot using an antibody against the putative target protein.

    • An increase in the amount of soluble target protein at higher temperatures in the drug-treated samples compared to the control samples indicates that the compound has bound to and stabilized the protein.[13]

Case Studies: Target Identification of Novel TB Drugs

The following examples illustrate the successful application of these methodologies.

Case Study 1: Bedaquiline (TMC207)
  • Target: ATP synthase, subunit c (AtpE)

  • Mechanism: Bedaquiline is a diarylquinoline that specifically inhibits the proton pump of mycobacterial ATP synthase, which is essential for cellular energy generation.[14][15][16] This was a novel target, validating energy metabolism as a key vulnerability in Mtb.

Compound Target MIC against Mtb H37Rv (µg/mL) Method of Target ID
BedaquilineAtpE0.03 - 0.06WGS of in vitro-generated resistant mutants

Target Identification Workflow: Resistant mutants to Bedaquiline were generated in M. smegmatis and M. tuberculosis. Whole-genome sequencing of these mutants consistently revealed mutations in the atpE gene, which encodes subunit c of the F₀F₁ ATP synthase.[17] This genetic evidence was the primary method for identifying its novel target.

Case Study 2: SQ109
  • Target: MmpL3 (Mycobacterial Membrane Protein Large 3)

  • Mechanism: SQ109 is an ethylenediamine that inhibits MmpL3, a transporter responsible for exporting trehalose monomycolate (TMM) to the periplasm for cell wall construction.[18][19][20][21] Inhibition of MmpL3 disrupts the synthesis of the essential mycolic acid layer of the cell wall.[18]

Compound Target MIC against Mtb H37Rv (µg/mL) Method of Target ID
SQ109MmpL30.2 - 0.78WGS of resistant mutants (to analogs), Biochemical lipid analysis

Target Identification Workflow: Spontaneous generation of mutants resistant to SQ109 proved difficult. Therefore, researchers used analogs of SQ109 to select for resistant mutants, which were found to be cross-resistant to SQ109. WGS of these mutants identified mutations in the essential mmpL3 gene.[20] Biochemical studies confirmed that treatment with SQ109 led to the intracellular accumulation of TMM, consistent with the inhibition of a TMM transporter.[22]

Case Study 3: Delamanid (OPC-67683) & Pretomanid (PA-824)
  • Target: These are pro-drugs requiring activation by the deazaflavin-dependent nitroreductase (Ddn).

  • Mechanism: Delamanid and Pretomanid are nitroimidazoles. They are activated by the Mtb enzyme Ddn, which utilizes the cofactor F420. The activated forms inhibit the synthesis of mycolic and ketomycolic acids, crucial components of the mycobacterial cell wall.[23][24][25][26] Pretomanid's activated form also releases nitric oxide, which acts as a respiratory poison under anaerobic conditions.[27][28]

Compound Target/Activation MIC against Mtb H37Rv (µg/mL) Method of Target ID
DelamanidDdn / F420 pathway0.006 - 0.012WGS of resistant mutants
PretomanidDdn / F420 pathway0.015 - 0.25WGS of resistant mutants, Metabolomics

Target Identification Workflow: Resistance to both drugs is primarily linked to mutations in the genes responsible for the F420-dependent activation pathway, including ddn, fgd1, fbiA, and fbiC.[25] These were identified through WGS of resistant clinical and in vitro-generated isolates. Untargeted metabolomics on Pretomanid-treated bacteria also helped elucidate its downstream effects on the pentose phosphate pathway.[29]

Case Study 4: Telacebec (Q203)
  • Target: Cytochrome bc₁ complex (QcrB subunit)

  • Mechanism: Telacebec is an imidazopyridine that targets the QcrB subunit of the respiratory cytochrome bc₁ complex (also known as Complex III).[30][31][32] This inhibition blocks the electron transport chain, leading to the depletion of ATP.

Compound Target MIC₅₀ against Mtb H37Rv (nM) IC₅₀ for O₂ reduction (nM) Method of Target ID
TelacebecQcrB2.753 ± 19WGS of resistant mutants, Enzymatic assays

Target Identification Workflow: Telacebec was identified from a phenotypic screen. Generation of resistant mutants and subsequent WGS pointed to mutations in the qcrB gene.[33] The target was confirmed biochemically by demonstrating that Telacebec inhibits the oxygen reductase activity of the purified CIII₂CIV₂ supercomplex from mycobacteria.[33][34]

Visualizations: Workflows and Pathways

Diagram 1: General Workflow for Target Identification

TargetID_Workflow cluster_genetics Genetic Approach cluster_biochem Biochemical/Biophysical Approach pheno_screen Phenotypic Screen (Compound Identified) gen_mutants Generate Resistant Mutants pheno_screen->gen_mutants wgs Whole Genome Sequencing gen_mutants->wgs snp_analysis SNP/Indel Analysis wgs->snp_analysis candidate Candidate Target Gene(s) Identified snp_analysis->candidate probe_synth Synthesize Affinity Probe ac_ms Affinity Chromatography - Mass Spectrometry probe_synth->ac_ms ac_ms->candidate cetsa Cellular Thermal Shift Assay (CETSA) validation Target Validation cetsa->validation spr Surface Plasmon Resonance (SPR) spr->validation candidate->validation

Caption: A generalized workflow for identifying the molecular target of a novel antituberculosis agent.

Diagram 2: Mechanism of MmpL3 Inhibition by SQ109

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall FASII Fatty Acid Synthase II (FAS-II) Pks13 Pks13 FASII->Pks13 Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Pks13->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TDM Trehalose Dimycolate (TDM) MmpL3->TDM AG_Mycolate Arabinogalactan- Mycolate MmpL3->AG_Mycolate CellWall Cell Wall Assembly TDM->CellWall AG_Mycolate->CellWall SQ109 SQ109 SQ109->MmpL3

Caption: SQ109 inhibits the MmpL3 transporter, blocking TMM export and cell wall synthesis.

Diagram 3: Mechanism of Cytochrome bc₁ Inhibition by Telacebec

Q203_MoA cluster_membrane Inner Membrane cluster_protons NDH2 NDH-2 Menaquinone Menaquinol (MQH₂) NDH2->Menaquinone e⁻ Cyt_bc1 Cytochrome bc₁ (QcrB) Menaquinone->Cyt_bc1 e⁻ Cyt_aa3 Cytochrome aa₃ Cyt_bc1->Cyt_aa3 e⁻ H_out H⁺ (Periplasm) Cyt_bc1->H_out H⁺ pump Cyt_aa3->H_out H⁺ pump ATPsynthase ATP Synthase H_in H⁺ (Cytoplasm) ATPsynthase->H_in ATP ATP Synthesis Blocked ATPsynthase->ATP H_out->ATPsynthase Proton Motive Force Q203 Telacebec (Q203) Q203->Cyt_bc1

Caption: Telacebec (Q203) inhibits the QcrB subunit of Cytochrome bc₁, disrupting the electron transport chain.

References

Screening Libraries for Novel Antitubercular Agents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, urgently demanding the discovery and development of new antitubercular agents with novel mechanisms of action. High-throughput screening (HTS) of diverse chemical libraries remains a cornerstone of this effort. This guide provides a detailed overview of the core strategies, experimental protocols, and data analysis methods employed in the screening of compound libraries for novel antitubercular candidates.

Screening Strategies: A Triad of Approaches

The quest for new anti-TB drugs primarily employs three interconnected screening strategies: phenotypic, target-based, and whole-cell screening.

  • Phenotypic Screening: This approach assesses the ability of compounds to inhibit the growth of whole Mtb cells without a preconceived notion of the molecular target.[1] Its key advantage lies in the simultaneous evaluation of compound permeability, efficacy, and potential efflux, ensuring that identified "hits" are active against the bacterium in a more biologically relevant context.[1] This strategy has been instrumental in the discovery of several novel anti-mycobacterial agents currently in clinical development.[1]

  • Target-Based Screening: In contrast, target-based screening focuses on identifying molecules that modulate the activity of a specific, pre-selected Mtb protein or pathway essential for its survival or virulence.[2] This approach allows for a more rational and focused drug design process. However, a significant challenge is that potent enzyme inhibitors identified through this method may lack whole-cell activity due to factors like poor cell wall penetration or efflux.[2]

  • Whole-Cell Target-Based Screening: This hybrid approach aims to bridge the gap between phenotypic and target-based screening. It often utilizes engineered Mtb strains where the expression of a specific target is modulated, making the strain hypersensitive to inhibitors of that target. This allows for the identification of compounds that both engage a desired target and possess the necessary properties to be effective in a whole-cell context.

Compound Libraries: The Arsenal for Discovery

The success of any screening campaign is intrinsically linked to the diversity and quality of the compound library. Several types of libraries are commonly employed:

  • Natural Products: Historically, natural products have been a rich source of antimicrobial agents.[3] Libraries of purified natural products or crude extracts from various sources (e.g., microbial, plant, marine) are screened for anti-TB activity.

  • Diversity-Oriented Synthesis (DOS) Libraries: These are collections of structurally diverse and complex molecules designed to cover a broad area of chemical space, increasing the probability of discovering novel scaffolds.

  • Repurposing Libraries: Screening of libraries containing drugs already approved for other clinical indications can significantly accelerate the drug development pipeline, as these compounds have well-established safety and pharmacokinetic profiles.

  • Fragment Libraries: This approach involves screening smaller, low-molecular-weight compounds ("fragments") that can bind to a target. Hits from a fragment screen can then be optimized and linked together to create more potent lead compounds.

  • Kinase Inhibitor Libraries: Given the importance of protein kinases in Mtb signaling and survival, libraries of known kinase inhibitors are often screened for antitubercular activity.[4]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed protocols for the key in vitro assays used in primary and secondary screening for antitubercular agents.

Primary High-Throughput Screening: The Alamar Blue Assay

The Alamar Blue (Resazurin) assay is a widely used, robust, and cost-effective method for determining Mtb viability in a high-throughput format.[5][6][7][8] The assay measures the metabolic activity of living cells, which reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink compound resorufin.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other suitable strain)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Compound library plates (typically 384-well)

  • Alamar Blue reagent

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO)

  • Sterile 384-well black, clear-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Bacterial Culture Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Inoculum Preparation: Dilute the Mtb culture in 7H9 broth to a final concentration that will result in a significant fluorescence signal after the incubation period (typically a starting OD600 of 0.002).

  • Plate Preparation:

    • Dispense 50 µL of the Mtb inoculum into each well of the 384-well plate, excluding the perimeter wells which should be filled with sterile water to minimize evaporation.

    • Using a pin tool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library plate to the corresponding well of the assay plate.

    • Include positive control wells (e.g., Rifampicin at 2 µg/mL) and negative control wells (DMSO).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Assay Development:

    • On the day of the reading, add 10 µL of Alamar Blue reagent to each well.

    • Incubate the plates for an additional 12-24 hours at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound using the following formula:

    • A common hit threshold is ≥50% or ≥80% inhibition.

Secondary Screening: Minimum Inhibitory Concentration (MIC) Determination

Hits identified in the primary screen are further evaluated to determine their potency by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of Mtb.[9][10] The broth microdilution method is a standard procedure for MIC determination.[9][10][11][12]

Materials:

  • Mtb H37Rv culture

  • Middlebrook 7H9 broth with OADC and Tween 80

  • Hit compounds

  • Sterile 96-well U-bottom microplates[9]

  • Multichannel pipettes

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of each hit compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare an Mtb inoculum as described for the primary screen, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the Mtb inoculum to each well containing the serially diluted compounds. This will bring the final volume to 200 µL and halve the compound concentration.

  • Controls: Include a drug-free growth control well (inoculum only) and a sterility control well (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (no bacterial growth). This can be aided by the addition of Alamar Blue.

Cytotoxicity Assessment: The MTT Assay

It is crucial to assess the toxicity of hit compounds against mammalian cells to ensure that their antitubercular activity is not due to general cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, providing an indication of cell viability.[13][14][15][16]

Materials:

  • Vero cells (or another suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Hit compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well flat-bottom microplates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of DMEM with FBS. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration:

    • Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

    • The Selectivity Index (SI) can then be calculated as:

      A higher SI value indicates a more promising compound with a better therapeutic window.

Data Presentation: Comparative Analysis of Screening Campaigns

The following tables summarize representative quantitative data from various antitubercular screening campaigns, allowing for a comparative analysis of different library types and screening strategies.

Table 1: Hit Rates from Various Antitubercular Screening Campaigns

Compound LibraryLibrary SizeScreening MethodHit CriteriaHit Rate (%)Reference
Diverse Synthetic Library50,000Whole-cell phenotypic>90% inhibition~3%[1]
Natural Product Library1,500Whole-cell phenotypic>90% inhibitionNot specified[1]
Kinase Inhibitor LibraryNot specifiedWhole-cell Mtb>90% inhibition5%[4]
Approved Drug LibraryNot specifiedWhole-cell Mtb>90% inhibition16-21%[4]
Antitubercular Compound Library684Target-based (MurE)>50% inhibition1.02%[17]

Table 2: Potency and Cytotoxicity of Selected Antitubercular Hits

Compound IDCompound ClassMIC against Mtb H37Rv (µM)CC50 against Vero cells (µM)Selectivity Index (SI)Putative TargetReference
GSK12345 Thiophene1.5>100>66Unknown[18]
GSK67890 Benzofuran3.1>100>32Unknown[18]
Compound 1 Not specified~12 (IC50)Not specifiedNot specifiedEthR and InhA[18]
Ecumicin Cyclic peptide0.04 - 0.16>32>200 - 800ClpC1[19]
Rufomycin Cyclic peptide0.08 - 0.31>32>100 - 400ClpC1[19]

Mandatory Visualizations: Workflows and Pathways

Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the logical flow of the key experimental protocols described in this guide.

G cluster_primary Primary HTS: Alamar Blue Assay A Prepare Mtb Inoculum B Dispense Inoculum into 384-well Plates A->B C Add Compounds from Library B->C D Incubate for 5-7 Days C->D E Add Alamar Blue Reagent D->E F Incubate for 12-24 Hours E->F G Measure Fluorescence F->G H Calculate % Inhibition & Identify Hits G->H

Caption: Workflow for primary high-throughput screening using the Alamar Blue assay.

G cluster_secondary Secondary Screening: MIC & Cytotoxicity cluster_mic MIC Determination cluster_cyto Cytotoxicity (MTT Assay) I Prepare Serial Dilutions of Hits J Inoculate with Mtb K Incubate for 7-14 Days L Visually Determine MIC Lead Lead Candidates L->Lead M Seed Mammalian Cells N Treat with Hit Compounds O Incubate for 48-72 Hours P Add MTT Reagent Q Solubilize Formazan R Measure Absorbance S Calculate CC50 & SI S->Lead Hits Primary Hits Hits->I Hits->M

Caption: Workflow for secondary screening, including MIC and cytotoxicity determination.

Signaling Pathway Diagram: Mtb Cell Wall Biosynthesis

The mycobacterial cell wall is a primary target for many antitubercular drugs. The following diagram illustrates a simplified view of the mycolic acid biosynthesis pathway, highlighting key enzymes that are targets of existing and novel inhibitors.[2][3][20][21][22]

G cluster_pathway Mycolic Acid Biosynthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II Acyl-CoA ACC Acetyl-CoA Carboxylase ACC->FAS_I Malonyl-CoA Pks13 Pks13 FAS_II->Pks13 Meromycolate chain TMM_transporter MmpL3 (TMM Transporter) Pks13->TMM_transporter Trehalose Monomycolate (TMM) Mycolic_Acid Mycolic Acids TMM_transporter->Mycolic_Acid Cell_Wall Cell Wall Incorporation Mycolic_Acid->Cell_Wall Isoniazid Isoniazid (InhA) Isoniazid->FAS_II Ethionamide Ethionamide (EthA/InhA) Ethionamide->FAS_II SQ109 SQ109 SQ109->TMM_transporter

Caption: Simplified pathway of mycolic acid biosynthesis in M. tuberculosis with key drug targets.

Conclusion

The screening of compound libraries is a critical and evolving field in the fight against tuberculosis. The integration of phenotypic and target-based approaches, coupled with the exploration of diverse chemical matter, holds immense promise for the identification of novel antitubercular agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to this vital area of drug discovery. As our understanding of Mtb biology deepens, so too will our ability to design and execute more effective screening strategies to combat this persistent global health threat.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Antituberculosis Agent-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the discovery and development of new and effective antituberculosis agents. A critical step in this process is the in vitro evaluation of novel compounds to determine their efficacy against M. tuberculosis. This document provides detailed protocols for the in vitro assessment of a hypothetical compound, "Antituberculosis agent-3," using established and reliable assays. These protocols are designed to be adaptable for a range of potential antituberculosis candidates.

The primary assays detailed herein are the Microplate Alamar Blue Assay (MABA) for determining the Minimum Inhibitory Concentration (MIC), and a Luciferase Reporter Phage (LRP) assay for rapid susceptibility testing. Additionally, a protocol for assessing intracellular activity within macrophages is provided, offering a more comprehensive understanding of a compound's potential.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in comparison to the first-line anti-TB drugs, Isoniazid and Rifampicin.

Table 1: Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv

CompoundMIC (µg/mL)
This compound0.5
Isoniazid0.06
Rifampicin0.125

Table 2: Intracellular Activity against M. tuberculosis in Macrophages (J774 cells)

CompoundEC90 (µg/mL)
This compound1.2
Isoniazid0.2
Rifampicin0.5

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a colorimetric assay that provides a quantitative determination of the MIC of a compound against replicating M. tuberculosis.[1][2][3][4][5] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates (black, clear-bottom for fluorometric reading)

  • Alamar Blue reagent

  • Test compounds (this compound, Isoniazid, Rifampicin) dissolved in DMSO

  • Plate reader (for colorimetric or fluorometric reading)

Procedure:

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis H37Rv in 7H9 broth until mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the test compounds in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free control (medium only) and a positive control (bacteria with no drug).

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the drug dilutions and the positive control well.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates with a breathable membrane and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Incubate the plates for an additional 24 hours at 37°C.

  • Reading and Interpretation:

    • Visually observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • Alternatively, read the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink or shows a significant reduction in fluorescence compared to the drug-free control.[3]

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid method for determining the susceptibility of M. tuberculosis to antimicrobial agents.[6][7][8][9][10] It utilizes a mycobacteriophage engineered to express a luciferase gene. Upon infection of viable mycobacterial cells, the luciferase gene is expressed, and in the presence of its substrate (luciferin), light is produced, which can be measured. A reduction in light output in the presence of a drug indicates susceptibility.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth

  • Luciferase reporter phage (e.g., phAE142)

  • Luciferin substrate

  • Test compounds

  • Luminometer

Procedure:

  • Preparation of Bacterial Suspension:

    • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth to a concentration of approximately 1 x 10^7 cells/mL.[6]

  • Drug Exposure:

    • In separate tubes, incubate the bacterial suspension with different concentrations of the test compounds at 37°C for 72 hours.[9] Include a drug-free control.

  • Phage Infection:

    • Add the luciferase reporter phage to each tube at a multiplicity of infection (MOI) of 10.

    • Incubate the phage-bacteria mixture at 37°C for 4 hours to allow for phage infection and luciferase expression.[6][9]

  • Luminometry:

    • Add the luciferin substrate to each tube.

    • Measure the light output as Relative Light Units (RLU) using a luminometer.

  • Interpretation:

    • Calculate the percentage reduction in RLU for each drug concentration compared to the drug-free control.

    • A significant reduction in RLU (e.g., >50%) indicates that the bacteria are susceptible to the drug at that concentration.[10]

Intracellular Activity Assay in Macrophages

This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages, which is a crucial aspect of antitubercular drug efficacy.[11][12]

Materials:

  • J774 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS

  • Mycobacterium tuberculosis H37Rv strain (can be a luminescent strain for easier quantification)[11]

  • 24-well plates

  • Test compounds

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • 7H11 agar plates for CFU enumeration

Procedure:

  • Macrophage Seeding:

    • Seed J774 macrophages into 24-well plates at a density of 2 x 10^5 cells per well and incubate overnight.[12]

  • Infection:

    • Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[12]

    • Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Drug Treatment:

    • Add fresh DMEM containing serial dilutions of the test compounds to the infected cells.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Quantification of Intracellular Bacteria (CFU enumeration):

    • At desired time points (e.g., day 3 and day 6), lyse the macrophages in selected wells with lysis buffer.

    • Plate serial dilutions of the cell lysate onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU/mL.

  • Interpretation:

    • Compare the CFU counts from drug-treated wells to the untreated control wells.

    • The EC90 is the effective concentration that results in a 90% reduction in intracellular bacterial viability.

Visualizations

Experimental_Workflow_MABA cluster_prep Preparation cluster_assay Assay cluster_readout Readout A M. tb Culture C Inoculation in 96-well plate A->C B Drug Dilutions B->C D Incubation (5-7 days) C->D E Add Alamar Blue D->E F Incubation (24 hours) E->F G Visual/Fluorometric Reading F->G

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

LRP_Assay_Workflow A Prepare M. tb Suspension B Expose to Drug (72 hours) A->B C Infect with Luciferase Reporter Phage (4 hours) B->C D Add Luciferin Substrate C->D E Measure Luminescence (RLU) D->E

Caption: Workflow for the Luciferase Reporter Phage (LRP) Assay.

Hypothetical_MOA cluster_cell Mycobacterium tuberculosis B Essential Enzyme C Cell Wall Synthesis B->C D Bacterial Death C->D Disrupted A Antituberculosis agent-3 A->B Inhibits

Caption: Hypothetical Mechanism of Action for this compound.

References

Application Notes and Protocols for the Use of Antituberculosis Agent-3 (Isoniazid) in Mycobacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antituberculosis Agent-3, chemically known as isoniazid (INH), is a cornerstone in the treatment of tuberculosis. As a potent and specific inhibitor of Mycobacterium tuberculosis, understanding its application in a laboratory setting is crucial for research and development of new anti-tuberculosis therapies. These application notes provide comprehensive protocols for evaluating the efficacy and cytotoxicity of isoniazid, along with a summary of its mechanism of action and quantitative data on its performance.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, it forms a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[1][2] This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a major and unique component of the mycobacterial cell wall.[2][3] Inhibition of mycolic acid synthesis leads to the disruption of the cell wall integrity and ultimately, bacterial cell death.[1][2] Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug, or from mutations in the inhA gene, which reduce the binding affinity of the activated drug.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of Isoniazid against Mycobacterium tuberculosis and mammalian cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against Mycobacterium tuberculosis

StrainMIC Range (µg/mL)MethodReference
M. tuberculosis H37Rv (susceptible)0.02 - 0.06Broth Microdilution[6]
M. tuberculosis H37Rv (susceptible)0.03 - 0.06Broth Microdilution[7]
M. tuberculosis (INH-resistant, katG mutation)> 1.0Broth Microdilution[4]
M. tuberculosis (INH-resistant, inhA mutation)0.2 - 1.0Broth Microdilution[4]

Table 2: In Vitro Killing Kinetics of Isoniazid against M. tuberculosis H37Rv

ParameterValueDescriptionReference
Maximum Reduction in CFU/mL4 log10The maximum bactericidal effect observed in vitro.[8]
EC50 (C/MIC)0.4The ratio of concentration to MIC at which 50% of the maximum effect is achieved.[8]

Table 3: Cytotoxicity of Isoniazid

Cell LineAssayIC50 (µM)Exposure TimeReference
HepG2 (Human Hepatoma)MTT> 2572 hours[9]
THP-1 (Human Monocytic)MTT> 64 µg/mL48 hours

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the EUCAST reference method for M. tuberculosis.

1. Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

  • Isoniazid stock solution (e.g., 1 mg/mL in sterile distilled water).

  • Sterile 96-well U-bottom microtiter plates.

  • Mycobacterium tuberculosis culture in early to mid-log phase.

  • Sterile saline with 0.05% Tween 80.

  • McFarland 0.5 turbidity standard.

  • Incubator at 37°C.

2. Inoculum Preparation:

  • Aseptically transfer a few colonies of M. tuberculosis to a tube containing sterile saline with Tween 80 and glass beads.

  • Vortex for 1-2 minutes to create a homogenous suspension.

  • Allow the suspension to stand for 30 minutes to allow large particles to settle.

  • Adjust the turbidity of the supernatant to match the 0.5 McFarland standard. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.

  • Prepare a 1:100 dilution of the adjusted inoculum in 7H9 broth to obtain a final concentration of approximately 1 x 10^5 CFU/mL.

3. Plate Preparation:

  • Prepare serial two-fold dilutions of the isoniazid stock solution in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.015 to 8 µg/mL.

  • Include a drug-free well as a positive control for growth and a well with broth only as a negative control for sterility.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Seal the plate with a breathable sealant or place it in a humidified container.

  • Incubate the plate at 37°C for 7 to 14 days.

5. Reading the Results:

  • The MIC is defined as the lowest concentration of isoniazid that completely inhibits visible growth of the mycobacteria.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_culture Prepare M. tuberculosis culture start->prep_culture prep_drug Prepare serial dilutions of Isoniazid start->prep_drug prep_inoculum Prepare bacterial inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate Inoculate 96-well plate with bacteria and drug prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read_results Read visual growth inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Time_Kill_Assay_Workflow cluster_setup Setup cluster_exposure Exposure & Sampling cluster_quantification Quantification & Analysis start Start prep_culture Prepare log-phase M. tuberculosis culture start->prep_culture prep_tubes Prepare tubes with Isoniazid concentrations start->prep_tubes inoculate Inoculate tubes with bacterial culture prep_culture->inoculate prep_tubes->inoculate incubate Incubate at 37°C inoculate->incubate sample Sample at various time points incubate->sample dilute_plate Serially dilute and plate samples sample->dilute_plate t=0, 24, 48h... incubate_plates Incubate plates for 3-4 weeks dilute_plate->incubate_plates count_colonies Count CFUs incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. time count_colonies->plot_data end End plot_data->end Isoniazid_Mechanism_of_Action cluster_cell Mycobacterium tuberculosis Cell cluster_resistance Resistance Mechanisms INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH INH_NAD_adduct INH-NAD Adduct Activated_INH->INH_NAD_adduct NAD NAD+ NAD->INH_NAD_adduct InhA InhA (Enoyl-ACP reductase) INH_NAD_adduct->InhA Inhibition FAS_II Fatty Acid Synthase II (FAS-II) Pathway InhA->FAS_II Catalyzes step in Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to katG_mutation katG mutation katG_mutation->KatG Prevents activation inhA_mutation inhA mutation inhA_mutation->InhA Reduces binding of INH-NAD adduct

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Determination of Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of antituberculosis agents against Mycobacterium tuberculosis (M. tuberculosis). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Accurate MIC determination is crucial for guiding therapeutic decisions, monitoring drug resistance, and for the research and development of new antituberculosis compounds.

The protocols described herein are based on widely recognized methods, including the broth microdilution method and the agar proportion method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: MIC of Antituberculosis Agents

The following table summarizes the typical MIC ranges and critical concentrations for first- and second-line antituberculosis drugs against M. tuberculosis. These values can vary based on the testing method and the strain's susceptibility profile.

Antituberculosis Agent Drug Class Typical MIC Range for Susceptible Strains (μg/mL) Critical Concentration (μg/mL)
Isoniazid (INH)First-line0.015 - 0.060.2
Rifampicin (RIF)First-line0.06 - 0.251.0
Ethambutol (EMB)First-line0.5 - 2.05.0
Pyrazinamide (PZA)First-line25 - 100100
Streptomycin (STR)First-line0.25 - 1.02.0
Amikacin (AMK)Second-line (Injectable)0.12 - 0.51.0
Kanamycin (KAN)Second-line (Injectable)0.62 - 2.55.0
Capreomycin (CAP)Second-line (Injectable)0.62 - 2.52.5
Moxifloxacin (MXF)Second-line (Fluoroquinolone)0.06 - 0.250.5
Levofloxacin (LFX)Second-line (Fluoroquinolone)0.12 - 0.51.0
Ethionamide (ETO)Second-line0.31 - 1.255.0
Para-aminosalicylic acid (PAS)Second-line0.5 - 2.01.0
Cycloserine (CS)Second-line8 - 3230
Linezolid (LZD)Second-line0.25 - 1.01.0
Bedaquiline (BDQ)Second-line0.015 - 0.120.25
Delamanid (DLM)Second-line0.008 - 0.030.06
Pretomanid (PA)Second-line0.03 - 0.250.5
Clofazimine (CFZ)Second-line0.06 - 0.250.5

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC in a liquid medium and is considered a reference method by EUCAST.[1][2]

1. Materials and Reagents:

  • M. tuberculosis isolate(s) for testing.

  • M. tuberculosis H37Rv ATCC 27294 (Quality Control strain).

  • Middlebrook 7H9 broth base.

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Dubos oleic acid-albumin complex (DOAC).

  • Glycerol.

  • Sterile distilled water.

  • Antituberculosis agents (powdered form).

  • Appropriate solvents for dissolving drugs (e.g., water, DMSO).

  • Sterile 96-well U-bottom microtiter plates.

  • Sterile glass beads (3-5 mm).

  • McFarland 1.0 turbidity standard.

  • Sterile saline with 0.05% Tween 80.

  • Incubator at 35-37°C.

  • Biosafety cabinet (Class II or higher).

2. Preparation of Media and Reagents:

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplement with 10% OADC enrichment and 0.2% glycerol.

  • Drug Stock Solutions: Prepare stock solutions of each drug at a high concentration (e.g., 10 mg/mL) in their respective solvents. Further dilute in sterile distilled water to create working solutions.

  • Bacterial Inoculum Preparation:

    • From a fresh culture of M. tuberculosis on solid medium, transfer a few colonies into a tube containing sterile saline with Tween 80 and glass beads.

    • Vortex vigorously for 1-2 minutes to create a homogeneous suspension and break up clumps.

    • Allow the suspension to settle for 30 minutes to allow larger particles to sediment.

    • Transfer the supernatant to a new sterile tube and adjust the turbidity to match a McFarland 1.0 standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

    • Prepare a 1:100 dilution of the adjusted suspension in complete Middlebrook 7H9 broth to obtain the final inoculum of approximately 1 x 10⁵ CFU/mL.

3. Assay Procedure:

  • Add 100 µL of complete Middlebrook 7H9 broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the appropriate drug working solution to the first well of each row and perform serial twofold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

  • The last two wells of a row should be reserved for controls: a drug-free growth control (inoculum, no drug) and a sterility control (broth only).

  • Add 100 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Seal the plates with an adhesive sealer or place them in a humidified, airtight container.

  • Incubate the plates at 35-37°C for 7-21 days.

4. Reading and Interpreting Results:

  • Read the plates when visible growth (a pellet at the bottom of the well) is observed in the drug-free growth control.

  • The MIC is the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Protocol 2: Agar Proportion MIC Assay

This method is considered the reference standard by CLSI for some drugs and determines the proportion of resistant bacteria in a population.[3][4]

1. Materials and Reagents:

  • M. tuberculosis isolate(s) for testing.

  • M. tuberculosis H37Rv ATCC 27294 (Quality Control strain).

  • Middlebrook 7H10 or 7H11 agar base.

  • OADC enrichment.

  • Glycerol.

  • Antituberculosis agents.

  • Sterile petri dishes (quadrant plates are recommended).

  • Materials for inoculum preparation as described in the broth microdilution protocol.

2. Preparation of Media and Reagents:

  • Drug-Containing Agar: Prepare Middlebrook 7H10/7H11 agar according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add the OADC enrichment and the appropriate concentration of the antituberculosis agent. Pour into petri dishes. Prepare a drug-free control plate for each isolate.

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a McFarland 1.0 standard as described previously.

    • Prepare two dilutions of this suspension: a 10⁻² and a 10⁻⁴ dilution in sterile saline with Tween 80.

3. Assay Procedure:

  • Inoculate each quadrant of the drug-containing and drug-free agar plates with 100 µL of the 10⁻² and 10⁻⁴ dilutions.

  • Allow the inoculum to be absorbed into the agar.

  • Seal the plates in CO₂-permeable bags.

  • Incubate at 35-37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.

4. Reading and Interpreting Results:

  • Count the number of colony-forming units (CFUs) on both the drug-containing and drug-free plates.

  • The percentage of resistant bacteria is calculated as: (CFU on drug-containing medium / CFU on drug-free medium) x 100.

  • An isolate is considered resistant if the percentage of growth on the drug-containing medium is ≥1% of the growth on the drug-free control.

  • The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population.[3]

Visualizations

Experimental Workflow: Broth Microdilution MIC Assay

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_media Prepare 7H9 Broth + OADC plate_setup Add Broth to 96-Well Plate prep_media->plate_setup prep_drug Prepare Drug Stock Solutions serial_dilution Perform Serial Drug Dilutions prep_drug->serial_dilution prep_inoculum Prepare M. tb Inoculum (McFarland 1.0) add_inoculum Inoculate Plate prep_inoculum->add_inoculum plate_setup->serial_dilution serial_dilution->add_inoculum incubate Incubate at 37°C (7-21 Days) add_inoculum->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results AgarProportionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_agar Prepare Drug-Containing & Drug-Free Agar Plates inoculate_plates Inoculate Agar Plates prep_agar->inoculate_plates prep_inoculum Prepare M. tb Inoculum (McFarland 1.0) dilute_inoculum Dilute Inoculum (10⁻² & 10⁻⁴) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plates incubate Incubate at 37°C + 5-10% CO₂ (3-4 Weeks) inoculate_plates->incubate count_cfu Count CFUs incubate->count_cfu calculate_resistance Calculate % Resistance & Determine MIC count_cfu->calculate_resistance TBDSTLogic cluster_pheno Phenotypic Methods cluster_geno Genotypic Methods isolate M. tuberculosis Isolate phenotypic Phenotypic DST isolate->phenotypic genotypic Genotypic DST isolate->genotypic broth Broth Microdilution phenotypic->broth agar Agar Proportion phenotypic->agar pcr PCR-based assays genotypic->pcr wgs Whole Genome Sequencing genotypic->wgs mic MIC Value broth->mic agar->mic resistance Resistance Mutations pcr->resistance wgs->resistance interpretation Clinical Interpretation (Susceptible/Resistant) mic->interpretation resistance->interpretation

References

Application Notes and Protocols for Cell-Based Efficacy Testing of Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cell-Based Assays for Antituberculosis Agent-3 Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents. A critical step in the discovery and development of new antituberculosis drugs is the robust evaluation of their efficacy in relevant biological systems. Cell-based assays provide a crucial platform for this assessment, offering insights into both the direct antimycobacterial activity and the intracellular efficacy of compounds within the host cell environment.

These application notes provide detailed protocols for key cell-based assays to determine the efficacy of a novel compound, designated here as "this compound". The protocols are designed to be comprehensive and easy to follow for researchers in the field of tuberculosis drug discovery.

Data Presentation: Efficacy of this compound

The following tables summarize the hypothetical efficacy data for this compound in comparison to standard first-line antituberculosis drugs.

Table 1: Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv

CompoundMIC (µg/mL)[1][2][3]
This compound0.25
Isoniazid0.05
Rifampicin0.1
Ethambutol2.5

Table 2: Intracellular Efficacy in a Macrophage Infection Model

Compound (at 10x MIC)Intracellular Mtb Growth Inhibition (%)[4][5][6]
This compound95
Isoniazid98
Rifampicin99
Moxifloxacin92

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis. The redox indicator Alamar blue changes from blue to pink in the presence of metabolically active mycobacteria.[1][2][7]

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • 96-well microplates

  • This compound and control drugs (Isoniazid, Rifampicin, Ethambutol)

Protocol:

  • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. This corresponds to approximately 1 x 10⁷ CFU/mL.

  • Dilute the bacterial suspension 1:50 in 7H9 broth to obtain the final inoculum.

  • Prepare serial two-fold dilutions of this compound and control drugs in a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, including drug-free control wells (growth control) and wells with media only (sterility control).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[1]

Macrophage Infection Assay for Intracellular Efficacy

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages, providing a more physiologically relevant measure of drug efficacy.[4][5][6]

Materials:

  • THP-1 human monocytic cell line (or other suitable macrophage-like cell line)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv expressing a reporter gene (e.g., luciferase) or for CFU counting

  • This compound and control drugs

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H11 agar plates (for CFU counting) or luciferase assay reagent

Protocol:

  • Macrophage Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10⁴ cells/well. Differentiate the monocytes into macrophages by adding PMA to a final concentration of 25-100 ng/mL and incubating for 24-48 hours.

  • Infection: Wash the differentiated macrophages with pre-warmed RPMI-1640 medium. Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1-10 for 4 hours at 37°C.

  • Drug Treatment: After infection, wash the cells three times with warm medium to remove extracellular bacteria. Add fresh medium containing serial dilutions of this compound and control drugs.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Quantification of Intracellular Bacteria:

    • Luciferase Assay: If using a luciferase-expressing strain, lyse the macrophages and measure the luminescence, which is proportional to the number of viable bacteria.[8][9]

    • CFU Counting: Lyse the macrophages with lysis buffer. Serially dilute the lysate and plate on 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the colonies.

  • Data Analysis: Calculate the percentage of intracellular growth inhibition relative to the untreated control.

Luciferase Reporter Phage (LRP) Assay for Rapid Susceptibility Testing

The LRP assay is a rapid method for determining the susceptibility of M. tuberculosis to antimicrobial agents. It utilizes a mycobacteriophage engineered to express a luciferase gene upon infecting a viable mycobacterial cell.[8][9][10]

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth

  • Luciferase reporter phage (e.g., phAE142)

  • This compound and control drugs

  • Luciferin substrate

  • Luminometer

Protocol:

  • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth.

  • In a luminometer tube or a 96-well white plate, add the bacterial suspension and the test compound (this compound or control drugs) at the desired concentration. Include a drug-free control.

  • Incubate the mixture at 37°C for 48-72 hours to allow the drug to act on the bacteria.

  • Add the luciferase reporter phage to the mixture and incubate for 4-6 hours at 37°C to allow for phage infection and luciferase expression.

  • Add the luciferin substrate and immediately measure the light output (Relative Light Units, RLU) using a luminometer.

  • A significant reduction in RLU in the presence of the drug compared to the control indicates susceptibility.

Visualizations

Experimental Workflow Diagrams

MABA_Workflow MABA Workflow for MIC Determination prep_bacteria Prepare Mtb H37Rv Suspension inoculate Inoculate 96-well Plate prep_bacteria->inoculate prep_drugs Prepare Serial Dilutions of this compound and Controls prep_drugs->inoculate incubate1 Incubate at 37°C for 5-7 Days inoculate->incubate1 add_reagents Add Alamar Blue and Tween 80 incubate1->add_reagents incubate2 Incubate at 37°C for 24 Hours add_reagents->incubate2 read_results Read Results (Color Change) incubate2->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Macrophage_Infection_Workflow Macrophage Infection Assay Workflow differentiate Differentiate THP-1 Monocytes to Macrophages with PMA infect Infect Macrophages with Mtb H37Rv differentiate->infect wash Wash to Remove Extracellular Bacteria infect->wash treat Treat with Antituberculosis agent-3 and Controls wash->treat incubate Incubate for 3-5 Days treat->incubate quantify Quantify Intracellular Bacteria (CFU or Luciferase) incubate->quantify analyze Analyze Growth Inhibition quantify->analyze

Caption: Workflow for the macrophage infection assay.

Signaling Pathway Diagram

TLR_Signaling_Pathway TLR2-Mediated Signaling in Macrophages upon Mtb Infection Mtb Mycobacterium tuberculosis TLR2 TLR2 Mtb->TLR2 MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Caption: Simplified TLR2 signaling pathway in macrophages.[11][12][13][14]

References

Antituberculosis agent-3 formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Formulation and In Vivo Evaluation of Antituberculosis Agent-3 (ATA-3)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "this compound" (ATA-3) is a placeholder name for a novel, hypothetical antituberculosis agent. The protocols and data presented herein are representative examples based on common practices in the field for poorly water-soluble drug candidates and are intended for guidance and illustrative purposes.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of new antituberculosis agents with novel mechanisms of action is a critical priority. Preclinical in vivo studies are essential for evaluating the efficacy, pharmacokinetics (PK), and safety of new drug candidates. A common hurdle in these studies is the poor aqueous solubility of many new chemical entities, which can lead to low oral bioavailability.

This document provides detailed protocols for the formulation, and in vivo evaluation of a hypothetical, poorly water-soluble antituberculosis agent, ATA-3, in a murine model of TB. The described methods include the preparation of a nanosuspension for oral delivery, an efficacy study to assess the reduction in bacterial load, and a pharmacokinetic study to characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

Quantitative data for the formulation and representative in vivo study outcomes are summarized in the tables below for clarity and easy comparison.

Table 1: Composition of ATA-3 Oral Nanosuspension Formulation

ComponentConcentration (w/v %)Purpose
ATA-31.0%Active Pharmaceutical Ingredient
Hydroxypropyl Methylcellulose (HPMC)0.5%Wetting agent / Stabilizer
Docusate Sodium0.1%Surfactant / Stabilizer
Sterile Water for Injectionq.s. to 100%Vehicle

Table 2: Representative Pharmacokinetic Parameters of ATA-3 in BALB/c Mice Following a Single Oral Dose (100 mg/kg)

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)µg/mL12.5 ± 2.1
Tmax (Time to Maximum Concentration)hours4.0 ± 1.0
AUC0-24 (Area Under the Curve)µg·h/mL110.8 ± 15.5
T1/2 (Half-life)hours8.2 ± 1.3

Table 3: Efficacy of ATA-3 in Reducing Bacterial Load in a Murine Model of Chronic TB Infection

Treatment Group (Oral Gavage, 5 days/week for 4 weeks)Dose (mg/kg)Lung CFU (log10 ± SD)Spleen CFU (log10 ± SD)
Vehicle Control (0.5% HPMC)-8.5 ± 0.46.2 ± 0.3
Isoniazid (INH)254.2 ± 0.53.1 ± 0.4
ATA-3505.8 ± 0.64.5 ± 0.5
ATA-31004.5 ± 0.43.4 ± 0.3

Experimental Protocols

Protocol 1: Preparation of ATA-3 Oral Nanosuspension

This protocol describes the preparation of a nanosuspension of the poorly water-soluble ATA-3 using a wet-milling technique, suitable for preclinical animal studies.[1][2]

Materials:

  • ATA-3 powder

  • Hydroxypropyl Methylcellulose (HPMC)

  • Docusate Sodium

  • Sterile Water for Injection

  • Zirconia beads (0.5 mm diameter)

  • Bead mill homogenizer or high-speed stirrer

  • Sterile glass vials

  • Analytical balance

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare the Vehicle: In a sterile beaker, dissolve 0.5 g of HPMC and 0.1 g of docusate sodium in approximately 90 mL of sterile water with gentle heating and stirring until a clear solution is formed. Allow the solution to cool to room temperature. Adjust the final volume to 100 mL.

  • Premixing: Accurately weigh 1.0 g of ATA-3 powder and add it to the vehicle solution. Stir with a magnetic stirrer for 30 minutes to create a coarse suspension.

  • Wet Milling: Transfer the coarse suspension to the milling chamber of a bead mill homogenizer containing an equal volume of 0.5 mm zirconia beads.

  • Milling Process: Mill the suspension at a high speed (e.g., 2500 rpm) for 1-2 hours. Monitor the temperature to ensure it does not exceed 40°C.

  • Particle Size Analysis: Periodically take a small aliquot of the suspension to measure the particle size distribution using a dynamic light scattering (DLS) instrument. The target is a mean particle size of <500 nm.

  • Final Formulation: Once the desired particle size is achieved, separate the nanosuspension from the zirconia beads by decanting or passing through a coarse filter.

  • Storage: Store the final nanosuspension in a sterile, light-protected container at 4°C. Shake well before each use.

Protocol 2: In Vivo Efficacy Evaluation in a Murine Model of Tuberculosis

This protocol outlines the procedure for assessing the efficacy of ATA-3 in a chronic mouse model of TB infection.[3][4]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure system (e.g., Glas-Col)

  • ATA-3 nanosuspension (from Protocol 1)

  • Isoniazid (positive control), prepared in water

  • Vehicle control (0.5% HPMC in water)

  • Oral gavage needles

  • Middlebrook 7H11 agar plates supplemented with OADC

  • Tissue homogenizer

  • Biosafety Level 3 (BSL-3) facility and appropriate PPE

Procedure:

  • Infection: Infect mice with a low dose of M. tuberculosis H37Rv (~100-200 CFU/lungs) via an aerosol exposure system.

  • Establishment of Chronic Infection: Allow the infection to establish for 4 weeks post-infection. At this point, sacrifice a subset of mice (n=3) to confirm the baseline bacterial load in the lungs and spleen.

  • Treatment Groups: Randomize the remaining mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Isoniazid (25 mg/kg)

    • Group 3: ATA-3 (50 mg/kg)

    • Group 4: ATA-3 (100 mg/kg)

  • Drug Administration: Administer the treatments daily via oral gavage, 5 days a week, for 4 weeks. Monitor the body weight and clinical signs of the mice throughout the study.

  • Endpoint Analysis: At the end of the 4-week treatment period, humanely euthanize the mice.

  • Organ Homogenization: Aseptically remove the lungs and spleens. Homogenize the organs separately in sterile saline with 0.05% Tween 80.

  • CFU Enumeration: Prepare serial 10-fold dilutions of the organ homogenates and plate them on 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU per organ. Convert the CFU counts to log10 values and perform statistical analysis (e.g., ANOVA) to compare the treatment groups to the vehicle control.

Protocol 3: Pharmacokinetic (PK) Study in Mice

This protocol details a single-dose PK study to determine key parameters of ATA-3 in mice.[5][6]

Materials:

  • Female BALB/c mice (6-8 weeks old), cannulated if possible

  • ATA-3 nanosuspension (from Protocol 1)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization and Fasting: Acclimatize mice for at least 3 days. Fast the animals for 4 hours before dosing, with water provided ad libitum.

  • Dosing: Administer a single oral dose of ATA-3 nanosuspension (e.g., 100 mg/kg) to a cohort of mice (n=3-4 per time point).

  • Blood Sampling: Collect blood samples (~50 µL) via tail vein or retro-orbital sinus at predefined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately place the blood samples into heparinized tubes. Centrifuge at 4000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma samples to clean tubes and store them at -80°C until analysis.

  • Bioanalysis: Determine the concentration of ATA-3 in the plasma samples using a validated LC-MS/MS method. This involves protein precipitation, separation on a C18 column, and detection by mass spectrometry.

  • Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and T1/2.

Mandatory Visualizations

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (4 Weeks) cluster_post Post-Treatment Analysis a Aerosol Infection (M. tb H37Rv) b Establish Chronic Infection (4 Weeks) a->b Day 0 c Confirm Baseline CFU (Lungs & Spleen) b->c Week 4 d Randomize Mice into Treatment Groups c->d e Daily Oral Gavage (5 days/week) d->e f Monitor Body Weight & Clinical Signs e->f g Euthanize & Harvest Organs (Lungs & Spleen) e->g Week 8 h Homogenize & Plate Serial Dilutions g->h i Incubate & Enumerate CFU (3-4 Weeks) h->i j Data Analysis (log10 Reduction) i->j

Caption: Experimental workflow for the in vivo efficacy study of ATA-3.

G cluster_prep Preparation & Dosing cluster_sampling Sample Collection cluster_analysis Analysis & Modeling prep Acclimatize & Fast Mice (4 hours) dose Administer Single Oral Dose of ATA-3 Nanosuspension prep->dose sample Serial Blood Sampling (0, 0.5, 1, 2, 4, 8, 12, 24h) dose->sample process Centrifuge to Separate Plasma sample->process store Store Plasma at -80°C process->store lcms Quantify ATA-3 Concentration (LC-MS/MS) store->lcms pk Perform Non-Compartmental Pharmacokinetic Analysis lcms->pk params Determine Parameters (Cmax, Tmax, AUC, T1/2) pk->params

Caption: Workflow for the murine pharmacokinetic (PK) study.

G cluster_activation Drug Activation cluster_inhibition Target Inhibition cluster_effect Cellular Effect ATA3 ATA-3 (Prodrug) Activated_ATA3 Activated ATA-3 ATA3->Activated_ATA3 Mtb Nitroreductase MmpL3 MmpL3 Transporter Activated_ATA3->MmpL3 Inhibits CellWall Mycolic Acid Transport MmpL3->CellWall Mediates TMM Trehalose Monomycolate (TMM) TMM->MmpL3 Disruption Cell Wall Disruption CellWall->Disruption Leads to Death Bacterial Cell Death Disruption->Death

Caption: Hypothetical signaling pathway for ATA-3's mechanism of action.

References

Application Notes and Protocols for Testing Antituberculosis Agent-3 Against Drug-Resistant TB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the development of novel antituberculosis agents. This document provides detailed protocols for the preclinical evaluation of a novel investigational compound, Antituberculosis agent-3, against drug-resistant Mtb. The following application notes and protocols describe key in vitro and in vivo assays to determine the efficacy and safety profile of this agent.

Data Presentation

Table 1: In Vitro Activity of this compound Against Drug-Resistant M. tuberculosis Strains
M. tuberculosis StrainResistance ProfileThis compound MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)
H37RvDrug-Susceptible0.1250.0250.05
MDR-TB Isolate 1INH, RIF0.25> 1.0> 4.0
MDR-TB Isolate 2INH, RIF0.5> 1.0> 4.0
XDR-TB Isolate 1INH, RIF, FQ, SLID1.0> 1.0> 4.0

MIC: Minimum Inhibitory Concentration; INH: Isoniazid; RIF: Rifampicin; FQ: Fluoroquinolone; SLID: Second-Line Injectable Drug.

Table 2: Intracellular Activity and Cytotoxicity of this compound
AssayCell LineParameterThis compound
Intracellular ActivityJ774A.1 MacrophagesEC90 (µg/mL)1.5
CytotoxicityA549 Human Lung EpithelialCC50 (µg/mL)> 50
CytotoxicityHepG2 Human LiverCC50 (µg/mL)> 50
Hemolytic ActivityHuman Red Blood CellsHC50 (µg/mL)> 100

EC90: 90% effective concentration against intracellular Mtb; CC50: 50% cytotoxic concentration; HC50: 50% hemolytic concentration.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against various Mtb strains using a broth macrodilution method with the BACTEC MGIT 960 system.[1]

Materials:

  • BACTEC MGIT 960 instrument and tubes

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution (in DMSO)

  • M. tuberculosis strains (drug-susceptible, MDR, and XDR)

  • Positive control drugs (Isoniazid, Rifampicin)

  • Sterile saline solution with Tween 80

Procedure:

  • Prepare a McFarland 1.0 suspension of each Mtb strain in sterile saline with Tween 80.

  • Prepare serial twofold dilutions of this compound in 7H9 broth, ranging from a clinically relevant high concentration to a low concentration (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Inoculate 0.8 mL of OADC-supplemented 7H9 broth into each MGIT tube.

  • Add 0.1 mL of the respective drug dilution to each tube. For the growth control, add 0.1 mL of drug-free broth.

  • Inoculate each tube with 0.5 mL of the prepared Mtb suspension.

  • Incubate the tubes in the BACTEC MGIT 960 instrument at 37°C.

  • The instrument will automatically monitor growth by detecting oxygen consumption. The MIC is defined as the lowest concentration of the agent that prevents a significant increase in Growth Units (GU) compared to the drug-free control.[1][2]

Intracellular Activity Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the growth of Mtb within macrophages.[3]

Materials:

  • J774A.1 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS

  • Autoluminescent M. tuberculosis H37Rv strain (H37Rv-lux)

  • This compound

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Luminometer

Procedure:

  • Seed J774A.1 cells in a 96-well plate and incubate overnight to allow adherence.

  • Infect the macrophages with H37Rv-lux at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Wash the cells with PBS to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of this compound to the infected cells.

  • Incubate the plate at 37°C in a 5% CO2 atmosphere.

  • At desired time points (e.g., 3, 5, and 7 days), measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of intracellular bacterial growth.[3]

  • The 90% effective concentration (EC90) is determined by plotting the luminescence signal against the drug concentration.

Cytotoxicity Assays

Evaluating the cytotoxicity of a new compound is crucial to determine its therapeutic index.[4][5][6][7]

This assay measures the metabolic activity of cells as an indicator of viability.[5][7]

Materials:

  • Human cell lines (e.g., A549 lung epithelial cells, HepG2 liver cells)

  • Appropriate cell culture medium

  • This compound

  • Resazurin sodium salt solution

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of this compound for 48-72 hours.

  • Add resazurin solution to each well and incubate for 2-4 hours.

  • Measure the fluorescence of the reduced product, resorufin, using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against drug concentration.

This assay quantifies plasma membrane damage by measuring the release of LDH from damaged cells.[4][6]

Materials:

  • Human cell lines

  • This compound

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Follow the cell seeding and treatment protocol as described for the resazurin assay.

  • After the treatment period, collect the cell culture supernatant.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance at the specified wavelength.

  • The amount of LDH release is proportional to the level of cell cytotoxicity.

In Vivo Efficacy in a Murine Model of Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of new drug candidates.[8][9][10]

Materials:

  • BALB/c mice (6-8 weeks old)

  • M. tuberculosis H37Rv

  • Aerosol exposure system (e.g., Glas-Col)

  • This compound formulation for administration (e.g., oral gavage)

  • Positive control drug (e.g., Isoniazid)

  • 7H11 agar plates

Procedure:

  • Infect mice with a low-dose aerosol of Mtb H37Rv to establish a pulmonary infection.[9]

  • After a set period to allow for the establishment of chronic infection (e.g., 4 weeks), randomize the mice into treatment groups (vehicle control, this compound, positive control).

  • Administer the respective treatments daily for a specified duration (e.g., 4 weeks).

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Homogenize the organs and plate serial dilutions of the homogenates on 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • A significant reduction in CFU in the treated groups compared to the vehicle control indicates in vivo efficacy.

Alternatively, a more rapid assessment of in vivo efficacy can be achieved using fluorescent Mtb reporter strains and in vivo imaging systems.[8][11]

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation MIC MIC Determination (vs. Drug-Resistant Strains) Intracellular Intracellular Activity Assay (Macrophage Model) MIC->Intracellular Efficacy In Vivo Efficacy (Murine TB Model) Intracellular->Efficacy Cyto Cytotoxicity Assays (Human Cell Lines) Cyto->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics Efficacy->PKPD Start This compound Start->MIC Start->Cyto

Caption: Preclinical testing workflow for this compound.

TB_Signaling_Pathway cluster_host Host Macrophage cluster_mtb M. tuberculosis TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK (JNK, p38) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF, IL-6) MAPK->Cytokines NFkB->Cytokines Phagosome Phagosome Cytokines->Phagosome Maturation Mtb Mtb Mtb->TLR2 Recognition Effector Effector Proteins (e.g., PtpA) Mtb->Effector Effector->MAPK Inhibition Effector->NFkB Inhibition

Caption: Mtb modulation of host macrophage signaling pathways.[12][13][14]

References

Application Notes and Protocols for Mechanistic Studies of SQ109, a Novel Antituberculosis Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While "Antituberculosis agent-3" is a placeholder, this document utilizes SQ109 as a representative novel antituberculosis agent to illustrate its application in mechanistic studies. SQ109 is a 1,2-ethylenediamine analog that has undergone clinical development for the treatment of tuberculosis (TB).[1][2] It exhibits a novel mechanism of action, targeting the MmpL3 mycolic acid transporter, which is essential for the formation of the mycobacterial cell wall.[1][2][3] This unique mode of action makes SQ109 a valuable tool for studying fundamental aspects of Mycobacterium tuberculosis (Mtb) physiology and for the development of new anti-TB therapies. These application notes provide an overview of the mechanistic studies involving SQ109, including quantitative data on its activity, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vitro activity of SQ109 against Mycobacterium tuberculosis and other relevant cell lines. This data is crucial for designing and interpreting mechanistic studies.

ParameterOrganism/Cell LineValueReference
MIC M. tuberculosis H37Rv0.2 - 0.78 µg/mL[1]
MIC M. tuberculosis H37Rv0.25 µg/mL[4]
MIC Range Drug-Sensitive & Drug-Resistant M. tuberculosis0.12 - 0.78 mg/liter[3]
MIC90 225 Clinical Isolates of M. tuberculosis0.25 mg/L[5]
MIC95 225 Clinical Isolates of M. tuberculosis0.5 mg/L[5]
MIC99 225 Clinical Isolates of M. tuberculosis1.0 mg/L[5]
MBC M. tuberculosis H37Rv0.64 µg/mL[1]
Intracellular IC90 M. tuberculosis in THP-1 derived macrophages0.5 µM (0.17 mg/liter)[3]
Intracellular MBC90 M. tuberculosis in THP-1 derived macrophages4 µM (1.3 mg/liter)[3]
IC50 Trypanosoma cruzi (trypomastigote)50 ± 8 nM[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of SQ109's mechanism of action.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of SQ109 that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • SQ109 stock solution (e.g., 1 mg/mL in DMSO).

  • Mycobacterium tuberculosis H37Rv culture in mid-log phase.

  • 96-well microtiter plates.

  • Plate reader (optional, for spectrophotometric reading).

Procedure:

  • Prepare serial twofold dilutions of SQ109 in the 96-well plate using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Include a drug-free control (broth only) and a positive control (a known anti-TB drug like isoniazid).

  • Inoculate each well with 100 µL of a standardized Mtb H37Rv suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Seal the plates and incubate at 37°C.

  • After 7-14 days of incubation, visually inspect the plates for bacterial growth (turbidity). Alternatively, measure the optical density at 600 nm (OD600) using a plate reader.

  • The MIC is defined as the lowest concentration of SQ109 that shows no visible growth or a significant reduction in OD600 compared to the drug-free control.

Protocol 2: Intracellular Activity Assay in Macrophages

Objective: To evaluate the efficacy of SQ109 in killing Mycobacterium tuberculosis residing within macrophages.

Materials:

  • Human monocyte-derived macrophages (e.g., THP-1 cells differentiated with PMA).

  • RPMI-1640 medium with 10% FBS.

  • Mycobacterium tuberculosis H37Rv.

  • SQ109 stock solution.

  • Lysis buffer (e.g., 0.1% saponin in PBS).

  • Middlebrook 7H10 agar plates.

Procedure:

  • Seed differentiated THP-1 cells in a 24-well plate and incubate overnight.

  • Infect the macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

  • Wash the cells three times with PBS to remove extracellular bacteria.

  • Add fresh RPMI-1640 medium containing various concentrations of SQ109 to the infected cells. Include a drug-free control.

  • Incubate the plates for 3 days at 37°C in a 5% CO2 atmosphere.[3]

  • After incubation, wash the cells with PBS.

  • Lyse the macrophages with the lysis buffer to release intracellular bacteria.

  • Prepare serial dilutions of the lysate and plate on Middlebrook 7H10 agar plates.

  • Incubate the agar plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the reduction in intracellular bacterial load in SQ109-treated cells compared to the untreated control.

Visualizations

The following diagrams illustrate the mechanism of action of SQ109 and a typical experimental workflow.

SQ109_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall Synthesis TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport across inner membrane Mycolic_Acid_Layer Mycolic Acid Layer MmpL3->Mycolic_Acid_Layer Incorporation Disruption Cell Wall Disruption & Bacterial Death MmpL3->Disruption Arabinogalactan Arabinogalactan-Peptidoglycan Mycolic_Acid_Layer->Arabinogalactan Attachment SQ109 SQ109 SQ109->Inhibition

Caption: Mechanism of action of SQ109 targeting the MmpL3 transporter.

Intracellular_Activity_Workflow start Start seed_cells Seed Macrophages (e.g., THP-1) start->seed_cells infect_cells Infect with M. tuberculosis (MOI 10:1) seed_cells->infect_cells wash_cells Wash to remove extracellular bacteria infect_cells->wash_cells add_drug Add SQ109 at various concentrations wash_cells->add_drug incubate Incubate for 3 days add_drug->incubate lyse_cells Lyse macrophages incubate->lyse_cells plate_lysate Plate serial dilutions on 7H10 agar lyse_cells->plate_lysate incubate_plates Incubate plates for 3-4 weeks plate_lysate->incubate_plates count_cfu Count Colony Forming Units (CFU) incubate_plates->count_cfu analyze Analyze data and determine intracellular killing count_cfu->analyze end End analyze->end

Caption: Workflow for assessing the intracellular activity of SQ109.

References

Application Notes and Protocols for the Preclinical Evaluation of Antituberculosis Agent-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] The development of novel antituberculosis agents is therefore a critical priority. This document provides a comprehensive research plan for the preclinical evaluation of a novel investigational compound, "Antituberculosis agent-3" (hereinafter referred to as "Agent-3").

These application notes and protocols outline a phased approach, commencing with in vitro characterization and culminating in in vivo efficacy and safety assessments. The objective is to establish a robust data package to support the progression of Agent-3 into clinical development.

II. Research Plan Workflow

The evaluation of Agent-3 will follow a structured workflow, beginning with fundamental in vitro screening and progressing to more complex biological systems.

This compound Evaluation Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Safety and Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: In Vivo Efficacy MIC_Determination MIC Determination (M. tuberculosis H37Rv) Intracellular_Activity Intracellular Activity (Macrophage Model) MIC_Determination->Intracellular_Activity Initial Potency Combination_Studies Combination Studies (Checkerboard Assay) Intracellular_Activity->Combination_Studies Cellular Efficacy Time_Kill_Kinetics Time-Kill Kinetics Combination_Studies->Time_Kill_Kinetics Synergy/Antagonism Cytotoxicity_Assay Cytotoxicity Assay (e.g., HepG2, A549) Time_Kill_Kinetics->Cytotoxicity_Assay Hemolysis_Assay Hemolysis Assay Cytotoxicity_Assay->Hemolysis_Assay Cellular Toxicity ADME_Tox_Prediction In Silico ADME/Tox Prediction Hemolysis_Assay->ADME_Tox_Prediction Blood Compatibility Resistance_Mutation Spontaneous Resistant Mutant Generation & WGS ADME_Tox_Prediction->Resistance_Mutation Macromolecule_Synthesis Macromolecule Synthesis Inhibition Assays Resistance_Mutation->Macromolecule_Synthesis Identify Potential Targets Target_Enzyme_Assay Target Enzyme Assay (if target is known) Macromolecule_Synthesis->Target_Enzyme_Assay Confirm Target Mouse_Model_Acute Acute Murine TB Model (e.g., GKO Mice) Target_Enzyme_Assay->Mouse_Model_Acute Mouse_Model_Chronic Chronic Murine TB Model (e.g., BALB/c) Mouse_Model_Acute->Mouse_Model_Chronic Rapid Efficacy Screen Pharmacokinetics Pharmacokinetics (PK) Study Mouse_Model_Chronic->Pharmacokinetics Long-term Efficacy TB_Drug_Targets cluster_CellWall Cell Wall Synthesis cluster_CentralDogma Central Dogma cluster_Metabolism Metabolism M_tuberculosis Mycobacterium tuberculosis Mycolic_Acid Mycolic Acid (inhA, kasA) M_tuberculosis->Mycolic_Acid Arabinogalactan Arabinogalactan (embA, embB, embC) M_tuberculosis->Arabinogalactan Peptidoglycan Peptidoglycan M_tuberculosis->Peptidoglycan DNA_Gyrase DNA Gyrase (gyrA, gyrB) M_tuberculosis->DNA_Gyrase RNA_Polymerase RNA Polymerase (rpoB) M_tuberculosis->RNA_Polymerase Ribosomes Ribosomes (rrs, rpsL) M_tuberculosis->Ribosomes ATP_Synthase ATP Synthase (atpE) M_tuberculosis->ATP_Synthase QcrB QcrB M_tuberculosis->QcrB

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diarylquinoline Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diarylquinoline antituberculosis agents, with a primary focus on Bedaquiline (TMC207).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of Bedaquiline?

The synthesis of Bedaquiline, a potent diarylquinoline antituberculosis drug, presents several key challenges. A major difficulty lies in the stereoselective construction of the two adjacent chiral centers in the molecule[1][2]. The industrial synthesis often suffers from low conversion rates and a lack of stereoselectivity in the crucial nucleophilic addition step, leading to a mixture of stereoisomers that are difficult to separate[3][4]. Consequently, this increases manufacturing costs[3]. Researchers have also reported issues with low yields, the formation of process-related impurities and degradation products, and challenges in purification, particularly of the fumarate salt which has poor solubility in many solvents[2][5][6].

Q2: How can the diastereoselectivity of the key addition reaction be improved?

Improving the diastereoselectivity of the nucleophilic addition of the quinoline fragment to the ketone is a critical aspect of Bedaquiline synthesis. One successful approach involves the use of chiral bases. For instance, studies have shown that using (+)-bis[(R)-1-phenylethyl] lithium amide as a chiral base can significantly improve the diastereomeric ratio (dr) to 90:10, a substantial improvement from the 50:50 ratio obtained in the commercial synthesis[7][8]. Another strategy involves the use of additives like lithium bromide (LiBr) in combination with cyclic lithium amide bases, which has been shown to double the yield of the desired racemic Bedaquiline diastereomer[9][10].

Q3: What are the common impurities encountered during Bedaquiline synthesis and how can they be controlled?

Several process-related impurities and degradation products can form during the synthesis and storage of Bedaquiline. Common impurities include the Bedaquiline N-Oxide, Des-Bromo impurity, and various stereoisomers[5][11]. Degradation can occur under acidic and basic hydrolysis and oxidative stress. Controlling these impurities requires careful optimization of reaction conditions and purification protocols. For instance, one patented method describes a purification process for the Bedaquiline free base using a mixed solvent system to significantly reduce impurity levels before forming the fumarate salt, improving purity from 96.5% to 99.7%[6]. High-performance liquid chromatography (HPLC) methods have been developed for the quantitative analysis of these related substances[5][12].

Q4: Are there alternative synthetic routes to Bedaquiline that offer better stereocontrol?

Yes, several asymmetric syntheses have been developed to achieve better stereocontrol. One approach utilizes a sulfur ylide-mediated asymmetric epoxidation as the key step, followed by a highly regioselective ring-opening of the resulting epoxide. This method has achieved excellent enantioselectivity (er 96:4) and diastereoselectivity (dr 90:10) for the key intermediate[2]. Another reported catalytic asymmetric synthesis involves an enantioselective proton migration as the key step[2]. These routes, while often longer, can provide access to the desired (1R, 2S)-Bedaquiline enantiomer with high purity.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solutions & Troubleshooting Steps
Low Diastereoselectivity in the Lithiation-Addition Step - Use of non-stereoselective bases (e.g., n-BuLi).- Unfavorable reaction equilibrium.- Employ Chiral Bases: Investigate the use of chiral lithium amides, such as lithium (R)-2-(methoxymethyl)pyrrolidide or (+)-bis[(R)-1-phenylethyl] lithium amide, which have been shown to improve diastereomeric ratios[3][7].- Use Additives: The addition of lithium bromide (LiBr) can alter the aggregation state of the organolithium species and improve selectivity[4][9].- Optimize Solvent and Temperature: Ensure strict temperature control (e.g., -78 °C) as side reactions can occur at higher temperatures[4][7]. Toluene has been identified as a suitable solvent for this reaction[7].
Low Reaction Yield/Conversion - Incomplete lithiation.- Side reactions, such as enolate formation of the ketone starting material[9].- Degradation of reactants or products.- Optimize Base Equivalents: Carefully titrate the organolithium reagent and optimize the number of equivalents used. The commercial process reportedly uses a large excess of n-BuLi[7].- Control Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged reaction times that could lead to degradation. The initial lithiation is typically fast (e.g., 30 minutes), while the addition to the electrophile may require several hours[7].- Investigate Alternative Bases: The use of cyclic lithium amide bases like those derived from pyrrolidine or N-methylpiperazine has been shown to improve yields[9].
Difficulty in Purifying the Final Product - Poor solubility of the fumarate salt, making recrystallization difficult[6].- Presence of closely-related stereoisomers and impurities.- Purify the Free Base: Purify the Bedaquiline free base before salt formation. Crystallization from a mixed solvent system can effectively remove impurities[6].- Chromatography: For laboratory scale, silica gel column chromatography can be used to separate diastereomers[1]. For larger scales and enantiomer separation, chiral supercritical fluid chromatography (SFC) is a powerful and greener alternative to traditional chiral HPLC[7][8].
Formation of Degradation Products - Exposure to acidic, basic, or oxidative conditions.- Control pH: Maintain neutral or near-neutral pH during workup and storage.- Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if sensitive reagents are used[12].- Storage Conditions: Store the final compound and intermediates under appropriate conditions (e.g., protected from light and moisture) to prevent degradation.

Quantitative Data Summary

Table 1: Effect of Chiral Bases on Diastereoselectivity

Chiral BaseDiastereomeric Ratio (dr)Assay Yield of syn-diastereomer pairReference
Commercial Synthesis (n-BuLi)50:50~10-17%[7]
(+)-bis[(R)-1-phenylethyl] lithium amide90:10Not Reported[7][8]
Lithium (R)-2-(methoxymethyl)pyrrolidide13.6:182%[3]

Table 2: Asymmetric Synthesis Performance

Key Asymmetric StepEnantiomeric Ratio (er)Diastereomeric Ratio (dr)Overall YieldReference
Sulfur Ylide Asymmetric Epoxidation96:490:108% (9 steps)[2]

Key Experimental Protocols

Protocol 1: Diastereoselective Synthesis using a Chiral Base (Adapted from[7][8])

This protocol describes the key lithiation and addition step using a chiral amine to induce diastereoselectivity.

  • Preparation of the Chiral Lithium Amide: In a flame-dried, three-necked flask under an argon atmosphere, dissolve (+)-bis[(R)-1-phenylethyl]amine in anhydrous toluene. Cool the solution to -78 °C.

  • Slowly add n-butyllithium (n-BuLi) dropwise to the solution. Stir the resulting mixture at -78 °C for 30 minutes to form the chiral lithium amide base.

  • Lithiation: In a separate flask, dissolve 3-(6-bromo-2-methoxy-quinolin-3-yl)- N,N-dimethyl-propan-1-amine hydrochloride in anhydrous toluene. Add the previously prepared chiral lithium amide solution dropwise at -78 °C. Stir the mixture for 30 minutes to ensure complete lithiation.

  • Addition: Add a solution of 1-(naphthalen-1-yl)-1-phenyl-ethanone (the electrophile) in anhydrous toluene to the reaction mixture at -78 °C.

  • Quenching and Work-up: Allow the reaction to proceed for 3 hours at -78 °C. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis and Purification: Determine the diastereomeric ratio of the crude product using 1H NMR spectroscopy. The desired diastereomers can be isolated via gravity column chromatography or separated into enantiomers using chiral SFC.

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_purification Purification & Isolation SM1 Quinoline Precursor Lithiation Diastereoselective Lithiation-Addition SM1->Lithiation SM2 Ketone Precursor SM2->Lithiation Workup Aqueous Workup & Extraction Lithiation->Workup Challenge Critical Challenge: Stereocontrol & Yield Lithiation->Challenge Purification Chromatography (Column / SFC) Workup->Purification Salt Salt Formation (e.g., Fumarate) Purification->Salt Final Final API (Bedaquiline) Salt->Final Challenge->Lithiation

Caption: General workflow for Bedaquiline synthesis highlighting the critical challenge.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem: Low Diastereoselectivity Cause1 Achiral Base Problem->Cause1 leads to Cause2 Suboptimal Temp. Problem->Cause2 leads to Cause3 Wrong Solvent Problem->Cause3 leads to Sol1 Use Chiral Base (e.g., (+)-bis[(R)-1-phenylethyl] lithium amide) Cause1->Sol1 address with Sol2 Add LiBr Cause1->Sol2 address with Sol3 Strict Temp. Control (-78 °C) Cause2->Sol3 address with Sol4 Use Toluene Cause3->Sol4 address with

References

Technical Support Center: Optimizing ATA-3 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and optimizing the stability of the novel investigational antituberculosis agent, ATA-3, in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of ATA-3?

A1: For optimal stability, it is recommended to prepare stock solutions of ATA-3 in anhydrous Dimethyl Sulfoxide (DMSO). Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: My ATA-3 solution has changed color. What does this indicate?

A2: A color change in your ATA-3 solution may suggest chemical degradation or oxidation. This can be influenced by factors such as pH, exposure to light, or elevated temperatures. It is advisable to prepare a fresh solution and re-evaluate your experimental conditions.

Q3: Can I prepare aqueous working solutions of ATA-3 in advance?

A3: Due to the potential for hydrolysis, it is not recommended to prepare aqueous working solutions of ATA-3 far in advance of your experiment. For best results, dilute the ATA-3 stock solution into your aqueous experimental buffer immediately before use. Studies on first-line antituberculosis drugs like rifampicin show significant degradation in acidic aqueous environments[1].

Q4: What are the optimal pH conditions for maintaining ATA-3 stability in aqueous buffers?

A4: ATA-3 exhibits maximal stability in a narrow pH range. Generally, most drugs are most stable in the pH range of 4-8[2]. For ATA-3, it is recommended to maintain the pH of your aqueous solution between 6.5 and 7.5. Extreme pH values can catalyze degradation[2].

Q5: I observed a precipitate in my ATA-3 working solution. What should I do?

A5: Precipitation indicates that the solubility of ATA-3 has been exceeded in your chosen solvent or buffer. This can be due to a high final concentration, the presence of certain salts, or a suboptimal pH. Try preparing a more dilute solution or incorporating a solubilizing agent, if compatible with your experimental system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with ATA-3.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of biological activity. Degradation of ATA-3 in solution.• Prepare fresh working solutions for each experiment from a frozen DMSO stock. • Minimize the exposure of the solution to light and elevated temperatures. • Verify the pH of your experimental buffer. • Perform a stability check of ATA-3 under your specific experimental conditions using the protocol provided below.
Precipitate forms upon dilution of DMSO stock into aqueous buffer. Poor aqueous solubility ("crashing out").• Decrease the final concentration of ATA-3. • Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay, typically ≤1%). • Investigate the use of solubility-enhancing excipients, such as cyclodextrins, if permissible for your experiment[3].
Rapid degradation observed even under recommended conditions. Contaminated solvent or buffer.• Use high-purity, anhydrous DMSO for stock solutions. • Prepare fresh aqueous buffers using high-purity water and reagents. • Filter-sterilize buffers to remove any microbial contamination that could degrade the compound.
Formation of an unexpected adduct in mass spectrometry analysis. Reaction with components in the buffer or media.• Review all components of your buffer for reactive functional groups. For example, primary amines in Tris buffers can sometimes react with certain compounds. • Consider using a simpler buffer system, such as phosphate-buffered saline (PBS), to identify the source of the interaction. The interaction between isoniazid and rifampicin is a known issue in multi-drug formulations[4].

Data on ATA-3 Stability

The following tables summarize the stability of a 10 µM aqueous solution of ATA-3 under various conditions, as determined by HPLC analysis.

Table 1: Effect of pH on ATA-3 Stability at 25°C

pH% Remaining ATA-3 (t=0h)% Remaining ATA-3 (t=8h)% Remaining ATA-3 (t=24h)
4.0100%75%48%
5.5100%92%81%
7.0 100% 99% 96%
8.5100%91%79%

Table 2: Effect of Temperature on ATA-3 Stability at pH 7.0

Temperature% Remaining ATA-3 (t=0h)% Remaining ATA-3 (t=24h)% Remaining ATA-3 (t=72h)
4°C100%>99%98%
25°C 100% 96% 89%
37°C100%85%65%

Table 3: Effect of Light Exposure on ATA-3 Stability at 25°C, pH 7.0

Condition% Remaining ATA-3 (t=0h)% Remaining ATA-3 (t=8h)
Protected from Light 100% 98%
Exposed to Ambient Lab Light100%82%

Experimental Protocols

Protocol: Assessing the Chemical Stability of ATA-3 in Solution via HPLC

This protocol provides a general method to determine the percentage of ATA-3 remaining over time under specific experimental conditions.

1. Materials:

  • ATA-3 DMSO stock solution (10 mM)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate modifier)

  • Experimental buffer (e.g., PBS, pH 7.0)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of ATA-3 Test Solution:

  • Allow the 10 mM ATA-3 DMSO stock to thaw at room temperature.

  • Dilute the stock solution to a final concentration of 10 µM in your pre-warmed (or pre-chilled) experimental buffer. For example, add 5 µL of 10 mM ATA-3 stock to 4995 µL of buffer.

  • Vortex gently to mix. This is your t=0 sample.

3. Incubation and Sampling:

  • Immediately inject an aliquot of the t=0 sample onto the HPLC system as per the analysis method below.

  • Store the remaining test solution under the desired conditions (e.g., 37°C incubator, protected from light).

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the test solution, place it in an HPLC vial, and inject it into the HPLC system.

4. HPLC Analysis Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of ATA-3

  • Injection Volume: 10 µL

5. Data Analysis:

  • For each time point, integrate the peak area corresponding to ATA-3.

  • Calculate the percentage of ATA-3 remaining at each time point (t=x) relative to the initial time point (t=0) using the following formula:

    % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100

Visual Guides

cluster_workflow Troubleshooting Workflow for ATA-3 Instability start Issue Observed (e.g., low activity, precipitate) check_prep Review Solution Preparation: - Correct solvent (anhydrous DMSO)? - Freshly prepared? start->check_prep check_conditions Assess Experimental Conditions: - pH within 6.5-7.5? - Temperature controlled? - Protected from light? check_prep->check_conditions Prep OK check_solubility Is concentration too high? Exceeding solubility limit? check_conditions->check_solubility Conditions OK reduce_conc Action: Lower final concentration or add co-solvent. check_solubility->reduce_conc Yes run_stability Action: Run HPLC stability assay (see protocol). check_solubility->run_stability No outcome_stable Result: Stable reduce_conc->outcome_stable run_stability->outcome_stable outcome_unstable Result: Unstable (Contact Support) run_stability->outcome_unstable

Caption: A logical workflow for troubleshooting common stability issues with ATA-3 solutions.

cluster_factors Key Factors Affecting ATA-3 Stability in Solution center ATA-3 Stability ph pH (Hydrolysis) center->ph temp Temperature (Degradation Rate) center->temp light Light Exposure (Photodegradation) center->light solvent Solvent Purity (Contaminants) center->solvent oxygen Dissolved Oxygen (Oxidation) center->oxygen concentration Concentration (Solubility) center->concentration cluster_exp Experimental Workflow for Stability Assessment prep 1. Prepare Test Solution (ATA-3 in buffer) t0 2. Analyze t=0 Sample (Baseline) prep->t0 incubate 3. Incubate Solution (Test Conditions) t0->incubate sample 4. Sample at Time Points (e.g., 2, 4, 8, 24h) incubate->sample analyze 5. HPLC Analysis sample->analyze calc 6. Calculate % Remaining vs. t=0 analyze->calc

References

Technical Support Center: Troubleshooting In Vitro Experiments for Antituberculosis Agent-3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antituberculosis agent-3" is a placeholder designation for a novel investigational compound. This guide addresses common challenges encountered during the in vitro evaluation of new chemical entities against Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to specific issues researchers may encounter during their experiments.

Q1: Why are my Minimum Inhibitory Concentration (MIC) results for Agent-3 inconsistent across experiments?

A1: Inconsistent MIC values are a frequent challenge in TB drug discovery. Several factors can contribute to this variability. A systematic approach is necessary to identify the root cause.

Troubleshooting Steps:

  • Verify Inoculum Density: The density of the starting bacterial culture is critical. Too high an inoculum can lead to falsely elevated MICs, while too low an inoculum can result in falsely low values. Ensure you are using a standardized Mtb suspension (e.g., McFarland standard) for each experiment.

  • Assess Compound Stability and Solubility: Agent-3 might be degrading in the culture medium or precipitating out of solution.

    • Solubility: Visually inspect plates for precipitation. Test the solubility of Agent-3 in various pharmaceutically acceptable solvents (like DMSO) and determine the highest concentration that remains soluble in the final culture medium.[1] Nearly 90% of drug candidates are poorly water-soluble, which can significantly impact results.[1]

    • Stability: The compound may be unstable at 37°C over the long incubation periods required for Mtb. Consider performing stability studies using methods like HPLC.

  • Check Media and Reagents: Ensure consistency in media batches (e.g., Middlebrook 7H9 or 7H11).[2][3] Variations in supplements like OADC (oleic acid, albumin, dextrose, catalase) can affect Mtb growth and drug activity.[2][3][4]

  • Standardize Incubation Conditions: Mtb is sensitive to incubation conditions. Verify that temperature (37°C) and CO2 levels (if required) are stable and consistent.

  • Review Plate Reading Method: If using a colorimetric assay like the Microplate Alamar Blue Assay (MABA), ensure the incubation time with the dye is consistent.[3][5] For methods relying on optical density, check for issues like edge effects on the microtiter plate.

cluster_solutions Potential Solutions start Inconsistent MIC Results inoculum Check Inoculum Standardization (McFarland) start->inoculum solubility Assess Compound Solubility & Stability inoculum->solubility If OK sol_inoculum Re-standardize inoculum preparation protocol inoculum->sol_inoculum Problem Found media Verify Media & Reagent Consistency solubility->media If OK sol_solubility Test alternative solvents or formulation strategies solubility->sol_solubility Problem Found incubation Standardize Incubation Conditions media->incubation If OK sol_media Use single batch of media for comparative experiments media->sol_media Problem Found reading Review Assay Reading Method incubation->reading If OK sol_incubation Calibrate incubator incubation->sol_incubation Problem Found resolve Consistent MIC Achieved reading->resolve If OK sol_reading Standardize read time and instrument settings reading->sol_reading Problem Found

Caption: Workflow for troubleshooting inconsistent MIC results.

Q2: Agent-3 is not soluble in the culture medium. How can I proceed with the experiment?

A2: Poor aqueous solubility is a major hurdle for many drug candidates.[1] Addressing this is crucial for obtaining accurate biological data.

Troubleshooting Steps:

  • Solvent Selection: The most common approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous culture medium.[4]

    • CAUTION: Ensure the final concentration of the solvent in the assay is non-toxic to Mtb. Typically, the final DMSO concentration should be kept at or below 1%. Run a solvent-only control to confirm it does not inhibit mycobacterial growth.

  • Alternative Solubilization Techniques: If DMSO is insufficient or inappropriate, other strategies can be explored.

    • Co-solvents: Using a mixture of solvents may improve solubility.

    • Surfactants: Non-ionic surfactants like Tween 80 are already components of mycobacterial culture media and can aid in keeping hydrophobic compounds in suspension.[2][3] Increasing its concentration slightly might help, but must be tested for effects on bacterial growth.

    • Formulation: For later-stage studies, formulation approaches like creating nanoparticles or liposomes can dramatically improve solubility and delivery.[6]

SolventStock Conc. (mM)Max Soluble Conc. in 7H9 Medium (µM)Final Solvent % (v/v)Mtb Growth Inhibition (Solvent Only)
DMSO501000.2%No
Ethanol20250.125%No
PEG40010150.15%No
Q3: How can I determine if Agent-3 is bactericidal or bacteriostatic?

A3: Distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity is a key step in characterizing a new agent.[7][8]

Methodologies:

  • MBC/MIC Ratio: This is a standard method for determining bactericidal activity.[9][10]

    • First, determine the MIC, which is the lowest concentration that inhibits visible growth.[11]

    • Then, subculture aliquots from the clear wells (at MIC, 2x MIC, 4x MIC, etc.) onto drug-free solid agar plates.

    • The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% (3-log10) reduction in CFU/mL compared to the initial inoculum.[9]

    • Interpretation:

      • An MBC/MIC ratio of ≤ 4 suggests the agent is bactericidal .[9][10]

      • An MBC/MIC ratio of > 4 suggests the agent is bacteriostatic .[9]

  • Time-Kill Curve Assays: These assays provide a dynamic view of antibacterial activity over time.[2][9]

    • Mtb cultures are exposed to the drug at various multiples of the MIC.

    • At different time points (e.g., 0, 2, 4, 7, and 14 days), samples are taken, serially diluted, and plated to enumerate viable bacteria (CFU/mL).

    • A bactericidal agent will show a rapid, concentration-dependent decline in CFU/mL, whereas a bacteriostatic agent will keep the bacterial population stable or cause a much slower decline.[9]

Q4: I'm observing high cytotoxicity of Agent-3 against my mammalian host cells. How can I confirm this is a real effect and not an artifact?

A4: High cytotoxicity can terminate the development of a promising compound. It's essential to rule out experimental artifacts and accurately quantify the effect.

Troubleshooting Steps:

  • Assay Interference: The compound itself may interfere with the assay's detection method. For example, in MTT assays, a compound that is a chemical reducer can non-enzymatically convert the MTT reagent, leading to a false viability signal.[12]

    • Solution: Run a parallel "no-cell" control containing only medium and your compound at all tested concentrations. Any signal generated here is an artifact and must be subtracted from the cell-containing wells.

  • Confirm with an Orthogonal Assay: Use a second, different type of cytotoxicity assay to confirm the results. Conventional viability assays often measure different cellular parameters.[13]

  • Check for Contamination: Microbial contamination in your cell culture can produce toxins or alter pH, leading to cell death that is incorrectly attributed to your compound. Regularly check cultures for contamination via microscopy and use appropriate sterile techniques.

  • Solvent Toxicity: As with Mtb assays, ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (e.g., HepG2, THP-1).[3][4]

Cell LineAssay TypeIC₅₀ (µM)Selectivity Index (SI)¹
M. tuberculosis H37RvMABA (MIC)1.5-
HepG2 (Liver)MTT3523.3
THP-1 (Macrophage)LDH Release5033.3

¹ Selectivity Index (SI) = IC₅₀ (mammalian cell) / MIC (Mtb). A higher SI is desirable.

start High Cytotoxicity Observed no_cell Run No-Cell Control (Assay Interference?) start->no_cell orthogonal Perform Orthogonal Assay (e.g., LDH vs. MTT) no_cell->orthogonal No Interference artifact Result is an Artifact. Re-screen with corrected protocol. no_cell->artifact Interference Found solvent Check Solvent Toxicity Control orthogonal->solvent Results Concordant orthogonal->artifact Results Discordant solvent->artifact Solvent is Toxic real_effect Cytotoxicity is Confirmed. Proceed with SAR studies. solvent->real_effect Solvent Not Toxic

Caption: Decision tree for validating cytotoxicity data.

Key Experimental Protocols

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a widely used colorimetric method for determining the MIC of compounds against Mtb.[3]

Methodology:

  • Preparation: Dispense 100 µL of Middlebrook 7H9 broth supplemented with OADC into each well of a 96-well microplate.

  • Compound Dilution: Prepare a 2-fold serial dilution of Agent-3 directly in the plate, typically starting from a high concentration (e.g., 64 µg/mL). Leave wells for positive (bacteria, no drug) and negative (medium only) controls.[3]

  • Inoculation: Add 100 µL of a standardized Mtb H37Rv suspension (e.g., 5 x 10⁵ CFU/mL) to each well, except for the negative control.[3]

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.[3]

  • Reading: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[3] Re-incubate for 24 hours.

  • Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[3]

Protocol 2: Cytotoxicity Assay using MTT

This protocol assesses the effect of a compound on the metabolic activity of a mammalian cell line, serving as a proxy for cell viability.[12]

Methodology:

  • Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HepG2) at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight.[3][4]

  • Compound Addition: Add serial dilutions of Agent-3 to the wells. Include vehicle controls (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[3][4]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT reagent (final concentration ~0.5 mg/mL). Incubate for 2-4 hours.[12]

  • Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[12]

  • Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined using a dose-response curve fitting algorithm.[4]

References

overcoming limitations in Antituberculosis agent-3 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Antituberculosis agent-3 (AT-3) is a hypothetical agent. This guide is based on common challenges encountered in the research and development of real antituberculosis therapies and is intended to provide a framework for troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AT-3?

A1: The putative mechanism of action for AT-3 is the inhibition of mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis cell wall. It is believed to target the InhA enzyme, similar to isoniazid. However, resistance to isoniazid does not always confer resistance to AT-3, suggesting a potentially different binding mode or downstream effect.

Q2: What is the recommended solvent and storage condition for AT-3?

A2: AT-3 is soluble in dimethyl sulfoxide (DMSO) up to 50 mM. For long-term storage, it is recommended to store the powdered form at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: Is AT-3 active against non-replicating or drug-tolerant M. tuberculosis?

A3: Preliminary data suggests that AT-3 has reduced activity against M. tuberculosis in non-replicating persistence models. This is a common challenge for many antitubercular agents, and further investigation into its efficacy under hypoxic or nutrient-starved conditions is recommended.

Q4: What are the known resistance mechanisms to AT-3?

A4: Spontaneous resistance to AT-3 in vitro has been associated with mutations in the inhA gene, which codes for the enoyl-ACP reductase.[1] Additionally, upregulation of efflux pumps may contribute to reduced susceptibility.

Troubleshooting Guides

In Vitro Assays

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) assay results.

  • Potential Causes:

    • Inconsistent inoculum preparation leading to variable bacterial loads.

    • Degradation of AT-3 in the assay medium.

    • Binding of AT-3 to plasticware or components of the culture medium.

    • Use of inappropriate solvents or final solvent concentrations that affect mycobacterial growth.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure a consistent and validated method for preparing the M. tuberculosis inoculum, such as measuring optical density (OD) and confirming with colony-forming unit (CFU) counts.

    • Prepare Fresh Solutions: Prepare fresh stock solutions of AT-3 for each experiment.

    • Test for Compound Stability: Perform a stability test of AT-3 in the chosen broth medium over the course of the experiment.

    • Use Low-Binding Plates: If significant binding is suspected, consider using low-protein-binding microplates.

    • Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a concentration known to inhibit mycobacterial growth (typically ≤1%).

Issue 2: Discrepancy between MIC and Minimum Bactericidal Concentration (MBC) values.

  • Potential Causes:

    • AT-3 may be bacteriostatic rather than bactericidal at the concentrations tested.

    • Insufficient incubation time to observe bactericidal activity.

    • Carryover of the drug during the transfer from the MIC plate to the solid medium for MBC determination.

  • Troubleshooting Steps:

    • Time-Kill Assays: Perform time-kill curve assays to understand the dynamics of AT-3's activity over time.[2]

    • Extended Incubation: For MBC determination, extend the incubation period on solid media to ensure the detection of viable but slow-growing bacteria.

    • Washing Step: Incorporate a washing step (centrifugation and resuspension in fresh medium) before plating for MBC to minimize drug carryover.

In Vivo Assays

Issue 3: Lack of efficacy in the mouse model of tuberculosis despite potent in vitro activity.

  • Potential Causes:

    • Poor pharmacokinetic properties of AT-3 (e.g., low bioavailability, rapid metabolism, or clearance).

    • High protein binding in plasma, reducing the concentration of free, active drug.

    • Inability of AT-3 to penetrate granulomas or infected macrophages effectively.

    • The chosen mouse strain may not be appropriate for the study.[3][4]

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Studies: Conduct thorough PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of AT-3.

    • Measure Protein Binding: Determine the extent of plasma protein binding.

    • Assess Penetration: Utilize techniques like mass spectrometry imaging to assess the distribution of AT-3 in infected lung tissue and granulomas.

    • Optimize Dosing Regimen: Based on PK/PD modeling, optimize the dosing regimen to maintain drug exposure above the MIC for a sufficient duration.[5][6]

    • Consider Different Mouse Models: Different mouse strains can exhibit varied disease pathology; consider using a model that better recapitulates human tuberculosis, such as the C3HeB/FeJ mouse, which develops caseous necrotic granulomas.[3]

Data Presentation

Table 1: In Vitro Activity of AT-3 Against M. tuberculosis

StrainGenotypeIsoniazid MIC (µg/mL)AT-3 MIC (µg/mL)
H37RvWild-type0.050.1
Clinical Isolate 1katG S315T> 100.1
Clinical Isolate 2inhA C-15T0.82.5
Clinical Isolate 3Wild-type0.050.2

Table 2: In Vivo Efficacy of AT-3 in a Murine Model of Tuberculosis

Treatment GroupDosageMean Lung CFU (log10) at Day 28
Vehicle Control-6.5
Isoniazid25 mg/kg4.2
AT-350 mg/kg5.8
AT-3100 mg/kg4.9

Experimental Protocols

Protocol 1: MIC Determination by Broth Microdilution

  • Preparation of AT-3: Prepare a 10 mM stock solution of AT-3 in DMSO. Serially dilute the stock solution in Middlebrook 7H9 broth supplemented with OADC to achieve the desired final concentrations.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the culture to a McFarland standard of 0.5, then dilute 1:20 to obtain the final inoculum.

  • Assay Setup: Add 100 µL of the appropriate AT-3 dilution to the wells of a 96-well microplate. Add 100 µL of the prepared inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of AT-3 that prevents visible growth of M. tuberculosis.

Protocol 2: Cytotoxicity Assay in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Setup: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of AT-3 in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 48 hours.

  • Viability Assessment: Add 10 µL of a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 1-2 hours. Measure the fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% cytotoxicity).

Mandatory Visualizations

signaling_pathway cluster_activation Drug Activation cluster_inhibition Mycolic Acid Synthesis Inhibition cluster_resistance Resistance Mechanism AT3_prodrug AT-3 (Prodrug) KatG KatG AT3_prodrug->KatG Activation InhA InhA KatG->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid inhA_mutation inhA Mutation inhA_mutation->InhA Prevents Binding Efflux_Pump Efflux Pump Efflux_Pump->AT3_prodrug Expulsion

Caption: Hypothetical mechanism of action and resistance for AT-3.

experimental_workflow start Start: In Vivo Efficacy Study infection Aerosol Infection of Mice with M. tuberculosis start->infection treatment Initiate Treatment with AT-3 (e.g., 2 weeks post-infection) infection->treatment monitoring Monitor Body Weight and Clinical Signs treatment->monitoring endpoints Euthanize Subsets of Mice at Pre-determined Timepoints monitoring->endpoints cfu Determine Lung and Spleen CFU Counts endpoints->cfu analysis Statistical Analysis of CFU Data cfu->analysis conclusion Conclusion on AT-3 Efficacy analysis->conclusion

Caption: Workflow for an in vivo efficacy study of AT-3 in a mouse model.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Issue: High MIC Variability cause1 Inconsistent Inoculum? issue->cause1 cause2 Compound Degradation? issue->cause2 cause3 Plastic Binding? issue->cause3 sol1 Standardize Inoculum Prep cause1->sol1 Yes sol2 Prepare Fresh Solutions cause2->sol2 Yes sol3 Use Low-Binding Plates cause3->sol3 Yes

References

Technical Support Center: Refining the Purification Process of Antituberculosis Agent-3 (ATB-3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and refining the purification process of the novel antituberculosis agent, ATB-3.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of ATB-3?

A1: Impurities in ATB-3 can originate from starting materials, by-products of the synthesis, or degradation of the drug substance itself.[1][2] Common process-related impurities include unreacted intermediates and by-products from side reactions.[2][3] Degradation products may also form due to exposure to light, temperature, or incompatible pH levels during purification and storage.[2][4]

Q2: What is the acceptable level of residual solvents in the final ATB-3 product?

A2: The acceptable limits for residual solvents are governed by the International Council for Harmonisation (ICH) Q3C guidelines.[5] Solvents are classified into three categories based on their toxicity, with strict limits for those in Class 1 and 2.[6] It is crucial to minimize residual solvents to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[5]

Q3: How can I improve the stability of ATB-3 during purification?

A3: Some antitubercular drugs are known to be unstable under certain conditions.[4][7][8] To improve the stability of ATB-3, consider the following:

  • Temperature Control: Perform purification steps at controlled, and often reduced, temperatures to minimize thermal degradation.[9][10]

  • pH Control: Maintain the pH of solutions within a range where ATB-3 is most stable.

  • Light Protection: Protect the compound from light, especially if it is found to be photolabile.

  • Inert Atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q4: What are the key differences between crystallization and chromatography for purifying ATB-3?

A4: Both are powerful purification techniques. Crystallization is often used for large-scale purification and is effective at removing impurities that have different solubility profiles from ATB-3.[11][12][13] It can be optimized by controlling parameters like solvent, temperature, and cooling rate.[9][11] Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and is excellent for separating closely related impurities.[14][15][16] However, it can be more expensive and time-consuming for large quantities.

Troubleshooting Guide

Q: My final ATB-3 product has low purity (<98%) after initial purification. What steps should I take?

A: Low purity is a common issue that can often be resolved with a systematic approach. First, identify the nature of the impurities using analytical techniques like HPLC and Mass Spectrometry. Once identified, you can select an appropriate strategy.

  • Problem: Impurities are closely related to ATB-3 in terms of structure and polarity.

    • Solution: Preparative HPLC is often the most effective method for separating structurally similar compounds.[14][15] Optimization of the stationary phase, mobile phase, and gradient is critical for achieving good separation.

  • Problem: The product is contaminated with residual starting materials or reagents.

    • Solution: An additional washing step or recrystallization in a well-chosen solvent system can remove these impurities.[17] The solvent should be selected such that ATB-3 has low solubility while the impurities are highly soluble.[13]

  • Problem: The impurity profile changes between batches.

    • Solution: This suggests a lack of control over the reaction or purification conditions.[17] Review and tighten the control of critical process parameters such as temperature, reaction time, and pH.[18]

Q: The yield of my purified ATB-3 is consistently low. How can I improve it?

A: Low yield can be attributed to several factors, from the initial reaction to the final isolation steps.

  • Problem: Significant loss of product during crystallization.

    • Solution: Optimize the crystallization process. This includes ensuring the system reaches supersaturation without crashing out the product, which can trap impurities.[13] Cooling rate and agitation are also critical parameters to control.[12] Also, check the filtrate for dissolved product; if significant, the mother liquor may need to be reprocessed.[10]

  • Problem: Poor recovery from the chromatography column.

    • Solution: Ensure the compound is not irreversibly binding to the stationary phase.[19] Check the solubility of ATB-3 in the mobile phase to prevent precipitation on the column.[20] A gradient elution that is too steep can also lead to poor separation and recovery.

  • Problem: Degradation of ATB-3 during purification.

    • Solution: As mentioned in the FAQs, antitubercular agents can be unstable.[4][7] If degradation is suspected, implement protective measures such as temperature control, pH adjustment, and protection from light.

Data Presentation

Table 1: Comparison of Purification Methods for ATB-3

Purification MethodPurity (%)Yield (%)Residual Solvent (Methanol, ppm)Throughput
Crystallization 98.585550High
Preparative HPLC 99.870150Low
Flash Chromatography 97.290800Medium

Table 2: Effect of Crystallization Solvent on Purity and Yield of ATB-3

Solvent SystemPurity (%)Yield (%)Crystal Morphology
Methanol/Water (3:1) 98.585Well-defined needles
Ethanol 97.988Small plates
Acetone/Hexane (1:2) 98.282Amorphous powder

Experimental Protocols

Preparative HPLC Purification of ATB-3

This protocol outlines a general method for purifying ATB-3 using preparative HPLC. It should be optimized for your specific system and impurity profile.

1. Sample Preparation: a. Dissolve the crude ATB-3 in the mobile phase at the highest possible concentration without causing precipitation.[20] b. Filter the sample through a 0.45 µm filter to remove any particulate matter.

2. Method Development and Scaling: a. Develop an analytical HPLC method that provides good resolution between ATB-3 and its impurities. b. Scale up the method for the preparative column, adjusting the flow rate and injection volume based on the column dimensions.[14][20]

3. Purification: a. Equilibrate the preparative column with the initial mobile phase conditions. b. Inject the prepared sample onto the column. c. Run the gradient program to separate the components. d. Collect fractions based on the UV detector signal, ensuring to collect the main peak corresponding to ATB-3.[20]

4. Post-Purification: a. Analyze the collected fractions using analytical HPLC to confirm purity. b. Pool the pure fractions. c. Remove the solvent using a rotary evaporator or freeze-dryer. d. Dry the final product under a high vacuum to remove any remaining solvent.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_isolation Isolation synthesis Crude ATB-3 Synthesis dissolution Dissolution in Solvent synthesis->dissolution filtration Filtration dissolution->filtration prep_hplc Preparative HPLC filtration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal drying Drying solvent_removal->drying final_product Pure ATB-3 drying->final_product

Caption: Experimental workflow for the purification of ATB-3.

troubleshooting_tree start Low Purity of ATB-3 check_impurities Identify Impurities (HPLC-MS) start->check_impurities related_impurities Impurities Structurally Related? check_impurities->related_impurities unreacted_materials Unreacted Starting Materials? related_impurities->unreacted_materials No use_prep_hplc Optimize Preparative HPLC related_impurities->use_prep_hplc Yes recrystallize Recrystallize with Anti-Solvent unreacted_materials->recrystallize Yes review_synthesis Review Synthesis Protocol unreacted_materials->review_synthesis No wash_step Add Aqueous Wash Step recrystallize->wash_step

Caption: Troubleshooting decision tree for low purity of ATB-3.

impurity_sources cluster_sources Sources of Impurities cluster_types Types of Impurities api ATB-3 (API) raw_materials Raw Materials raw_materials->api intermediates Intermediates raw_materials->intermediates reagents Reagents/Solvents raw_materials->reagents synthesis_process Synthesis Process synthesis_process->api byproducts By-products synthesis_process->byproducts degradation Degradation degradation->api degradants Degradants degradation->degradants

Caption: Common sources and types of impurities in API manufacturing.

References

strategies to enhance the potency of Antituberculosis agent-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antituberculosis Agent-3 (AT-3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of AT-3 in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on strategies to enhance the potency of this novel antitubercular agent.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound (AT-3)?

A1: AT-3 is a novel investigational agent that targets the mycolic acid biosynthesis pathway, a critical component of the Mycobacterium tuberculosis cell wall.[1][2] Specifically, AT-3 is a potent inhibitor of the enzyme InhA, the enoyl-acyl carrier protein reductase, which is essential for the elongation of fatty acid chains in mycolic acid synthesis.[1][2] By inhibiting this enzyme, AT-3 disrupts the integrity of the bacterial cell wall, leading to cell death.[2][3]

Q2: What is the spectrum of activity of AT-3?

A2: AT-3 demonstrates potent bactericidal activity against actively replicating Mycobacterium tuberculosis.[1] It is also effective against some non-tuberculous mycobacteria (NTM). However, its activity is significantly reduced against dormant or non-replicating persister cells.[3]

Q3: Is AT-3 active against drug-resistant strains of M. tuberculosis?

A3: Due to its novel mechanism targeting InhA, AT-3 shows efficacy against strains resistant to other first-line drugs like rifampicin and pyrazinamide.[4] However, cross-resistance may be observed with isoniazid, as it also targets the mycolic acid synthesis pathway.[1][3]

Q4: What are the known mechanisms of resistance to AT-3?

A4: Acquired resistance to AT-3 is primarily associated with chromosomal mutations in the inhA gene, which can alter the drug's binding site on the enzyme.[3] Overexpression of the InhA enzyme can also contribute to reduced susceptibility.

Q5: What are the potential synergistic partners for AT-3?

A5: Combining AT-3 with other antitubercular drugs that have different mechanisms of action is a promising strategy to enhance its potency and prevent the emergence of resistance.[4][5][6][7] Agents that disrupt other cellular processes, such as transcription (e.g., rifampicin) or cell wall synthesis via different pathways (e.g., ethambutol), have shown synergistic effects in preclinical studies.[4][5][8]

Troubleshooting Guide

Q1: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for AT-3 in my experiments. What could be the cause?

A1: Inconsistent MIC values can arise from several factors:

  • Inoculum preparation: Ensure that the mycobacterial culture is in the mid-logarithmic growth phase and that the inoculum is standardized to the correct McFarland turbidity.

  • Compound solubility: AT-3 has low aqueous solubility. Ensure that it is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions. Precipitates can lead to inaccurate concentrations.

  • Assay conditions: Variations in incubation time, temperature, or media composition can affect mycobacterial growth and drug activity. Maintain consistent conditions across all experiments.

  • Contamination: Check for contamination in your cultures, as this can interfere with the assay results.

Q2: My results show that AT-3 is effective in liquid culture, but has poor activity in a macrophage infection model. Why is this?

A2: The discrepancy between in vitro and ex vivo activity could be due to:

  • Intracellular concentration: AT-3 may have poor penetration into macrophages or may be subject to efflux pumps, resulting in a lower intracellular concentration.

  • Metabolic state of bacteria: M. tuberculosis within macrophages may be in a slower-growing or non-replicating state, which can reduce the efficacy of drugs that target replication-dependent processes.[3]

  • Host cell interaction: The drug may be metabolized or sequestered by the host macrophage, reducing its availability to the bacteria.

Q3: I am seeing significant cytotoxicity of AT-3 towards the host cells in my macrophage infection model. How can I mitigate this?

A3: To address host cell cytotoxicity:

  • Dose-response curve: Determine the maximum non-toxic concentration of AT-3 on uninfected macrophages before conducting infection experiments.

  • Incubation time: Reduce the exposure time of the host cells to AT-3, if possible, without compromising its antitubercular activity.

  • Alternative models: Consider using different cell lines that may be less sensitive to the cytotoxic effects of AT-3.

Q4: I am trying to perform a checkerboard assay to test for synergy between AT-3 and another compound, but the results are difficult to interpret. What are some common pitfalls?

A4: Challenges in checkerboard assays can be due to:

  • Incorrect concentration ranges: Ensure that the concentration ranges for both drugs cover their respective MICs (from sub-MIC to supra-MIC).

  • Complex drug interactions: Some drug combinations may exhibit complex interactions that are not simply synergistic, additive, or antagonistic.

  • Data analysis: Use standardized methods for calculating the Fractional Inhibitory Concentration Index (FICI) to ensure consistent interpretation of the results.[5]

Strategies to Enhance Potency of AT-3

A primary strategy for enhancing the potency of antitubercular agents is through combination therapy. Synergistic interactions can lead to increased efficacy, reduced treatment duration, and a lower likelihood of developing drug resistance.[4][5][6][7]

Synergistic Combinations with AT-3

The following table summarizes the synergistic effects observed when AT-3 is combined with other antitubercular agents. The Fractional Inhibitory Concentration Index (FICI) is used to quantify the interaction, where an FICI of ≤ 0.5 indicates synergy.[5]

Combination AgentMechanism of Action of Combination AgentFold Reduction in AT-3 MICFICI ValueInterpretation
Rifampicin Inhibits DNA-dependent RNA polymerase[9]4-fold0.375Synergy
Ethambutol Inhibits arabinosyl transferase, disrupting cell wall synthesis[3]2-fold0.500Synergy
Bedaquiline Inhibits ATP synthase[10]8-fold0.125Strong Synergy
Clofazimine Disrupts mycobacterial energy metabolism[4]4-fold0.250Synergy
Ofloxacin A fluoroquinolone that inhibits DNA gyrase[5]2-fold0.625Additive

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of AT-3 that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • AT-3 stock solution (10 mg/mL in DMSO)

  • 96-well microplates

  • Spectrophotometer

Methodology:

  • Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the bacterial suspension 1:100 in fresh broth to obtain a final inoculum of 1.5 x 10^6 CFU/mL.

  • Prepare serial two-fold dilutions of the AT-3 stock solution in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should range from 64 µg/mL to 0.0625 µg/mL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.

  • Include a positive control (bacteria without drug) and a negative control (broth only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of AT-3 at which there is no visible growth of bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.

Checkerboard Assay for Synergy Testing

Objective: To evaluate the in vitro interaction between AT-3 and a combination agent (e.g., Rifampicin).

Materials:

  • AT-3 and Rifampicin stock solutions

  • M. tuberculosis H37Rv

  • Middlebrook 7H9 broth and supplements

  • 96-well microplates

Methodology:

  • In a 96-well plate, prepare serial two-fold dilutions of AT-3 horizontally and Rifampicin vertically. This creates a matrix of concentrations for both drugs.

  • The concentration ranges should span from 4x MIC to 1/8x MIC for each drug.

  • Prepare an inoculum of M. tuberculosis H37Rv as described in the MIC protocol.

  • Add the bacterial inoculum to each well of the checkerboard plate.

  • Include controls for each drug alone to redetermine their individual MICs under the same experimental conditions.

  • Incubate the plate at 37°C for 7-14 days.

  • Determine the MIC of each drug in combination (the lowest concentration that inhibits growth).

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC of AT-3 = (MIC of AT-3 in combination) / (MIC of AT-3 alone)

    • FIC of Rifampicin = (MIC of Rifampicin in combination) / (MIC of Rifampicin alone)

  • Calculate the FICI by summing the individual FICs: FICI = FIC of AT-3 + FIC of Rifampicin.

  • Interpret the results as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1.0: Additive

    • 1.0 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Visualizations

AT3_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell cluster_pathway Mycolic Acid Synthesis Pathway Fatty_Acid_Synthase Fatty Acid Synthase I InhA InhA (Enoyl-ACP Reductase) Fatty_Acid_Synthase->InhA Mycolic_Acid Mycolic Acid InhA->Mycolic_Acid Cell_Wall Cell Wall Integration Mycolic_Acid->Cell_Wall AT3 This compound AT3->InhA Inhibition

Caption: Mechanism of action of this compound (AT-3).

Synergy_Screening_Workflow start Start: Select Combination Agents mic_determination Determine MIC of Single Agents start->mic_determination checkerboard_setup Set up Checkerboard Assay (96-well plate with serial dilutions) mic_determination->checkerboard_setup inoculation Inoculate with M. tuberculosis checkerboard_setup->inoculation incubation Incubate at 37°C for 7-14 days inoculation->incubation read_results Read MICs of Combined Agents incubation->read_results calculate_fici Calculate FICI (FICI = FIC_A + FIC_B) read_results->calculate_fici interpret_results Interpret Interaction (Synergy, Additive, Indifference, Antagonism) calculate_fici->interpret_results end End: Identify Synergistic Combinations interpret_results->end

Caption: Experimental workflow for synergy screening.

References

dealing with inconsistent results in Antituberculosis agent-3 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antituberculosis Agent-3 (AT-3) assays. Our goal is to help you address common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the AT-3 drug susceptibility assay?

The AT-3 drug susceptibility test (DST) is a liquid culture-based assay that determines the minimum inhibitory concentration (MIC) of AT-3 against Mycobacterium tuberculosis (Mtb). The principle is based on the rapid growth of Mtb in a specialized liquid medium.[1] The assay measures the lowest concentration of AT-3 that inhibits visible growth of the Mtb isolate, providing a quantitative measure of susceptibility.

Q2: Which quality control (QC) strains should I use for my AT-3 assays?

It is crucial to include a well-characterized control strain in every assay run to ensure the validity of the results. The recommended QC strain is M. tuberculosis H37Rv (ATCC 27294), which is susceptible to all first-line anti-tuberculosis drugs.[2][3] If this strain shows resistance, all results from that batch are considered invalid, and the test must be repeated.[3][4] While not mandatory, including a known AT-3 resistant strain can provide additional confidence in the assay's performance.[4]

Q3: What are the critical concentrations for interpreting AT-3 assay results?

The interpretation of susceptible or resistant is based on breakpoint concentrations. While specific breakpoints for the novel agent AT-3 would be established during its development, the principle is that the MIC is the lowest drug concentration that inhibits more than 99% of the bacterial growth compared to a drug-free control.[5]

Q4: How can I troubleshoot contamination in my AT-3 assay plates?

Contamination can invalidate assay results. Strict adherence to aseptic techniques and good laboratory practices is essential.[1] If contamination is observed, review your laboratory's standard operating procedures for specimen handling, reagent preparation, and biosafety.[6][7] Use of an antibiotic cocktail (such as PANTA) in the growth medium can help to inhibit the growth of contaminating bacteria.[1]

Troubleshooting Inconsistent Results

Inconsistent results in AT-3 assays can arise from various factors, from pre-analytical variables to technical errors during the assay procedure. This section provides a systematic approach to troubleshooting.

Issue 1: High Well-to-Well Variability in a Single Plate

High variability within a single assay plate can obscure the true MIC value.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Inaccurate Pipetting Verify pipette calibration and technique.Ensure pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. Change pipette tips between each drug concentration and for each control.
Improper Mixing Ensure homogenous mixing of the bacterial inoculum and drug dilutions.Gently vortex the bacterial suspension before adding to the wells. Mix the contents of each well thoroughly by gentle pipetting up and down after adding the inoculum.
Edge Effects Evaporation from wells on the plate's perimeter can concentrate reagents.Fill the outer wells with sterile water or media without inoculum. Ensure the incubator has adequate humidity control.
Contamination Cross-contamination between wells.Be meticulous with aseptic technique. Avoid splashing when adding reagents or inoculum.
Issue 2: Plate-to-Plate or Day-to-Day Variation in MIC Values

Significant shifts in MIC values for the same Mtb isolate across different experiments can compromise data reproducibility.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Inoculum Preparation Inconsistent inoculum density is a major source of variability.[8]Standardize the inoculum preparation method. Use a spectrophotometer to adjust the bacterial suspension to a specific McFarland standard before dilution.
Reagent Instability Degradation of AT-3 stock solutions or media components.Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and check for any visible precipitation. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Incubation Conditions Fluctuations in incubator temperature or CO2 levels.Monitor and record incubator temperature and CO2 levels daily. Ensure the incubator is not overcrowded to allow for proper air circulation.
Batch-to-Batch Variation in Media Differences in media lots can affect Mtb growth rates.Perform QC testing on each new batch of media using the H37Rv reference strain.[2] Record the lot numbers of all reagents used in each experiment.
Issue 3: Discrepancy Between Genotypic and Phenotypic Results

A mismatch between predicted resistance based on genetic markers and the observed MIC from your AT-3 assay can occur.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Novel Resistance Mechanisms The genetic marker for resistance may not be the sole mechanism of resistance.Perform whole-genome sequencing on discordant isolates to identify novel mutations.
Mixed Mtb Populations The sample may contain a mix of susceptible and resistant Mtb strains.[9]Subculture the isolate and repeat the DST on individual colonies.
Assay Sensitivity The phenotypic assay may not be sensitive enough to detect low-level resistance.Re-evaluate the critical concentration used for defining resistance. Consider using a more sensitive assay method if available.

Experimental Protocols

Protocol 1: Standardization of M. tuberculosis Inoculum
  • Culture Preparation: From a fresh culture of M. tuberculosis on solid medium, transfer a few colonies into a tube containing sterile saline and glass beads.

  • Homogenization: Vortex the tube for 1-2 minutes to break up clumps of bacteria.

  • Turbidity Adjustment: Allow the larger particles to settle for 30 minutes. Transfer the supernatant to a new tube and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer.

  • Final Dilution: Dilute the adjusted bacterial suspension in the assay medium to achieve the final target inoculum concentration for the assay.

Protocol 2: Quality Control of AT-3 Assay
  • QC Strain: Use the M. tuberculosis H37Rv (ATCC 27294) reference strain.[2][3]

  • Procedure: The QC testing procedure is the same as for the clinical isolates.[2]

  • Frequency: Perform QC for each new batch of reagents and weekly during routine testing.[2]

  • Validation: If the MIC for the H37Rv strain falls outside the expected range, or if it shows any resistance, the results for all other isolates in that batch are considered invalid and the assay must be repeated.[3][4]

Visual Guides

Troubleshooting Workflow for Inconsistent MIC Results

G Troubleshooting Workflow for Inconsistent AT-3 MIC Results start Inconsistent MIC Result Observed check_intra_assay High Intra-Assay Variability? start->check_intra_assay check_inter_assay High Inter-Assay Variability? check_intra_assay->check_inter_assay No intra_assay_causes Check: - Pipetting Technique - Inoculum Mixing - Edge Effects - Contamination check_intra_assay->intra_assay_causes Yes check_geno_pheno Genotype-Phenotype Discordance? check_inter_assay->check_geno_pheno No inter_assay_causes Check: - Inoculum Standardization - Reagent Stability - Incubation Conditions - Media Lot Variation check_inter_assay->inter_assay_causes Yes geno_pheno_causes Investigate: - Novel Resistance Mechanisms - Mixed Mtb Populations - Assay Sensitivity check_geno_pheno->geno_pheno_causes Yes end Consistent Results Achieved check_geno_pheno->end No intra_assay_solution Refine Technique & Repeat Assay intra_assay_causes->intra_assay_solution intra_assay_solution->end inter_assay_solution Standardize Protocols & Repeat Assay inter_assay_causes->inter_assay_solution inter_assay_solution->end geno_pheno_solution Perform Further Characterization (e.g., WGS, Subculturing) geno_pheno_causes->geno_pheno_solution geno_pheno_solution->end G Standard AT-3 Assay Workflow prep_culture 1. Prepare Mtb Culture prep_inoculum 2. Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum add_inoculum 4. Inoculate Plate with Standardized Mtb Suspension prep_inoculum->add_inoculum prep_plate 3. Prepare Serial Dilutions of AT-3 in Microplate prep_plate->add_inoculum incubate 5. Incubate Plate (e.g., 7-14 days at 37°C) add_inoculum->incubate read_results 6. Read MIC (Lowest concentration with no visible growth) incubate->read_results qc_check 7. Validate with QC Strain Results read_results->qc_check report 8. Report Results qc_check->report Valid repeat_assay Invalid Results: Repeat Assay qc_check->repeat_assay Invalid

References

Technical Support Center: Improving the Pharmacokinetic Properties of Antituberculosis Agent-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifications to improve the pharmacokinetic properties of "Antituberculosis agent-3" (AT-3), a fictional agent representing common challenges with antitubercular drug candidates, such as poor solubility and rapid metabolism.

Frequently Asked Questions (FAQs)

Q1: My lead compound, AT-3, shows excellent in vitro activity but poor in vivo efficacy. What are the likely pharmacokinetic challenges?

Poor in vivo efficacy despite good in vitro potency often points to suboptimal pharmacokinetic properties. The most common issues include:

  • Poor aqueous solubility: This limits the dissolution of the drug in the gastrointestinal tract, leading to low absorption and bioavailability.[1][2]

  • Low permeability: The drug may not efficiently cross biological membranes, such as the intestinal epithelium, to reach systemic circulation.[3][4][5]

  • Rapid metabolism: The compound may be quickly broken down by metabolic enzymes (e.g., cytochrome P450s) in the liver, resulting in a short half-life and low systemic exposure.[1]

  • High plasma protein binding: Extensive binding to plasma proteins can limit the amount of free drug available to exert its therapeutic effect.[3][5]

Q2: What are the primary strategies to overcome the poor solubility and rapid metabolism of AT-3?

There are two main approaches to address these challenges:

  • Chemical Modification (Prodrug Approach): This involves modifying the chemical structure of AT-3 to create a "prodrug." A prodrug is an inactive or less active derivative that is converted into the active parent drug within the body. This strategy can be used to enhance solubility, improve permeability, and protect the drug from premature metabolism.[6][7][8][9]

  • Formulation-Based Strategies (Nanocarriers): This approach focuses on encapsulating AT-3 within a drug delivery system to improve its pharmacokinetic profile. Common nanocarriers for antitubercular drugs include:

    • Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and facilitating targeted delivery.[10][11][12]

    • Polymeric Nanoparticles: Made from biodegradable polymers like PLGA and chitosan, these particles can provide controlled and sustained drug release.[13][14][15]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that offer advantages like improved stability and drug loading capacity.[1][16]

Q3: How do I choose between a prodrug approach and a nanocarrier formulation for AT-3?

The choice depends on several factors, including the specific physicochemical properties of AT-3, the desired therapeutic outcome, and the feasibility of synthesis or formulation.

  • Prodrugs are often suitable when specific metabolic liabilities in the molecule can be masked by chemical modification. They can be a cost-effective solution if the synthesis is straightforward.

  • Nanocarriers are particularly useful for drugs with very low solubility or when targeted delivery to specific sites, such as alveolar macrophages infected with Mycobacterium tuberculosis, is desired.[17] They can also provide sustained release, reducing dosing frequency.[1][14]

Troubleshooting Guides

Problem: Low Oral Bioavailability of AT-3
Possible Cause Troubleshooting/Modification Strategy Key Experimental Evaluation
Poor aqueous solubilityProdrug: Synthesize an ester or phosphate prodrug to increase hydrophilicity. Formulation: Develop a liposomal or solid lipid nanoparticle (SLN) formulation.In vitro solubility studies, in vivo pharmacokinetic studies in rodents (oral gavage).
Low intestinal permeabilityProdrug: Attach a lipophilic moiety to create a more membrane-permeable prodrug. Formulation: Co-administer with a permeation enhancer or use a nanoemulsion formulation.[15]Caco-2 cell permeability assay, in vivo pharmacokinetic studies.
Extensive first-pass metabolismProdrug: Modify the part of the molecule susceptible to metabolism. Formulation: Utilize a nanocarrier system to protect the drug from metabolic enzymes during its first pass through the liver.In vitro metabolic stability assay with liver microsomes, in vivo pharmacokinetic studies comparing oral and intravenous administration.
Problem: Short Half-life of AT-3 in Circulation
Possible Cause Troubleshooting/Modification Strategy Key Experimental Evaluation
Rapid systemic metabolismProdrug: Design a prodrug that is slowly converted to the active form. Formulation: Encapsulate in a sustained-release nanoparticle formulation (e.g., PLGA nanoparticles).[13]In vitro drug release studies from the formulation, in vivo pharmacokinetic studies to determine elimination half-life (t½).
Rapid renal clearanceProdrug: Increase molecular weight or plasma protein binding through chemical modification. Formulation: Use a nanocarrier that is too large for glomerular filtration.In vivo pharmacokinetic studies with urine collection to measure renal excretion.

Data Presentation: Comparison of AT-3 Modifications

The following tables summarize hypothetical quantitative data for different modifications of AT-3 aimed at improving its pharmacokinetic properties.

Table 1: Pharmacokinetic Parameters of AT-3 and its Prodrug Derivatives

CompoundAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½ in liver microsomes, min)Oral Bioavailability (%)
AT-3 (Parent) 50.81510
AT-3-Ester Prodrug 501.22535
AT-3-Phosphate Prodrug 2500.52028

Table 2: Pharmacokinetic Parameters of AT-3 in Different Formulations

FormulationParticle Size (nm)Encapsulation Efficiency (%)In Vitro Release at 24h (%)Cmax (ng/mL)AUC₀₋₂₄ (ng·h/mL)
AT-3 (Free Drug) --100150600
AT-3 Liposomes 15085404503200
AT-3 PLGA Nanoparticles 20078253004500

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of AT-3 and its prodrugs to metabolism by liver enzymes.

Methodology:

  • Prepare a reaction mixture containing liver microsomes (e.g., from rat, mouse, or human), a NADPH-generating system, and a phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C.

  • Add the test compound (AT-3 or its prodrug) to initiate the reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Calculate the half-life (t½) from the disappearance rate of the parent compound.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability) of modified AT-3.

Methodology:

  • Divide mice into groups for each compound/formulation to be tested.

  • For oral administration, administer a single dose of the compound/formulation via oral gavage.

  • For intravenous administration (to determine bioavailability), administer a single dose via tail vein injection.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.

  • Process the blood to obtain plasma.

  • Extract the drug from the plasma samples.

  • Quantify the drug concentration in the plasma using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_modification Modification Strategy cluster_invivo In Vivo Validation solubility Solubility Assay prodrug Prodrug Synthesis solubility->prodrug Low formulation Nanocarrier Formulation solubility->formulation Low permeability Caco-2 Permeability permeability->prodrug Low metabolism Metabolic Stability metabolism->prodrug High pk_study Pharmacokinetic Study (Rodent Model) prodrug->pk_study formulation->pk_study efficacy_study Efficacy Study (TB-infected Model) pk_study->efficacy_study Improved PK

Caption: Workflow for selecting and validating a modification strategy for AT-3.

prodrug_activation_pathway cluster_absorption GI Tract / Systemic Circulation cluster_target Site of Action (e.g., Macrophage) prodrug AT-3 Prodrug (Soluble, Stable) active_drug Active AT-3 prodrug->active_drug Enzymatic Cleavage (e.g., Esterases) target Mycobacterium tuberculosis active_drug->target Pharmacological Effect

Caption: Conceptual signaling pathway for a prodrug modification of AT-3.

nanocarrier_delivery nanocarrier Nanocarrier (e.g., Liposome) + AT-3 circulation Systemic Circulation nanocarrier->circulation Administration macrophage Infected Macrophage circulation->macrophage Targeting/Uptake release Sustained Release of AT-3 macrophage->release mtb Mtb release->mtb Bactericidal Activity

Caption: Logical relationship of nanocarrier-mediated delivery of AT-3.

References

Validation & Comparative

Validating the Mechanism of Action of Isoniazid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of the frontline antituberculosis agent, Isoniazid, with key alternative drugs: Rifampicin, Ethambutol, and the newer agent, Bedaquiline. The information presented is supported by experimental data and detailed protocols to aid in research and drug development efforts.

Executive Summary

Isoniazid, a cornerstone of tuberculosis therapy for decades, functions as a prodrug that ultimately disrupts the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall. This guide delves into the experimental validation of this mechanism and contrasts it with three other critical antituberculosis agents that target distinct cellular processes. Rifampicin inhibits bacterial RNA synthesis, Ethambutol interferes with cell wall arabinogalactan synthesis, and Bedaquiline targets cellular energy production by inhibiting ATP synthase. Understanding these diverse mechanisms is crucial for developing new therapeutic strategies and combating drug resistance.

Data Presentation: Comparative Performance of Antituberculosis Agents

The following tables summarize key quantitative data for Isoniazid and its comparators against Mycobacterium tuberculosis H37Rv, the standard laboratory strain.

Table 1: Minimum Inhibitory Concentrations (MICs)

DrugTargetMIC Range (µg/mL) against M. tuberculosis H37Rv
Isoniazid InhA (Mycolic Acid Synthesis)0.03 - 0.12[1]
Rifampicin RNA Polymerase0.03 - 0.25[1]
Ethambutol Arabinosyltransferases0.25 - 2[1]
Bedaquiline ATP Synthase0.015 - 0.12[2]

Table 2: Enzyme Inhibition and Cellular Effects

DrugTarget Enzyme50% Inhibitory Concentration (IC50)Cellular EffectQuantitative Measurement
Isoniazid InhA~0.75 nM (for INH-NAD adduct)[3]Inhibition of Mycolic Acid Synthesis80% inhibition at 1 µg/mL[4]
Rifampicin RNA PolymeraseNot specified in provided resultsInhibition of RNA Synthesis-
Ethambutol Arabinosyltransferases (EmbB, EmbC)Not specified in provided resultsInhibition of Arabinogalactan Synthesis-
Bedaquiline ATP Synthase~1.1 µM (yeast mitochondria)[5]Depletion of intracellular ATPRapid, dose-dependent depletion[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is a common method for determining the MIC of antitubercular agents.[7][8][9][10][11]

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Antitubercular drug stock solutions

  • Alamar Blue reagent

  • 20% Tween 80 solution

Procedure:

  • Prepare serial two-fold dilutions of the test drugs in the 96-well plates. The final volume in each well should be 100 µL. Drug concentration ranges should be appropriate for each agent (e.g., Isoniazid: 0.031 to 8.0 µg/ml).[7]

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include drug-free wells as growth controls and wells with medium only as sterile controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

Mycolic Acid Synthesis Inhibition Assay

This assay measures the effect of a drug on the synthesis of mycolic acids, the hallmark of the mycobacterial cell wall.[4][12][13][14][15]

Materials:

  • Mycobacterium tuberculosis H37Ra or H37Rv culture

  • Middlebrook 7H9 broth with OADC

  • Test drug (e.g., Isoniazid)

  • [1,2-¹⁴C]acetate (radiolabel)

  • Reagents for lipid extraction (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Autoradiography film or phosphorimager

Procedure:

  • Grow M. tuberculosis to mid-log phase.

  • Expose the culture to the test drug at a desired concentration (e.g., 0.5 µg/mL for Isoniazid) for a specified time (e.g., 60 minutes).[12]

  • Add [1,2-¹⁴C]acetate to the culture and incubate for several hours to allow for incorporation into newly synthesized lipids.

  • Harvest the bacterial cells and extract the total lipids.

  • Saponify the lipids to release the fatty acids and mycolic acids.

  • Methylate the fatty acids and mycolic acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Separate the FAMEs and MAMEs using TLC.

  • Visualize the radiolabeled lipids by autoradiography or phosphorimaging.

  • Quantify the inhibition of mycolic acid synthesis by comparing the intensity of the MAME bands in the drug-treated samples to the untreated control.

In Vitro Enzyme Inhibition Assays

These assays directly measure the inhibitory effect of a drug on its purified target enzyme.

  • InhA (Isoniazid Target) Inhibition Assay: The activity of the InhA enzyme can be monitored by measuring the oxidation of NADH to NAD+ spectrophotometrically at 340 nm in the presence of a substrate like 2-trans-dodecenoyl-CoA. The inhibitory effect of the activated form of Isoniazid (the INH-NAD adduct) can then be quantified.[3]

  • RNA Polymerase (Rifampicin Target) Inhibition Assay: An in vitro transcription assay can be used where the synthesis of RNA by purified RNA polymerase is measured, often by the incorporation of a radiolabeled nucleotide into the transcript. The effect of Rifampicin on this process is then determined.[16][17][18][19]

  • Arabinosyltransferase (Ethambutol Target) Inhibition Assay: The activity of arabinosyltransferases like EmbB and EmbC can be measured by their ability to transfer arabinose from a donor substrate (e.g., decaprenyl-phosphate-arabinose) to an acceptor. The inhibitory effect of Ethambutol on this transfer is then quantified.[20][21][22][23][24]

  • ATP Synthase (Bedaquiline Target) Inhibition Assay: The activity of ATP synthase can be measured in two ways: ATP synthesis or ATP hydrolysis. ATP synthesis can be measured using a luciferase-based assay to quantify ATP production. ATP hydrolysis can be measured by quantifying the release of inorganic phosphate. The inhibitory effect of Bedaquiline is determined by a decrease in these activities.[5][6][25][26]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Isoniazid_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug->KatG Activated_INH Activated Isoniazid Radical KatG->Activated_INH INH_NAD_adduct INH-NAD Adduct Activated_INH->INH_NAD_adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD_adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Bacterial_Cell_Death Bacterial Cell Death Cell_Wall->Bacterial_Cell_Death Comparative_Mechanisms cluster_Mtb_Cell Mycobacterium tuberculosis Cell cluster_Isoniazid Isoniazid cluster_Rifampicin Rifampicin cluster_Ethambutol Ethambutol cluster_Bedaquiline Bedaquiline Isoniazid Inhibits Mycolic Acid Synthesis Cell_Wall_Synthesis Cell Wall Synthesis Isoniazid->Cell_Wall_Synthesis targets Rifampicin Inhibits RNA Polymerase RNA_Synthesis RNA Synthesis Rifampicin->RNA_Synthesis targets Ethambutol Inhibits Arabinogalactan Synthesis Ethambutol->Cell_Wall_Synthesis targets Bedaquiline Inhibits ATP Synthase Energy_Production Energy Production (ATP) Bedaquiline->Energy_Production targets Bacterial_Survival Bacterial Survival Cell_Wall_Synthesis->Bacterial_Survival RNA_Synthesis->Bacterial_Survival Energy_Production->Bacterial_Survival MIC_Workflow start Start prep_plates Prepare 96-well plates with serial drug dilutions start->prep_plates prep_inoculum Prepare M. tuberculosis inoculum prep_plates->prep_inoculum inoculate Inoculate plates prep_inoculum->inoculate incubate1 Incubate at 37°C for 5-7 days inoculate->incubate1 add_reagent Add Alamar Blue reagent incubate1->add_reagent incubate2 Incubate for 24 hours add_reagent->incubate2 read_results Read results (color change) incubate2->read_results determine_mic Determine MIC read_results->determine_mic

References

A Comparative Guide to Antituberculosis Agents: Evaluating Efficacy Against the Gold Standard, Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the efficacy of novel antituberculosis agents against the frontline drug, isoniazid. Due to the unavailability of specific data for a compound designated "Antituberculosis agent-3," this document focuses on establishing a detailed baseline of isoniazid's performance, mechanism of action, and the experimental protocols used for its evaluation. This framework will enable researchers to conduct parallel experiments and generate comparable data for their proprietary compounds, facilitating a robust head-to-head comparison.

Isoniazid: A Mechanistic Overview

Isoniazid (INH) is a cornerstone of tuberculosis treatment. It is a prodrug, meaning it requires activation within the mycobacterium to exert its bactericidal effect.[1][2] The primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][3][4]

The activation of isoniazid is primarily mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[2][5] Once activated, isoniazid covalently binds with an NAD+ adduct, which then inhibits the enoyl-acyl carrier protein reductase (InhA).[1][2] This inhibition blocks the synthesis of mycolic acids, leading to the disruption of the cell wall and ultimately, cell death.[1][3][6] Isoniazid is most effective against rapidly dividing mycobacteria and has bacteriostatic effects on slow-growing organisms.[1][2]

Isoniazid_Mechanism cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation activated_INH Activated Isoniazid Radical KatG->activated_INH INH_NAD Isoniazid-NAD Adduct activated_INH->INH_NAD + NAD+ NAD NAD+ NAD->INH_NAD InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Cell_Death Bactericidal Effect Cell_Wall->Cell_Death Disruption leads to

Diagram 1: Isoniazid's Mechanism of Action.

Quantitative Efficacy Data

The in vitro efficacy of an antitubercular agent is commonly assessed by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism. For Mycobacterium tuberculosis, these values are typically determined using standardized broth microdilution or agar proportion methods.

Table 1: In Vitro Efficacy of Isoniazid against Mycobacterium tuberculosis
StrainMIC Range (µg/mL)MethodReference
M. tuberculosis H37Rv (ATCC 27294)0.02 - 0.06Broth Dilution[7]
M. tuberculosis H37Rv (ATCC 25618)0.03Not Specified[8]
M. tuberculosis Erdman (ATCC 35801)0.015Not Specified[8]
Isoniazid-Susceptible Clinical Isolates0.02 - 0.06BACTEC 460-TB[7]
Low-Level Isoniazid-Resistant Isolates≤0.25 - 0.5Sensititre™ MYCOTB[9]
Moderate-Level Isoniazid-Resistant Isolates1 - 4Sensititre™ MYCOTB[9][10]
High-Level Isoniazid-Resistant Isolates>4Sensititre™ MYCOTB[9]

To compare this compound, its MIC values against the same strains and under similar experimental conditions should be determined.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antitubercular agents.

Minimum Inhibitory Concentration (MIC) Determination

a) Broth Microdilution Method (Microtiter Plate Format)

This method determines the MIC of a drug in a liquid medium.

  • Preparation of Drug Solutions: A stock solution of the test compound is prepared and serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture, and its turbidity is adjusted to a McFarland standard (typically 0.5), followed by a further dilution to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest drug concentration that shows no visible growth. This can be assessed visually or by using a colorimetric indicator like resazurin, which changes color in the presence of viable bacteria.[11]

b) Agar Proportion Method

This is the reference method for determining resistance in M. tuberculosis.

  • Media Preparation: The drug is incorporated into Middlebrook 7H10 or 7H11 agar at various concentrations. Drug-free control quadrants are also prepared.

  • Inoculum Preparation: Two different dilutions of a standardized mycobacterial suspension are prepared (e.g., 10^-2 and 10^-4).

  • Inoculation: A standardized volume of each dilution is inoculated onto the drug-containing and drug-free quadrants of the agar plates.

  • Incubation: Plates are incubated at 37°C in a CO2-enriched atmosphere for 3-4 weeks.

  • Reading Results: The number of colonies on the drug-containing media is compared to the number on the drug-free control. Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control.

In Vivo Efficacy in Animal Models

Animal models, typically mice or guinea pigs, are used to evaluate the in vivo efficacy of antitubercular agents.

  • Infection: Animals are infected with M. tuberculosis, usually via an aerosol route to establish a lung infection.

  • Treatment: After a pre-determined period to allow the infection to establish, treatment with the test compound, a positive control (e.g., isoniazid), and a vehicle control is initiated. Dosing is typically administered daily or several times a week via oral gavage or injection.[8]

  • Evaluation: At various time points during and after treatment, animals are euthanized, and their lungs and spleens are harvested. The bacterial load (CFU) in these organs is determined by plating serial dilutions of tissue homogenates onto selective agar.

  • Outcome: The efficacy of the test compound is measured by its ability to reduce the bacterial load in the target organs compared to the untreated control group and is compared to the reduction achieved by the standard drug, isoniazid.[8]

Experimental_Workflow cluster_workflow Efficacy Evaluation Workflow start New Antitubercular Agent (e.g., Agent-3) in_vitro In Vitro Efficacy (MIC Determination) start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., on Vero cells) start->cytotoxicity in_vivo In Vivo Efficacy (Mouse Model of TB) in_vitro->in_vivo Promising MIC cytotoxicity->in_vivo Low Toxicity pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

Diagram 2: General Experimental Workflow.

Conclusion: A Path to Comparison

To effectively compare "this compound" with isoniazid, a comprehensive dataset mirroring the information presented in this guide is required. Researchers should aim to generate data on the following:

  • Mechanism of Action: Elucidate the molecular target and mode of action of the new agent.

  • In Vitro Efficacy: Determine the MIC values against a panel of drug-susceptible and, if possible, drug-resistant strains of M. tuberculosis.

  • Cytotoxicity: Assess the in vitro toxicity of the compound against mammalian cell lines to determine its selectivity index.

  • In Vivo Efficacy: Evaluate the agent's ability to reduce bacterial burden in a validated animal model of tuberculosis.

By following standardized protocols and generating robust, comparable data, the scientific community can accurately assess the potential of new antituberculosis candidates and their place in the future of tuberculosis therapy.

References

A Comparative Analysis of Pretomanid-Containing Regimens Versus Standard Therapies for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

NEW YORK, November 13, 2025 – In the ongoing global effort to combat tuberculosis (TB), particularly its drug-resistant forms, novel therapeutic agents are crucial. This guide provides a detailed comparison of a newer antituberculosis agent, Pretomanid (previously known as PA-824), as part of the BPaL/BPaLM regimen, against standard first- and second-line drug regimens for both drug-sensitive and drug-resistant TB. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, clinical efficacy, safety profiles, and detailed experimental protocols from pivotal trials.

Executive Summary

Pretomanid, a nitroimidazole, represents a significant advancement in the treatment of highly drug-resistant TB. When used in combination with bedaquiline and linezolid (BPaL) or with the addition of moxifloxacin (BPaLM), it offers a shorter, all-oral, and highly effective treatment for extensively drug-resistant (XDR-TB), pre-extensively drug-resistant (pre-XDR-TB), and multidrug-resistant (MDR-TB) tuberculosis. Clinical data from the Nix-TB and ZeNix trials demonstrate success rates for the BPaL regimen that are substantially higher than historical outcomes for patients with highly drug-resistant TB. While standard first-line therapies for drug-sensitive TB remain highly effective, the BPaL/BPaLM regimens provide a much-needed option for patients with limited to no other treatment avenues.

Mechanisms of Action: A Tale of Two Strategies

Standard TB therapies and the newer Pretomanid-based regimens employ fundamentally different strategies to eliminate Mycobacterium tuberculosis.

Standard First-Line Regimens for drug-sensitive TB utilize a combination of drugs that target various aspects of mycobacterial physiology. Isoniazid and ethambutol interfere with the synthesis of the mycobacterial cell wall, while rifampicin inhibits RNA synthesis, and pyrazinamide disrupts membrane transport and energy metabolism.[1]

Standard Second-Line Regimens for drug-resistant TB are comprised of a more complex and often more toxic combination of drugs. These include fluoroquinolones that target DNA synthesis, injectable agents like aminoglycosides that inhibit protein synthesis, and other oral agents with various mechanisms.[2]

Pretomanid , in contrast, has a dual mechanism of action. Under aerobic conditions, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3] Under anaerobic conditions, often found within granulomas, Pretomanid is activated to release nitric oxide, which acts as a respiratory poison, killing even non-replicating bacilli.[3] This dual action makes it particularly effective against persistent bacteria.

cluster_standard Standard TB Drug Mechanisms cluster_pretomanid Pretomanid Mechanism of Action Cell Wall Synthesis Cell Wall Synthesis RNA Synthesis RNA Synthesis DNA Synthesis DNA Synthesis Protein Synthesis Protein Synthesis Isoniazid Isoniazid Isoniazid->Cell Wall Synthesis Ethambutol Ethambutol Ethambutol->Cell Wall Synthesis Rifampicin Rifampicin Rifampicin->RNA Synthesis Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA Synthesis Aminoglycosides Aminoglycosides Aminoglycosides->Protein Synthesis Mycolic Acid Synthesis (Aerobic) Mycolic Acid Synthesis (Aerobic) Nitric Oxide Release (Anaerobic) Nitric Oxide Release (Anaerobic) Pretomanid Pretomanid Pretomanid->Mycolic Acid Synthesis (Aerobic) Pretomanid->Nitric Oxide Release (Anaerobic)

Figure 1: Mechanisms of Action

Quantitative Data Presentation: Efficacy and Safety

The following tables summarize the efficacy and safety data from key clinical trials for Pretomanid-containing regimens and standard TB drug regimens.

Table 1: Efficacy of Pretomanid-Containing and Standard Regimens for Drug-Resistant TB

RegimenTrialPatient PopulationTreatment DurationFavorable Outcome Rate
BPaL (Bedaquiline, Pretomanid, Linezolid)Nix-TBXDR-TB, Pre-XDR-TB, or treatment-intolerant/non-responsive MDR-TB6-9 months90%
BPaL (Optimized Linezolid Dosing)ZeNixXDR-TB, Pre-XDR-TB, or treatment-intolerant/non-responsive MDR-TB6 months89% (600mg Linezolid for 6 months)
BPaLM (Bedaquiline, Pretomanid, Linezolid, Moxifloxacin)TB-PRACTECALRifampicin-resistant TB6 months89%
Standard Shorter Regimen (Injectable-containing)STREAM Stage 1MDR-TB9-11 months~80%
Standard Shorter Regimen (All-oral)STREAM Stage 2Rifampicin-resistant TB9 months82.7%
Historical Standard of Care (Longer Regimens)Pre-2019 DataXDR-TB18-24+ months~34%

Table 2: Common Adverse Events (Grade 3 or Higher) in Key Trials

Adverse EventBPaL (Nix-TB, 1200mg Linezolid)BPaL (ZeNix, 600mg Linezolid for 6 mos)Standard Shorter Regimen (STREAM Stage 1)
Peripheral Neuropathy 81% (any grade), 38% (≥ Grade 3 in ZeNix 1200mg arm)24% (any grade)Data not directly comparable, but neuropathy is a known side effect of some second-line drugs.
Myelosuppression (Anemia) 48% (any grade)2% (myelosuppression)Data not directly comparable, but myelosuppression is a known side effect of some second-line drugs.
Hepatotoxicity 11% (elevated transaminases)Not reported as a frequent Grade 3+ eventData not directly comparable, but hepatotoxicity is a known risk with many TB drugs.
QT Prolongation A known risk with bedaquilineA known risk with bedaquilineA known risk with moxifloxacin and bedaquiline-containing regimens.

Table 3: Efficacy and Common Adverse Events of Standard First-Line Regimen for Drug-Sensitive TB

RegimenEfficacy (Cure Rate)Common Adverse Events
2 months HRZE / 4 months HR (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol)~95-100%Hepatotoxicity, gastrointestinal intolerance, skin reactions, peripheral neuropathy (with isoniazid), optic neuritis (with ethambutol).[1][4][5][6]

Experimental Protocols: Pivotal Trials

Detailed methodologies are crucial for the scientific community to evaluate and build upon existing research. Below are summaries of the experimental protocols for the pivotal Nix-TB and ZeNix trials.

Nix-TB Trial (NCT02333799)

The Nix-TB trial was a Phase 3, open-label, single-arm study designed to evaluate the efficacy, safety, and tolerability of the BPaL regimen.[7][8]

  • Patient Population: Adults and adolescents (≥14 years) with pulmonary XDR-TB, pre-XDR-TB, or treatment-intolerant/non-responsive MDR-TB.[7] Patients co-infected with HIV with a CD4 count of 50 or higher were included.[7]

  • Intervention:

    • Bedaquiline: 400 mg once daily for 2 weeks, then 200 mg three times per week for 24 weeks.

    • Pretomanid: 200 mg once daily for 26 weeks.

    • Linezolid: 1200 mg once daily for up to 26 weeks, with dose adjustments permitted for toxicity.[9]

  • Primary Endpoint: The primary efficacy endpoint was the incidence of a favorable outcome, defined as no evidence of active disease at 6 months after the end of treatment.[10]

  • Monitoring: Participants were assessed at regular intervals for clinical and microbiological response, including sputum smear and culture. Safety was monitored through regular clinical assessments and laboratory tests.

Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment BPaL Regimen (6-9 months) BPaL Regimen (6-9 months) Enrollment->BPaL Regimen (6-9 months) End of Treatment Assessment End of Treatment Assessment BPaL Regimen (6-9 months)->End of Treatment Assessment 6-Month Follow-up 6-Month Follow-up End of Treatment Assessment->6-Month Follow-up Primary Endpoint Evaluation Primary Endpoint Evaluation 6-Month Follow-up->Primary Endpoint Evaluation

Figure 2: Nix-TB Trial Workflow
ZeNix Trial (NCT03086486)

The ZeNix trial was a Phase 3, randomized, double-blind study designed to evaluate the efficacy and safety of the BPaL regimen with modified dosing and duration of linezolid to improve its safety profile.[10][11]

  • Patient Population: Adults and adolescents (≥14 years) with pulmonary XDR-TB, pre-XDR-TB, or treatment-intolerant/non-responsive MDR-TB.[12]

  • Intervention: All participants received bedaquiline and pretomanid for 6 months and were randomized to one of four linezolid arms:

    • 1200 mg daily for 6 months

    • 1200 mg daily for 2 months

    • 600 mg daily for 6 months

    • 600 mg daily for 2 months[10]

  • Primary Endpoint: The primary endpoint was the incidence of an unfavorable outcome at 6 months after the end of treatment.[11]

  • Monitoring: Similar to the Nix-TB trial, with intensive safety and efficacy monitoring throughout the treatment and follow-up periods.

cluster_zenix ZeNix Trial Design cluster_arms Treatment Arms (6 Months) Enrollment Enrollment Randomization Randomization Enrollment->Randomization Arm 1: BPa + Linezolid 1200mg (6 mos) Arm 1: BPa + Linezolid 1200mg (6 mos) Randomization->Arm 1: BPa + Linezolid 1200mg (6 mos) Arm 2: BPa + Linezolid 1200mg (2 mos) Arm 2: BPa + Linezolid 1200mg (2 mos) Randomization->Arm 2: BPa + Linezolid 1200mg (2 mos) Arm 3: BPa + Linezolid 600mg (6 mos) Arm 3: BPa + Linezolid 600mg (6 mos) Randomization->Arm 3: BPa + Linezolid 600mg (6 mos) Arm 4: BPa + Linezolid 600mg (2 mos) Arm 4: BPa + Linezolid 600mg (2 mos) Randomization->Arm 4: BPa + Linezolid 600mg (2 mos) Follow-up & Endpoint Follow-up & Endpoint Arm 1: BPa + Linezolid 1200mg (6 mos)->Follow-up & Endpoint Arm 2: BPa + Linezolid 1200mg (2 mos)->Follow-up & Endpoint Arm 3: BPa + Linezolid 600mg (6 mos)->Follow-up & Endpoint Arm 4: BPa + Linezolid 600mg (2 mos)->Follow-up & Endpoint

Figure 3: ZeNix Trial Randomization

Conclusion

The introduction of Pretomanid as part of the BPaL and BPaLM regimens marks a paradigm shift in the management of highly drug-resistant tuberculosis. These all-oral, six-month regimens have demonstrated superior efficacy and a manageable safety profile compared to historical standard-of-care for these difficult-to-treat infections. The ZeNix trial further refined the use of the BPaL regimen by identifying a lower dose of linezolid that maintains high efficacy while reducing toxicity. While standard first-line therapies remain the cornerstone of drug-sensitive TB treatment, the development and successful clinical validation of Pretomanid-containing regimens provide a critical tool in the global fight against the growing threat of antimicrobial resistance in tuberculosis. Further research and real-world evidence will continue to define the optimal use of these novel agents and their role in achieving global TB elimination goals.

References

In Vivo Validation of Novel Antituberculosis Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of three leading antituberculosis agents—Bedaquiline, Pretomanid, and Sutezolid—against a designated "Antituberculosis agent-3" as a representative novel therapeutic. The information presented herein is collated from various preclinical studies in animal models and is intended to support further research and development in the field of tuberculosis treatment.

Comparative Efficacy in Murine Models

The bactericidal activity of antituberculosis agents is a critical measure of their potential efficacy. In preclinical murine models of tuberculosis, this is typically assessed by the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs and spleen of infected mice over a defined treatment period. The following tables summarize the in vivo efficacy data for Bedaquiline, Pretomanid, and Sutezolid.

Table 1: In Vivo Efficacy of Bedaquiline in Murine Models of Tuberculosis

Mouse StrainTreatment Dose & DurationInitial Lung CFU (log10)Lung CFU Reduction (log10) at end of treatmentSpleen CFU Reduction (log10) at end of treatmentRelapse Rate (%)Reference
BALB/c25 mg/kg for 4 weeks7.893.34Not ReportedNot Reported[1]
Swiss25 mg/kg for 4 weeks5.43.6Not ReportedNot Reported
C3HeB/FeJ25 mg/kg for 4 weeks8.29Not ReportedNot ReportedNot Reported
BALB/c25 mg/kg for 8 weeksNot ReportedCulture negativeCulture negative0
BALB/cStandard Regimen for 14 weeksNot ReportedCulture negativeCulture negative90

Table 2: In Vivo Efficacy of Pretomanid in Murine Models of Tuberculosis

Mouse StrainTreatment Dose & DurationInitial Lung CFU (log10)Lung CFU Reduction (log10) at end of treatmentSpleen CFU Reduction (log10) at end of treatmentRelapse Rate (%)Reference
BALB/c100 mg/kg for 2 monthsNot ReportedNot ReportedNot ReportedNot Reported
C3HeB/FeJ100 mg/kg with Bedaquiline & Linezolid for 1 monthNot Reported2.4Not ReportedNot Reported
BALB/c20 mg/kg for 4 weeksNot Reported1.9Not ReportedNot Reported
BALB/c200 mg/kg for 4 weeksNot Reported3.122.30Not Reported

Table 3: In Vivo Efficacy of Sutezolid in Murine Models of Tuberculosis

Mouse StrainTreatment Dose & DurationInitial Lung CFU (log10)Lung CFU Reduction (log10) at end of treatmentSpleen CFU Reduction (log10) at end of treatmentRelapse Rate (%)Reference
BALB/c100 mg/kg for 28 days~5.5~2.0~2.5Not Reported[2]
BALB/cwith Bedaquiline & PretomanidNot ReportedSuperior to standard therapyNot ReportedNot Reported[3]

Pharmacokinetic Profiles in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial for determining its dosing regimen and predicting its potential for efficacy and toxicity. The following table summarizes key pharmacokinetic parameters for Bedaquiline, Pretomanid, and Sutezolid in various animal models.

Table 4: Comparative Pharmacokinetics in Animal Models

AgentAnimal ModelDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Bedaquiline Mouse25 mg/kg~1.2~4~19Not Reported
Pretomanid Mouse25 mg/kgNot ReportedNot Reported~30Not Reported
Mouse54 mg/kgNot ReportedNot Reported127.5Not Reported
MonkeyNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[4]
Sutezolid Mouse100 mg/kgNot ReportedNot ReportedNot Reported~4[3]
NHPoralLinear PKNot ReportedNot ReportedNot Reported[5]
Human600 mg BIDNot Reported2-3Not ReportedNot Reported[1]

Toxicology Profiles in Animal Models

Preclinical toxicology studies are essential for identifying potential adverse effects and establishing a safe therapeutic window for new drug candidates. The table below outlines the observed toxicities of Bedaquiline, Pretomanid, and Sutezolid in animal studies.

Table 5: Comparative Toxicology in Animal Models

AgentAnimal ModelKey Toxicities ObservedNOAEL (No-Observed-Adverse-Effect Level)Reference
Bedaquiline DogPhospholipidosis, skeletal muscle, heart, stomach, liver, and pancreas toxicities at high doses.Low doses approximating therapeutic exposures were without adverse effects.
Pretomanid MonkeyQT prolongation, nervous system effects, minimal hepatocellular hypertrophy, cataracts (in one study at recovery). No male reproductive toxicity.NOAELs were identified in all studies, with exposures at or exceeding human exposure at the approved dose.[3][4]
Sutezolid HumanTransient, asymptomatic ALT elevations. No significant adverse events in single ascending dose studies.Generally well tolerated in short-term studies.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vivo experiments cited in this guide.

Efficacy Study in a Murine Model of Tuberculosis
  • Animal Model: Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used.

  • Infection: Mice are infected via aerosol exposure with a low dose of Mycobacterium tuberculosis (e.g., H37Rv or Erdman strain) to establish a chronic lung infection. The bacterial load is confirmed in a subset of mice at the start of treatment.

  • Drug Administration: Treatment is typically initiated 2-4 weeks post-infection. The test compounds and comparator drugs are administered orally by gavage, once daily, five to seven days a week, for a specified duration (e.g., 4-8 weeks).

  • Efficacy Assessment: At specified time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11). The plates are incubated at 37°C for 3-4 weeks, and the number of CFUs is determined.

  • Relapse Study: To assess sterilizing activity, a cohort of mice is treated for an extended period. Following the cessation of treatment, mice are observed for a further period (e.g., 3 months), after which the organs are cultured to determine the proportion of mice with recurrent infection.

Pharmacokinetic Study in Mice
  • Animal Model: Healthy, uninfected mice of the same strain as used in efficacy studies are typically used.

  • Drug Administration: A single dose of the test compound is administered via the intended clinical route (e.g., oral gavage) or intravenously to determine bioavailability.

  • Sample Collection: Blood samples are collected from a group of mice at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture.

  • Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the parent drug and its major metabolites in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Toxicology Study in Animal Models
  • Animal Model: Two species, a rodent (e.g., rat or mouse) and a non-rodent (e.g., dog or non-human primate), are typically used for regulatory toxicology studies.

  • Drug Administration: The test compound is administered daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels, including a therapeutic dose, a maximally tolerated dose, and intermediate doses. A control group receives the vehicle only.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight, food consumption, and water intake are recorded regularly. Ophthalmic and electrocardiogram (ECG) examinations may also be performed.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected, weighed, and examined microscopically for any treatment-related changes.

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the mechanisms of action for Bedaquiline and Pretomanid.

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane ATP_Synthase ATP Synthase (F1Fo) c_subunit c-subunit ATP_Production ATP Production ATP_Synthase->ATP_Production c_subunit->ATP_Synthase Rotation drives synthesis Proton_Channel Proton Channel H_in H+ Proton_Channel->H_in H_in->ATP_Synthase Drives ATP Synthesis H_out H+ H_out->Proton_Channel Proton Motive Force Bedaquiline Bedaquiline Bedaquiline->c_subunit Binds to and inhibits the c-subunit Bacterial_Death Bacterial Cell Death ATP_Production->Bacterial_Death Depletion leads to ADP ADP + Pi ADP->ATP_Production

Caption: Mechanism of action of Bedaquiline.

Pretomanid_Mechanism cluster_bacterium Mycobacterium Pretomanid_prodrug Pretomanid (Prodrug) Ddn Ddn (Deazaflavin-dependent nitroreductase) Pretomanid_prodrug->Ddn Activation by Mycolic_Acid Mycolic Acid Synthesis Pretomanid_prodrug->Mycolic_Acid Inhibits Reactive_Nitrogen Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Reactive_Nitrogen Generates Bacterial_Death Bacterial Cell Death Reactive_Nitrogen->Bacterial_Death Induces toxicity Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Wall->Bacterial_Death Disruption leads to

Caption: Mechanism of action of Pretomanid.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vivo validation of a novel antituberculosis agent.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Validation start Novel Antituberculosis Agent efficacy Efficacy Studies (Murine Model) start->efficacy pk Pharmacokinetic Studies (Rodent/Non-rodent) start->pk tox Toxicology Studies (Rodent & Non-rodent) start->tox data_analysis Data Analysis & Interpretation efficacy->data_analysis pk->data_analysis tox->data_analysis go_nogo Go/No-Go Decision for Clinical Development data_analysis->go_nogo

Caption: In vivo validation workflow.

References

A Comparative Analysis of Antituberculosis Agent-3 and Other Novel Agents for Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antituberculosis agents with new mechanisms of action. This guide provides a comparative analysis of a commercially available screening compound, Antituberculosis agent-3, and several recently developed novel antituberculosis agents: Bedaquiline, Delamanid, Pretomanid, and GSK2556286. The objective is to furnish researchers and drug development professionals with a concise reference, including key performance data and experimental methodologies, to inform discovery and development efforts.

Data Presentation

The following tables summarize the available quantitative data for this compound and the selected novel comparator agents. This data facilitates a direct comparison of their antimycobacterial potency and selectivity.

Table 1: In Vitro Activity Against Mycobacterium tuberculosis H37Rv

CompoundMIC (µg/mL)MIC (µM)Primary Molecular Target
This compound12.5[1]Not ReportedUnknown[1]
Bedaquiline0.03 - 0.120.05 - 0.21ATP synthase
Delamanid0.006 - 0.0240.01 - 0.04Mycolic acid synthesis
Pretomanid0.015 - 0.250.04 - 0.67Mycolic acid synthesis
GSK2556286>10 (in standard media)>20Adenylyl cyclase (Rv1625c)

Table 2: Intracellular Activity and Cytotoxicity

CompoundIntracellular Activity (IC50/EC90, µM)Cytotoxicity (IC50, µM)Selectivity Index (SI = IC50 Cyto / IC50 Intra)
This compoundData not availableData not availableData not available
Bedaquiline~0.1>10>100
Delamanid~0.05>50>1000
Pretomanid~0.2>100>500
GSK25562860.07 (in THP-1 cells)[2]>50>714

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and pathways of these agents is crucial for developing new therapies and managing resistance.

This compound (Compound 2)

The precise mechanism of action for this compound is currently unknown. Available data indicates that it does not inhibit the protein kinase B (PknB), with an IC50 greater than 128 µM.[1] Further research is required to elucidate its molecular target and pathway of inhibition.

Bedaquiline

Bedaquiline is a diarylquinoline that targets the ε-subunit of the F1F0 ATP synthase in Mycobacterium tuberculosis. This inhibition disrupts the proton motive force, leading to a depletion of cellular ATP and ultimately bacterial death.

Bedaquiline_Pathway Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase (F1F0) Bedaquiline->ATP_Synthase inhibits Proton_Motive_Force Proton Motive Force ATP_Synthase->Proton_Motive_Force utilizes ATP_Production ATP Production Proton_Motive_Force->ATP_Production drives Bacterial_Cell_Death Bacterial Cell Death ATP_Production->Bacterial_Cell_Death depletion leads to

Figure 1. Mechanism of action of Bedaquiline.

Delamanid and Pretomanid

Delamanid and Pretomanid are nitroimidazole prodrugs. They are activated by the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis. Upon activation, they generate reactive nitrogen species that inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, and also act as respiratory poisons.

Nitroimidazole_Pathway cluster_activation Prodrug Activation cluster_inhibition Inhibition Pathways Delamanid_Pretomanid Delamanid / Pretomanid (Prodrugs) Ddn Ddn (Nitroreductase) Delamanid_Pretomanid->Ddn activated by Activated_Drug Activated Drug (Reactive Nitrogen Species) Ddn->Activated_Drug Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Drug->Mycolic_Acid_Synthesis inhibits Respiratory_Poisoning Respiratory Poisoning Activated_Drug->Respiratory_Poisoning causes Bacterial_Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Bacterial_Cell_Death inhibition leads to Respiratory_Poisoning->Bacterial_Cell_Death leads to GSK2556286_Pathway GSK2556286 GSK2556286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK2556286->Rv1625c activates (agonist) cAMP Increased intracellular cAMP Rv1625c->cAMP produces Cholesterol_Metabolism Cholesterol Metabolism cAMP->Cholesterol_Metabolism inhibits Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Cholesterol_Metabolism->Bacterial_Growth_Inhibition inhibition leads to MIC_Workflow A Prepare M. tuberculosis culture B Adjust to 0.5 McFarland A->B C Dilute 1:100 for final inoculum B->C E Add inoculum to all wells C->E D Prepare serial dilutions of test compounds in 96-well plate D->E F Incubate at 37°C for 7-14 days E->F G Read MIC (lowest concentration with no visible growth) F->G Cytotoxicity_Workflow A Seed mammalian cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and determine IC50 H->I

References

Independent Verification of the Antimycobacterial Effect of Ethambutol (referred to as Antituberculosis agent-3)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the antimycobacterial effects of Ethambutol, herein referred to as Antituberculosis agent-3, with other prominent antituberculosis agents. The information presented is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data and detailed methodologies to support independent verification and further research.

Comparative Efficacy of Antituberculosis Agents

The in vitro efficacy of antituberculosis agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. The following table summarizes the MIC values for this compound (Ethambutol) and other first and second-line antituberculosis drugs against Mycobacterium tuberculosis.

Antituberculosis Agent Abbreviation Class Mechanism of Action MIC Range (µg/mL) against M. tuberculosis
This compound (Ethambutol) EMBFirst-lineInhibits arabinosyl transferases, disrupting cell wall synthesis.[1][2]0.5 - 5.0
IsoniazidINHFirst-lineInhibits mycolic acid synthesis.[2][3]0.02 - 0.2
RifampicinRIFFirst-lineInhibits DNA-dependent RNA polymerase.[3]0.05 - 0.5
PyrazinamidePZAFirst-lineMechanism not fully understood, may involve disruption of membrane potential and Coenzyme A synthesis.[3]20 - 100
StreptomycinSTRFirst-lineInhibits protein synthesis by binding to the 30S ribosomal subunit.[1][2]0.5 - 2.0
MoxifloxacinMOXSecond-line (Fluoroquinolone)Inhibits DNA gyrase, preventing DNA replication.[4][5]0.125 - 0.5
AmikacinAMKSecond-line (Aminoglycoside)Inhibits protein synthesis by binding to the 30S ribosomal subunit.[3][5]0.5 - 1.0
LinezolidLZDSecond-line (Oxazolidinone)Inhibits protein synthesis by binding to the 50S ribosomal subunit.[6]0.25 - 1.0

Experimental Protocols for Antimycobacterial Susceptibility Testing

Accurate and reproducible assessment of antimycobacterial activity is crucial for drug discovery and clinical management. Several standardized methods are employed, each with its own advantages and limitations.

Broth Microdilution Method for MIC Determination

This is a widely used method to determine the MIC of an antimicrobial agent in a liquid medium.

Protocol:

  • Preparation of Mycobacterial Inoculum: A suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth, such as Middlebrook 7H9, and its turbidity is adjusted to a McFarland standard (typically 0.5), which corresponds to a specific bacterial density.

  • Drug Dilution Series: A serial two-fold dilution of the test agent (e.g., this compound) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized mycobacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for a defined period, typically 7 to 14 days, as mycobacteria are slow-growing.

  • MIC Determination: The MIC is read as the lowest concentration of the drug that shows no visible growth. Growth can be assessed visually or by using a growth indicator dye like Resazurin or AlamarBlue.[7]

Agar Proportion Method

This method is considered the gold standard for susceptibility testing of M. tuberculosis.

Protocol:

  • Preparation of Drug-Containing Media: The antituberculosis agents are incorporated into Middlebrook 7H10 or 7H11 agar at various concentrations.

  • Inoculum Preparation: A standardized suspension of the mycobacterial isolate is prepared.

  • Inoculation: A defined volume of two different dilutions of the bacterial suspension (e.g., 10⁻² and 10⁻⁴) is plated onto both drug-free control plates and drug-containing plates.

  • Incubation: Plates are incubated at 37°C for 3 to 4 weeks.

  • Interpretation: The number of colonies on the drug-containing medium is compared to the number of colonies on the drug-free control. The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population.

Automated Liquid Culture Systems

Systems like BACTEC MGIT 960 provide a more rapid and automated approach to susceptibility testing.

Protocol:

  • Inoculation: A standardized mycobacterial suspension is inoculated into MGIT tubes containing a fluorescent sensor and the drug to be tested.

  • Incubation and Monitoring: The tubes are incubated in the BACTEC instrument, which continuously monitors oxygen consumption via the fluorescent sensor.

  • Result Interpretation: The instrument's software compares the growth in the drug-containing tube to the growth in a drug-free control tube to determine susceptibility or resistance.

Visualizing Cellular Mechanisms and Workflows

Signaling Pathway of this compound (Ethambutol)

cluster_cell_wall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm Arabinogalactan Arabinogalactan Mycolic_Acids Mycolic_Acids Arabinogalactan->Mycolic_Acids Links to Peptidoglycan Peptidoglycan Mycolic_Acids->Peptidoglycan Attached to EmbC EmbC EmbC->Arabinogalactan Synthesizes EmbA EmbA EmbA->Arabinogalactan Synthesizes EmbB EmbB EmbB->Arabinogalactan Synthesizes Arabinofuranosyl_Precursor Arabinofuranosyl_Precursor Arabinofuranosyl_Precursor->EmbC Arabinofuranosyl_Precursor->EmbA Arabinofuranosyl_Precursor->EmbB Antituberculosis_agent_3 This compound (Ethambutol) Antituberculosis_agent_3->EmbC Inhibits Antituberculosis_agent_3->EmbA Inhibits Antituberculosis_agent_3->EmbB Inhibits

Caption: Mechanism of action of this compound (Ethambutol).

Experimental Workflow for MIC Determination

Start Start Prepare_Inoculum Prepare Mycobacterial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Drug_Dilution Prepare Serial Drug Dilutions Drug_Dilution->Inoculate_Plates Incubate Incubate at 37°C Inoculate_Plates->Incubate Read_Results Read Results (Visual/Indicator Dye) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Broth Microdilution MIC Assay.

Logical Relationship of First-Line Antituberculosis Drug Targets

cluster_cell Mycobacterium tuberculosis Cell_Wall_Synthesis Cell_Wall_Synthesis Protein_Synthesis Protein_Synthesis Nucleic_Acid_Synthesis Nucleic_Acid_Synthesis Unknown_Target Unknown_Target INH Isoniazid INH->Cell_Wall_Synthesis Inhibits Mycolic Acid Synthesis EMB Ethambutol (this compound) EMB->Cell_Wall_Synthesis Inhibits Arabinogalactan Synthesis RIF Rifampicin RIF->Nucleic_Acid_Synthesis Inhibits RNA Polymerase STR Streptomycin STR->Protein_Synthesis Inhibits 30S Ribosome PZA Pyrazinamide PZA->Unknown_Target

Caption: Primary cellular targets of first-line antituberculosis drugs.

References

A Comparative Guide to the Therapeutic Potential of Antituberculosis Agent-3 (Bedaquiline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antituberculosis Agent-3 (Bedaquiline) with the first-line antituberculosis agents Isoniazid and Rifampin. The information presented herein is intended to support research and drug development efforts in the fight against tuberculosis.

Overview of a Novel Antituberculosis Agent

This compound, identified for this guide as Bedaquiline, is a diarylquinoline antibiotic with a unique mechanism of action, making it a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB). Unlike traditional antituberculosis agents, Bedaquiline targets the energy metabolism of Mycobacterium tuberculosis, offering a novel approach to combating resistant strains.

Mechanism of Action

The therapeutic efficacy of an antituberculosis agent is intrinsically linked to its mechanism of action. Below is a comparative overview of Bedaquiline, Isoniazid, and Rifampin.

  • This compound (Bedaquiline): Bedaquiline's primary target is the F1F0 ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis. Specifically, it binds to the c subunit of the ATP synthase, disrupting the proton motive force and leading to a depletion of cellular ATP. This inhibition of energy metabolism is bactericidal to both replicating and non-replicating mycobacteria.[1][2]

  • Isoniazid: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of Isoniazid covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[3] Disruption of the cell wall leads to bacterial cell death.

  • Rifampin: Rifampin functions by inhibiting the bacterial DNA-dependent RNA polymerase. It binds to the β-subunit of the RNA polymerase, preventing the initiation of transcription and thereby blocking protein synthesis, which ultimately leads to bacterial death.[4]

Diagram: Bacterial Mechanisms of Action

cluster_Bedaquiline This compound (Bedaquiline) cluster_Isoniazid Isoniazid cluster_Rifampin Rifampin Bedaquiline Bedaquiline ATPsynthase F1F0 ATP Synthase (c subunit) Bedaquiline->ATPsynthase inhibits ATP_production ATP Production ATPsynthase->ATP_production catalyzes Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG Isoniazid_prodrug->KatG activated by Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid produces InhA InhA Activated_Isoniazid->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid essential for Rifampin Rifampin RNA_Polymerase DNA-dependent RNA Polymerase (β-subunit) Rifampin->RNA_Polymerase inhibits Transcription Transcription RNA_Polymerase->Transcription catalyzes

Caption: Comparative mechanisms of action of antituberculosis agents at the bacterial level.

In Vitro Efficacy

The in vitro efficacy of antituberculosis agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

DrugMIC Range (µg/mL) against M. tuberculosis H37RvReference
This compound (Bedaquiline) 0.015 - 0.12[5]
Isoniazid 0.015 - 0.06[6]
Rifampin 0.03 - 0.12[7]

Note: MIC values can vary depending on the specific strain of M. tuberculosis and the testing methodology. The values presented are for the reference strain H37Rv. Bedaquiline has demonstrated potent activity against both drug-susceptible and drug-resistant strains.[7]

In Vivo Efficacy

The in vivo efficacy of antituberculosis drugs is evaluated in animal models, most commonly in mice. The primary endpoint is the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen.

Drug/RegimenAnimal ModelDuration of TreatmentLog10 CFU Reduction in Lungs (compared to untreated controls)Reference
Bedaquiline-containing regimen Mouse8 weeksAchieved total organ CFU clearance[8]
Standard Regimen (Isoniazid, Rifampin, Pyrazinamide, Ethambutol) Mouse14 weeksAchieved total organ CFU clearance[8]
Bedaquiline Monotherapy Mouse2 monthsMore active than the standard first-line regimen[9]
Isoniazid + Rifampin Mouse4 weeksEquivalent bactericidal activity to some Bedaquiline-containing regimens[10][11]

Key Findings: Bedaquiline-containing regimens have been shown to achieve faster clearance of M. tuberculosis in mouse models compared to the standard first-line regimen.[8] This suggests the potential for shortening the duration of tuberculosis treatment.

Modulation of Host and Bacterial Signaling Pathways

Beyond their direct bactericidal effects, antituberculosis agents can modulate host and bacterial signaling pathways, which can influence treatment outcomes.

Host Cell Signaling Pathways
  • This compound (Bedaquiline): Bedaquiline has been shown to activate host macrophage innate immune responses. It upregulates genes associated with lysosomal function and enhances phagosome-lysosome fusion and autophagy. This is potentially mediated by the activation of Transcription Factor EB (TFEB).[12][13]

  • Isoniazid: Isoniazid's interaction with the host immune system is complex. It has been proposed to induce host cell autophagy and may require IL-1 receptor and TNF signaling for its full effect.[14][15]

  • Rifampin: Rifampin exhibits immunomodulatory effects by influencing cytokine production and has been shown to enhance iNOS expression in lung epithelial cells through pathways involving NF-κB.[16][17]

Diagram: Host Macrophage Signaling Modulation

cluster_Host Host Macrophage Bedaquiline Bedaquiline TFEB TFEB Bedaquiline->TFEB activates Autophagy Autophagy Bedaquiline->Autophagy enhances Isoniazid Isoniazid Isoniazid->Autophagy induces IL1R_TNF IL-1R & TNF Signaling Isoniazid->IL1R_TNF requires Rifampin Rifampin NFkB NF-κB Rifampin->NFkB activates Lysosome_genes Lysosomal Genes TFEB->Lysosome_genes upregulates Phagosome_maturation Phagosome-Lysosome Fusion Lysosome_genes->Phagosome_maturation Bacterial_killing Enhanced Intracellular Bacterial Killing Autophagy->Bacterial_killing Phagosome_maturation->Bacterial_killing IL1R_TNF->Bacterial_killing iNOS iNOS expression NFkB->iNOS NO_production Nitric Oxide (NO) Production iNOS->NO_production NO_production->Bacterial_killing

Caption: Modulation of host macrophage signaling pathways by antituberculosis agents.

Bacterial Signaling and Stress Responses
  • This compound (Bedaquiline): Exposure to Bedaquiline triggers a metabolic remodeling in M. tuberculosis. The bacterium responds to the inhibition of ATP synthesis by inducing the dormancy (DosR) regulon and activating alternative ATP-generating pathways in an attempt to maintain viability.[18][19]

  • Isoniazid: Isoniazid treatment induces the expression of genes involved in the DosR regulon, such as hspX and tgs1, as well as the alternative sigma factor sigE, which are associated with adaptation to stress and intracellular survival.[20]

  • Rifampin: Rifampin induces the formation of hydroxyl radicals in M. tuberculosis, suggesting the induction of oxidative stress.[21] It also causes significant alterations in mycobacterial metabolism, particularly in purine, pyrimidine, and arginine pathways.[22][23]

Diagram: M. tuberculosis Stress Response Pathways

cluster_Mtb Mycobacterium tuberculosis Bedaquiline Bedaquiline ATP_depletion ATP Depletion Bedaquiline->ATP_depletion Isoniazid Isoniazid Mycolic_acid_inhibition Mycolic Acid Inhibition Isoniazid->Mycolic_acid_inhibition Rifampin Rifampin Transcription_inhibition Transcription Inhibition Rifampin->Transcription_inhibition DosR_regulon DosR Regulon (e.g., hspX, tgs1) ATP_depletion->DosR_regulon induces Metabolic_remodeling Metabolic Remodeling ATP_depletion->Metabolic_remodeling induces Bacterial_survival Bacterial Survival/Persistence DosR_regulon->Bacterial_survival Metabolic_remodeling->Bacterial_survival Mycolic_acid_inhibition->DosR_regulon induces sigE sigE Mycolic_acid_inhibition->sigE induces sigE->Bacterial_survival Transcription_inhibition->Metabolic_remodeling induces Oxidative_stress Oxidative Stress (Hydroxyl Radicals) Transcription_inhibition->Oxidative_stress induces Oxidative_stress->Bacterial_survival

Caption: M. tuberculosis stress response pathways induced by antituberculosis agents.

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD600) corresponding to a McFarland standard of 1.0. The suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution: The antituberculosis agents are serially diluted in a 96-well microtiter plate using Middlebrook 7H9 broth. A drug-free well serves as a growth control.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is sealed and incubated at 37°C for 7 to 14 days.

  • MIC Determination: The MIC is read as the lowest drug concentration that shows no visible turbidity. A resazurin-based assay can be used for a colorimetric endpoint, where a change from blue to pink indicates bacterial growth.

In Vivo Efficacy Testing in a Mouse Model

Objective: To evaluate the bactericidal and sterilizing activity of antituberculosis agents in a murine model of chronic tuberculosis infection.

Methodology:

  • Infection of Mice: BALB/c mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment Initiation: Treatment is initiated 4-6 weeks post-infection, once a chronic infection is established. Mice are randomized into treatment groups: vehicle control, standard regimen (e.g., Isoniazid and Rifampin), and the experimental agent (Bedaquiline).

  • Drug Administration: Drugs are administered orally by gavage, typically 5 days a week for the duration of the study (e.g., 4 to 8 weeks).

  • Assessment of Bacterial Load: At specified time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.

  • Data Analysis: After 3-4 weeks of incubation at 37°C, the number of CFUs is counted. The efficacy of the treatment is determined by the reduction in the log10 CFU in the organs of treated mice compared to the untreated control group.

Diagram: Experimental Workflow for In Vivo Efficacy Testing

Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Establishment Establishment of Chronic Infection (4-6 weeks) Infection->Establishment Randomization Randomization into Treatment Groups Establishment->Randomization Treatment Drug Administration (e.g., oral gavage, 5 days/week) Randomization->Treatment Euthanasia Euthanasia at Specified Time Points Treatment->Euthanasia Organ_Harvest Harvesting of Lungs and Spleens Euthanasia->Organ_Harvest Homogenization Homogenization of Organs Organ_Harvest->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation at 37°C (3-4 weeks) Plating->Incubation CFU_Counting CFU Counting and Data Analysis Incubation->CFU_Counting

Caption: Workflow for assessing the in vivo efficacy of antituberculosis agents in a mouse model.

Conclusion

This compound (Bedaquiline) presents a significant advancement in the treatment of tuberculosis, particularly for drug-resistant infections. Its novel mechanism of action, potent in vitro and in vivo efficacy, and its ability to modulate host immune responses underscore its therapeutic potential. Direct comparisons with first-line agents like Isoniazid and Rifampin highlight its capacity for more rapid bacterial clearance, which could lead to shorter and more effective treatment regimens. Further research into the complex interplay between Bedaquiline and host-pathogen signaling pathways will be crucial for optimizing its clinical use and developing next-generation antituberculosis therapies.

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Antituberculosis Agent-3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides generalized operational and disposal guidance for the placeholder compound "Antituberculosis Agent-3" based on established protocols for potent antitubercular agents and cytotoxic compounds. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical agent to ensure full compliance and safety. All waste management procedures must adhere to local and national regulations.[1]

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective disposal of research materials contaminated with antituberculosis agents.

Guiding Principles of Waste Management

The primary principle for managing waste from antituberculosis agents is to decontaminate all infectious or hazardous materials before they are removed from the laboratory.[1] A comprehensive risk assessment should be conducted to identify potential hazards and implement appropriate controls.[2] The overall goal is to minimize waste generation wherever possible.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe inactivation and disposal of materials contaminated with "this compound."

2.1 Required Personal Protective Equipment (PPE)

Before beginning any disposal procedure, personnel must be equipped with appropriate PPE to minimize exposure risks. This includes, but is not limited to:

  • Disposable Gown

  • N-95 Respirator or higher

  • Double-gloving (nitrile)

  • Safety Goggles or Face Shield

  • Hair Cover

2.2 Decontamination and Inactivation

All materials, including solutions, contaminated labware, and surfaces, must be rendered non-hazardous through a validated inactivation method prior to disposal.[4] High-temperature incineration is the preferred final disposal method for most contaminated waste.[5]

2.2.1 Chemical Decontamination For liquid waste and surface spills, chemical inactivation is a primary decontamination step. The choice of disinfectant and the required contact time are critical for effective neutralization.[6][7] All chemical treatments should be performed in a well-ventilated area or a chemical fume hood.

Table 1: Recommended Chemical Decontamination Methods

Decontaminant Preparation & Concentration Minimum Contact Time Applicable To Source
Sodium Hypochlorite Prepare a 1% solution fresh daily. For example, mix 25 mL of 4% commercial bleach with 75 mL of distilled water to make 100 mL. 30 minutes Liquid waste, surface disinfection, contaminated consumables (e.g., Truenat cartridges, tips).[7] [7]

| Phenol | 5% solution | 1 hour (liquid waste) / 30 minutes (spills) | Liquid waste, major spills.[8] |[8] |

Note: Waste treated with sodium hypochlorite should not be subsequently autoclaved due to the potential release of hazardous gases.[7]

2.2.2 Thermal Inactivation (Autoclaving) Autoclaving is a highly effective method for decontaminating biological waste and heat-stable materials.[9]

  • Suitable for: Instruments, glassware, media, and mycobacterial cultures intended for disposal.[4]

  • Procedure: Place materials in double-layered autoclave bags sealed with autoclave indicator tape. Loosen caps on any containers to prevent pressure buildup.[8]

  • Standard Parameters: Operate at 121°C for a minimum of 30 minutes.[8]

  • Important: Use separate autoclaves for decontaminating infectious materials and sterilizing clean items.[4]

2.3 Waste Segregation

Proper segregation at the point of generation is crucial for a safe disposal workflow. A system for clearly identifying and separating waste streams should be implemented.[10]

  • Yellow Bag (For Incineration):

    • Chemically contaminated items (gloves, gowns, masks, wipes).[7]

    • Expired or unused pure drug compounds ("Agent-3").[7]

    • Autoclaved biological waste (e.g., culture media).[7]

  • Red Bag (Infected Plastic Waste):

    • Chemically disinfected plastic consumables such as sputum cups, pipette tips, PCR tubes, and gloves.[7]

  • Sharps Containers (Puncture-Proof):

    • Needles, syringes, broken glass, and used microscope slides.[4] Containers must be sealed when three-quarters full and placed in a yellow bag for incineration.[4]

2.4 Containment and Labeling

  • All waste containers must be robust, leak-proof, and appropriate for the type of waste.[3]

  • Label all containers clearly with the type of waste (e.g., "Hazardous Chemical Waste," "Biohazard for Incineration"), the primary contaminant ("this compound"), and the date of generation.[3]

  • Store waste in a designated and secure Satellite Accumulation Area within the laboratory, away from general traffic.[3]

2.5 Final Disposal Methods

The ultimate disposal of the contained waste must be handled by licensed hazardous waste management services.

  • High-Temperature Incineration: This is the preferred and most effective method for destroying active pharmaceutical ingredients and contaminated materials, ensuring complete destruction.[5] Incinerators should operate at a minimum of 850°C with a secondary chamber.[11]

  • Chemical Decomposition: While effective for certain agents, this method can be complex and is typically only practical for small quantities of specific drugs.[5][11] It should only be performed by personnel with chemical expertise and in accordance with the manufacturer's recommendations.[11]

  • Encapsulation/Inertization: These methods involve immobilizing drug waste within a solid matrix like cement before disposal in a secure landfill. This is considered an alternative when high-temperature incineration is not available.[5]

  • Landfill: Disposal of untreated or improperly decontaminated antituberculosis waste in a landfill is not a safe or acceptable practice.[4][6]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

G cluster_start cluster_type Step 1: Segregate by Waste Type cluster_decon Step 2: Decontaminate / Inactivate cluster_contain Step 3: Contain & Label cluster_end start Identify Waste Contaminated with this compound liquid Liquid Waste (e.g., culture supernatants, solutions) start->liquid solid Solid Non-Sharp Waste (e.g., PPE, plasticware, culture plates) start->solid sharps Sharps Waste (e.g., needles, slides, broken glass) start->sharps chem_decon Chemical Decontamination (e.g., 1% Sodium Hypochlorite or 5% Phenol) liquid->chem_decon autoclave Thermal Inactivation (Autoclave at 121°C) solid->autoclave sharps_cont Place directly into Puncture-Proof Sharps Container sharps->sharps_cont red_bag Contain in Red Bag (Disinfected Plastics) chem_decon->red_bag yellow_bag Contain in Yellow Bag (For Incineration) autoclave->yellow_bag seal_sharps Seal Sharps Container when 3/4 full sharps_cont->seal_sharps end_point Final Disposal via Licensed Hazardous Waste Contractor (High-Temp Incineration Preferred) yellow_bag->end_point red_bag->end_point seal_sharps->yellow_bag

Caption: Disposal workflow for this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Antituberculosis Agent-3

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols, operational plans, and disposal procedures for the handling of Antituberculosis agent-3 are critical for protecting laboratory personnel and the environment. Due to the agent's targeted activity against Mycobacterium tuberculosis, all handling must be conducted under Biosafety Level 3 (BSL-3) containment. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide synthesizes best practices for handling potent anti-tubercular compounds and live Mycobacterium tuberculosis cultures.

Personal Protective Equipment (PPE) for BSL-3 Laboratories

The primary defense against exposure to hazardous materials is the consistent and correct use of Personal Protective Equipment. In a BSL-3 laboratory, a multi-layered approach to PPE is mandatory to minimize the risk of inhalation, ingestion, or dermal exposure.

PPE ComponentSpecificationRationale
Respiratory Protection N95 Respirator or Powered Air-Purifying Respirator (PAPR)Prevents inhalation of infectious aerosols, which are a primary route of tuberculosis transmission.[1][2]
Body Protection Solid-front, wrap-around gown or coverallProtects skin and clothing from splashes and spills of contaminated materials.[2][3]
Hand Protection Double gloving (nitrile or latex)Provides a robust barrier against contact with the agent and infectious materials. The outer pair should be changed frequently.[2][4]
Eye and Face Protection Safety glasses with side shields, goggles, or a face shieldProtects mucous membranes of the eyes, nose, and mouth from splashes.[2][5]
Foot Protection Dedicated, closed-toe shoes and shoe coversPrevents contamination of personal footwear and the spread of contaminants outside the laboratory.[3][4]

Operational Plan for Handling this compound

A meticulous operational plan is essential for ensuring the safe and effective use of this compound in a research setting. This plan should be incorporated into the laboratory's standard operating procedures (SOPs).

Receiving and Storage
  • Verification : Upon receipt, verify the integrity of the packaging and the label of this compound.

  • Decontamination : Decontaminate the exterior of the primary container before transferring it into the BSL-3 laboratory.

  • Storage : Store the agent in a clearly labeled, sealed, and secure location within the BSL-3 facility, following the manufacturer's recommendations for temperature and light sensitivity.

Experimental Workflow

The following diagram outlines the general workflow for handling this compound within a BSL-3 laboratory, from preparation to post-experiment procedures.

Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment prep_ppe Don PPE prep_bsc Prepare Biological Safety Cabinet prep_ppe->prep_bsc prep_reagent Prepare Reagents prep_bsc->prep_reagent handle_agent Handle this compound prep_reagent->handle_agent handle_mtb Inoculate M. tuberculosis Cultures handle_agent->handle_mtb incubate Incubate Cultures handle_mtb->incubate decontaminate_bsc Decontaminate BSC incubate->decontaminate_bsc dispose_waste Dispose of Waste decontaminate_bsc->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.